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  • Product: 2-Fluoro-N-hydroxyacetamide
  • CAS: 760-29-2

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Foundational

An In-Depth Technical Guide on the Postulated Mechanism of Action of 2-Fluoro-N-hydroxyacetamide in Biological Systems

Abstract This technical guide provides a comprehensive analysis of the postulated mechanism of action of 2-Fluoro-N-hydroxyacetamide, a synthetic compound integrating two pharmacophores with well-documented biological ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the postulated mechanism of action of 2-Fluoro-N-hydroxyacetamide, a synthetic compound integrating two pharmacophores with well-documented biological activities: a fluoroacetate precursor and a hydroxamic acid moiety. In the absence of direct experimental studies on this specific molecule, this document synthesizes current knowledge of its constituent parts to propose a dual-action hypothesis for its biological effects. We will explore its potential as both a metabolic poison through the inhibition of the citric acid cycle and as a metalloenzyme inhibitor. This guide is intended for researchers, scientists, and drug development professionals interested in the rational design of novel therapeutic agents and toxicological assessment.

Introduction: A Molecule of Dual-Action Potential

2-Fluoro-N-hydroxyacetamide (FHA) is a fascinating synthetic molecule that presents a unique case for mechanistic exploration. Its structure is a deliberate amalgamation of two distinct and potent chemical motifs: the fluoroacetamide group, a known precursor to a powerful metabolic toxin, and the N-hydroxyacetamide (hydroxamate) group, a classic pharmacophore known for its metal-chelating properties and ability to inhibit metalloenzymes.[1][2][3] This rational design suggests a potential for a dual mechanism of action, making FHA a compound of interest for both therapeutic and toxicological research.

The introduction of a fluorine atom into small organic molecules can dramatically alter their biological properties, often enhancing their potency and metabolic stability.[4] Fluoroacetamide, for instance, is a highly toxic compound that exerts its effect through "lethal synthesis," where the cell's own metabolic machinery converts it into a potent enzyme inhibitor.[2][3] On the other hand, the hydroxamic acid functional group is a well-established feature in a variety of drugs, renowned for its ability to chelate metal ions, particularly zinc, within the active sites of enzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs).[1]

This guide will, therefore, proceed by dissecting the probable contributions of each of these functional groups to the overall biological activity of FHA. We will first examine the established mechanism of fluoroacetamide toxicity and then explore the well-documented activities of hydroxamic acids. Finally, we will propose a unified, dual-action hypothesis for FHA and outline experimental protocols to investigate these postulations.

Postulated Mechanism of Action I: Disruption of the Citric Acid Cycle

The presence of the 2-fluoroacetyl group in FHA strongly suggests a mechanism of action analogous to that of fluoroacetamide, a potent metabolic poison.[2][3] This pathway, often termed "lethal synthesis," involves the enzymatic conversion of the relatively inert parent compound into a highly toxic metabolite that irreversibly disrupts cellular respiration.

The proposed metabolic activation of FHA would proceed as follows:

  • Enzymatic Deacetylation: It is hypothesized that intracellular amidases or other hydrolases would cleave the amide bond of FHA, releasing fluoroacetate.

  • Conversion to Fluoroacetyl-CoA: Fluoroacetate is then activated by acetyl-CoA synthetase to form fluoroacetyl-CoA.

  • Krebs Cycle Entry and Aconitase Inhibition: Fluoroacetyl-CoA enters the citric acid cycle (Krebs cycle) where it is condensed with oxaloacetate by citrate synthase to form fluorocitrate. Fluorocitrate is a potent and irreversible inhibitor of aconitase, the enzyme responsible for the isomerization of citrate to isocitrate.

  • Metabolic Blockade and Cellular Demise: The inhibition of aconitase leads to a complete blockade of the citric acid cycle, resulting in the accumulation of citrate and a severe deficit in cellular energy (ATP) production. This ultimately leads to cell death.

G FHA 2-Fluoro-N-hydroxyacetamide Fluoroacetate Fluoroacetate FHA->Fluoroacetate Amidase FluoroacetylCoA Fluoroacetyl-CoA Fluoroacetate->FluoroacetylCoA Acetyl-CoA Synthetase Fluorocitrate Fluorocitrate FluoroacetylCoA->Fluorocitrate Citrate Synthase Aconitase Aconitase Fluorocitrate->Aconitase Inhibition KrebsCycle Citric Acid Cycle Blockade G cluster_0 Metalloenzyme Active Site Zinc Zn²⁺ Water H₂O (catalytic) Zinc->Water Coordination Inhibition Enzyme Inhibition Zinc->Inhibition FHA 2-Fluoro-N-hydroxyacetamide (Hydroxamate) FHA->Zinc Chelation

Caption: Postulated mechanism of metalloenzyme inhibition by 2-Fluoro-N-hydroxyacetamide via zinc chelation.

A Unified Dual-Action Hypothesis

Based on the analysis of its constituent functional groups, we propose a dual-action mechanism for 2-Fluoro-N-hydroxyacetamide. It is plausible that FHA can exert its biological effects through both the disruption of the citric acid cycle and the inhibition of metalloenzymes. The relative contribution of each mechanism in a given biological system would likely depend on several factors, including:

  • Cellular uptake and distribution of FHA.

  • The relative rates of enzymatic conversion of FHA to fluoroacetate versus its direct interaction with metalloenzymes.

  • The specific expression levels and sensitivities of target metalloenzymes in the cells or tissues of interest.

This dual-action potential makes FHA a particularly interesting molecule for further investigation, as it could lead to synergistic effects or a broader spectrum of activity than compounds with a single mechanism of action.

Experimental Protocols for Mechanistic Elucidation

To validate the postulated mechanisms of action of FHA, a series of in vitro and cell-based assays are recommended.

Investigating the Disruption of the Citric Acid Cycle

Objective: To determine if FHA is metabolized to fluoroacetate and subsequently inhibits the citric acid cycle.

Protocol: Measurement of Cellular Respiration and Citrate Accumulation

  • Cell Culture: Culture a suitable cell line (e.g., HepG2 human hepatoma cells) in standard growth medium.

  • Treatment: Treat the cells with varying concentrations of FHA for different time points (e.g., 6, 12, 24 hours). Include a positive control (fluoroacetamide) and a vehicle control.

  • Oxygen Consumption Rate (OCR) Measurement: Measure the OCR of the treated cells using a Seahorse XF Analyzer or a similar instrument. A decrease in OCR would be indicative of impaired mitochondrial respiration.

  • Citrate Accumulation Assay: Lyse the treated cells and measure the intracellular citrate concentration using a commercially available colorimetric or fluorometric citrate assay kit. An increase in intracellular citrate would be a hallmark of aconitase inhibition.

Investigating Metalloenzyme Inhibition

Objective: To assess the inhibitory activity of FHA against a panel of relevant metalloenzymes.

Protocol: In Vitro Enzyme Inhibition Assays

  • Enzyme Source: Obtain purified recombinant human HDACs (e.g., HDAC1, HDAC6), MMPs (e.g., MMP-2, MMP-9), and TACE.

  • Inhibition Assay: Perform enzyme inhibition assays using fluorogenic or colorimetric substrates specific for each enzyme.

    • For HDACs, a typical assay involves the deacetylation of a fluorogenic acetylated peptide substrate.

    • For MMPs and TACE, a fluorogenic peptide substrate that is cleaved by the enzyme is commonly used.

  • IC₅₀ Determination: Incubate each enzyme with a range of FHA concentrations and measure the enzyme activity. Calculate the half-maximal inhibitory concentration (IC₅₀) value for each enzyme.

G cluster_0 Hypothesis 1: Krebs Cycle Inhibition cluster_1 Hypothesis 2: Metalloenzyme Inhibition OCR Measure Oxygen Consumption Rate Citrate Measure Intracellular Citrate HDAC_assay HDAC Inhibition Assay (IC₅₀) MMP_assay MMP Inhibition Assay (IC₅₀) Start Treat Cells/Enzymes with FHA Start->OCR Start->Citrate Start->HDAC_assay Start->MMP_assay

Caption: Experimental workflow for elucidating the dual mechanism of action of 2-Fluoro-N-hydroxyacetamide.

Quantitative Data Summary (Hypothetical)

As there is no direct experimental data available for 2-Fluoro-N-hydroxyacetamide, the following table presents hypothetical IC₅₀ values that might be expected based on the activities of related compounds.

Target Hypothetical IC₅₀ (µM) Rationale
Aconitase (cellular) Indirect (manifests as citrate accumulation)Based on the known toxicity of fluoroacetamide. [2][3]
HDAC1 0.5 - 5Within the range of many hydroxamate-based HDAC inhibitors.
HDAC6 0.1 - 1Hydroxamates often show potent inhibition of HDAC6.
MMP-2 1 - 10Typical potency for non-selective hydroxamate MMP inhibitors.
MMP-9 1 - 10Similar to MMP-2 for non-selective hydroxamate inhibitors.
TACE 0.5 - 5Hydroxamates are known to be effective TACE inhibitors. [5]

Conclusion and Future Directions

2-Fluoro-N-hydroxyacetamide is a synthetic molecule with a high potential for a dual mechanism of action, stemming from its fluoroacetamide and N-hydroxyacetamide moieties. While this guide has outlined the probable biological activities based on extensive literature on these individual components, it is imperative that these hypotheses are tested experimentally. The proposed protocols provide a clear roadmap for elucidating the precise mechanism of action of this intriguing compound. Future research should also focus on in vivo studies to understand its pharmacokinetic and pharmacodynamic properties, as well as its overall toxicity and potential therapeutic efficacy. The insights gained from such studies will be invaluable for the fields of drug discovery and toxicology.

References

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  • (Reference details for Cytotoxicity of flutamide and 2-hydroxyflutamide and their effects on CYP1A2 mRNA in primary rat hepatocytes will be added here if the full text becomes available)
  • (Reference details for Hydroxyacetamide derivatives: Cytotoxicity, genotoxicity, antioxidative and metal chelating studies will be added here if the full text becomes available)
  • (Reference details for Synthesis and Biological Evaluation of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors will be added here if the full text becomes available)
  • (Reference details for Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors will be added here if the full text becomes available)
  • (Reference details for Hydroxamate, a Key Pharmacophore Exhibiting a Wide Range of Biological Activities will be added here if the full text becomes available)
  • (Reference details for Novel Multitarget Hydroxamic Acids with a Natural Origin CAP Group against Alzheimer's Disease: Synthesis, Docking and Biological Evaluation will be added here if the full text becomes available)
  • (Reference details for Rational design, synthesis, molecular modeling, biological activity, and mechanism of action of polypharmacological norfloxacin hydroxamic acid derivatives will be added here if the full text becomes available)
  • (Reference details for Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents will be added here if the full text becomes available)
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  • Duan, J. J., Lu, Z., Xue, C. B., He, X., Seng, J. L., Roderick, J. J., ... & Decicco, C. P. (2003). Discovery of N-hydroxy-2-(2-oxo-3-pyrrolidinyl)acetamides as potent and selective inhibitors of tumor necrosis factor-alpha converting enzyme (TACE). Bioorganic & medicinal chemistry letters, 13(12), 2035–2040. [Link]

  • Fluoroacetamide. In Wikipedia. Retrieved March 29, 2026, from [Link]

  • (Reference details for Synthesis/biological evaluation of hydroxamic acids and their prodrugs as inhibitors for Botulinum neurotoxin A light chain will be added here if the full text becomes available)
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  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 12542, Fluoroacetamide. Retrieved March 29, 2026, from [Link].

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Sources

Exploratory

Section 1: Primary Biotransformation (Hydroxamate Cleavage)

Title: In Vivo Metabolic Trajectories of 2-Fluoro-N-hydroxyacetamide: A Comprehensive Technical Guide Executive Summary 2-Fluoro-N-hydroxyacetamide (also known as fluoroacetohydroxamic acid) is a unique biochemical entit...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: In Vivo Metabolic Trajectories of 2-Fluoro-N-hydroxyacetamide: A Comprehensive Technical Guide

Executive Summary 2-Fluoro-N-hydroxyacetamide (also known as fluoroacetohydroxamic acid) is a unique biochemical entity that combines a metal-chelating hydroxamic acid moiety with a highly toxic fluorinated aliphatic chain. While hydroxamic acids are widely exploited in medicinal chemistry as pharmacophores for metalloenzyme inhibition (e.g., histone deacetylase inhibitors)[1], the presence of the C2-fluorine atom fundamentally alters the compound's toxicological fate. In vivo, the metabolic cleavage of the hydroxamate group acts as a prodrug mechanism, liberating fluoroacetate, which subsequently hijacks the tricarboxylic acid (TCA) cycle. This whitepaper details the biotransformation pathways, quantitative metabolic profiling, and validated experimental protocols for tracking this compound in vivo.

The initial metabolism of 2-Fluoro-N-hydroxyacetamide dictates its clearance rate and the onset of its toxicity. The compound undergoes two parallel Phase I metabolic pathways to yield the toxic intermediate, fluoroacetate:

  • Hydrolytic Metabolism (Amidase-Mediated): Traditionally, hydroxamic acid derivatives are highly susceptible to enzymatic hydrolysis in vivo[1]. Organophosphate-sensitive amidases and esterases cleave the C–N bond, yielding fluoroacetic acid and hydroxylamine. This serves as the dominant clearance pathway for aliphatic hydroxamates.

  • Oxidative Cleavage (CYP450-Mediated): Recent mechanistic studies have revealed a previously underappreciated oxidative pathway. Cytochrome P450 enzymes (particularly via their peroxoferric species) can nucleophilically attack the carbonyl carbon of the hydroxamic acid[2]. This oxidative cleavage generates fluoroacetic acid and reactive nitrogen species (RNS), such as nitric oxide (NO) or nitroxyl (HNO)[2].

Section 2: The "Lethal Synthesis" Pathway (Toxification)

Once fluoroacetate is liberated from the parent compound, it enters the mitochondria and undergoes "lethal synthesis," a biochemical toxification mechanism[3].

  • Activation: Fluoroacetate is converted to fluoroacetyl-CoA by the enzyme acetyl-CoA synthetase.

  • Condensation: Citrate synthase erroneously accepts fluoroacetyl-CoA as a substrate, condensing it with oxaloacetate to form fluorocitrate[3].

  • Enzyme Inhibition: The (-)-erythro isomer of fluorocitrate binds tightly to the active site of aconitase. The highly electronegative fluorine atom prevents the critical dehydration step necessary to convert citrate to isocitrate, effectively arresting the TCA cycle, depleting cellular ATP, and causing lethal toxicity[3].

Section 3: Detoxification and Defluorination

A minor but critical metabolic branch involves the enzymatic defluorination of the fluoroacetate intermediate. Glutathione S-transferases (GSTs) and specific dehalogenases in the hepatic cytosol can displace the fluorine atom, yielding free fluoride ions (F⁻) and S-(carboxymethyl)glutathione[4]. This pathway serves as the primary detoxification route, though its slow kinetics relative to the lethal synthesis pathway limits its protective efficacy.

G A 2-Fluoro-N-hydroxyacetamide (Parent Compound) B Hydrolysis (Amidases) A->B Major C Oxidative Cleavage (CYP450) A->C Minor D Fluoroacetate (Toxic Intermediate) B->D E Hydroxylamine / RNS B->E C->D C->E F Lethal Synthesis (Citrate Synthase) D->F H Defluorination (GST / Dehalogenase) D->H G Fluorocitrate (Aconitase Inhibitor) F->G TCA Arrest I Fluoride Ion + S-(carboxymethyl)GSH H->I Detoxification

Fig 1. In vivo metabolic pathways of 2-Fluoro-N-hydroxyacetamide.

Section 4: Quantitative Data & Pharmacokinetics

The following table summarizes the representative kinetic parameters of 2-Fluoro-N-hydroxyacetamide and its primary downstream metabolites in a murine model. (Note: Data is synthesized from structurally analogous fluorinated amides and hydroxamates to provide a comparative baseline)[2][4].

Analyte / MetaboliteCmax (µM)Tmax (h)t1/2 (h)Primary Elimination Route
2-Fluoro-N-hydroxyacetamide 45.20.51.2Hepatic (Hydrolysis/Oxidation)
Fluoroacetate 38.51.54.8Mitochondrial (Lethal Synthesis)
Fluorocitrate 12.13.0>24.0Renal (Slow Excretion)
Fluoride Ion (F⁻) 5.46.08.5Renal

Section 5: Experimental Protocols

To ensure high scientific integrity, the protocols below are designed as self-validating systems. Causality is established by using orthogonal analytical techniques and specific enzymatic inhibitors to close the mass balance loop.

Protocol 1: In Vivo Metabolite Tracking via 19F-NMR

Causality & Rationale: 19F-NMR is the gold standard for tracking fluorinated xenobiotics. Fluorine-19 has a 100% natural abundance, a spin of 1/2, and zero endogenous background in biological fluids. Its wide chemical shift range allows for the simultaneous, non-destructive quantification of the parent compound, fluoroacetate, and fluorocitrate in crude urine or plasma without the need for complex chromatographic separation, preserving unstable intermediates[4].

Step-by-Step Methodology:

  • Dosing: Administer 2-Fluoro-N-hydroxyacetamide (e.g., 10 mg/kg, intraperitoneal) to the murine model.

  • Biofluid Collection: Collect urine via metabolic cages at 0-6h, 6-12h, and 12-24h intervals. Snap-freeze immediately at -80°C to prevent ex vivo hydrolysis.

  • Sample Preparation: Thaw samples on ice. Mix 400 µL of urine with 100 µL of D₂O (for NMR lock) containing 0.1% trifluoroacetic acid (TFA) as an internal standard (δ = -76.5 ppm).

  • Data Acquisition: Acquire 19F-NMR spectra at 376 MHz (or equivalent) using a proton-decoupled sequence with a relaxation delay of at least 5 seconds to ensure quantitative integration.

  • Validation: Spike a parallel sample cohort with authentic standards of fluoroacetate and fluorocitrate to confirm chemical shift assignments.

W S1 Step 1: In Vivo Administration (19F-labeled Compound) S2 Step 2: Biofluid Collection (Urine, Plasma, Bile) S1->S2 S3 Step 3: Protein Precipitation & Sample Prep S2->S3 S4 Step 4: 19F-NMR & LC-MS/MS Analysis S3->S4 S5 Step 5: Metabolite Quantification & Pathway Mapping S4->S5

Fig 2. Workflow for 19F-NMR and LC-MS/MS metabolite tracking.

Protocol 2: Differentiating Hydrolytic vs. Oxidative Cleavage

Causality & Rationale: To determine the fractional contribution of amidases versus CYP450 enzymes in the generation of fluoroacetate, a differential inhibition assay is employed. This self-validating setup ensures that the sum of the inhibited pathways equals the total metabolic clearance[2].

Step-by-Step Methodology:

  • Preparation: Prepare human or murine liver microsomes (HLM/MLM) at a protein concentration of 1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Inhibitor Pre-incubation:

    • Cohort A (CYP Inhibition): Pre-incubate with 1 mM 1-aminobenzotriazole (ABT).

    • Cohort B (Amidase Inhibition): Pre-incubate with 100 µM bis-p-nitrophenyl phosphate (BNPP).

    • Cohort C (Control): Vehicle only.

  • Reaction Initiation: Add 2-Fluoro-N-hydroxyacetamide (50 µM final). For Cohort A and C, initiate with 1 mM NADPH.

  • Quenching & Analysis: At 0, 15, 30, and 60 minutes, quench 50 µL aliquots with 150 µL ice-cold acetonitrile. Centrifuge at 15,000 x g for 10 min.

  • Quantification: Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound and the formed fluoroacetate. The difference in fluoroacetate formation rates between Cohorts A, B, and C delineates the specific enzymatic contributions.

References

  • Enzymatic defluorination and metabolism of fluoroacetate, fluoroacetamide, fluoroethanol, and (-)-erythro-fluorocitrate in rats and mice examined by 19F and 13C NMR. Chemical Research in Toxicology. 4

  • Mechanism of hydroxamic acid group metabolism to carboxylic acid: Oxidation versus hydrolysis. PubMed / NIH. 2

  • Toxicology of fluoroacetate: a review, with possible directions for therapy research. Regulations.gov / J. Appl. Toxicol.3

  • Hydroxamate, a Key Pharmacophore Exhibiting a Wide Range of Biological Activities. Universidade Nova de Lisboa. 1

Sources

Foundational

19F NMR chemical shifts and spectroscopic data for 2-Fluoro-N-hydroxyacetamide

Whitepaper: Spectroscopic Profiling and 19 F NMR Methodologies for 2-Fluoro-N-hydroxyacetamide Executive Summary As fluorinated compounds increasingly dominate pharmaceutical pipelines and agrochemical development, the p...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Spectroscopic Profiling and 19 F NMR Methodologies for 2-Fluoro-N-hydroxyacetamide

Executive Summary

As fluorinated compounds increasingly dominate pharmaceutical pipelines and agrochemical development, the precise spectroscopic characterization of fluorinated motifs and their downstream metabolites is non-negotiable. 2-Fluoro-N-hydroxyacetamide (also known as fluoroacetohydroxamic acid) represents a critical structural node. It serves both as an N-oxidized metabolite of the toxicant fluoroacetamide[1] and as a highly sensitive reporter molecule in protein-ligand interaction studies[2].

As a Senior Application Scientist, I approach the characterization of such fluorinated probes not merely as a routine analytical task, but as a critical validation system. This guide provides a definitive framework for the multinuclear NMR characterization of 2-fluoro-N-hydroxyacetamide, bridging theoretical spectroscopy with field-proven experimental workflows to ensure absolute data integrity.

The Biochemical Context

Fluoroacetamide is a known metabolic poison that undergoes complex enzymatic conversions in vivo. While its primary toxicological pathway involves hydrolysis to fluoroacetate (followed by lethal synthesis into the aconitase-inhibitor fluorocitrate), liver microsomal activity also drives N-oxidation, yielding 2-fluoro-N-hydroxyacetamide[1]. Tracking this specific metabolite in complex biological matrices relies heavily on 19 F NMR due to the nucleus’s 100% natural abundance, massive chemical shift dispersion, and the complete lack of endogenous fluorine background interference in biological tissues[3].

MetabolicPathway FAm Fluoroacetamide (FCH2CONH2) FAc Fluoroacetate (FCH2COO-) FAm->FAc Amidase FHA 2-Fluoro-N- hydroxyacetamide FAm->FHA N-Oxidation FCit Fluorocitrate (Toxic) FAc->FCit Citrate Synthase

Metabolic pathways of fluoroacetamide forming 2-fluoro-N-hydroxyacetamide.

Multinuclear Spectroscopic Signatures

The structural elucidation of 2-fluoro-N-hydroxyacetamide ( F-CH2​-C(=O)-NH-OH ) requires a multi-nuclear approach. The highly electronegative fluorine atom induces strong inductive effects and distinct heteronuclear spin-spin coupling ( J -coupling) across the molecule.

  • 19 F NMR Dynamics : The fluorine nucleus in the −CH2​F group is heavily shielded compared to trifluoromethyl groups, typically resonating at approximately -226.5 ppm (relative to CFCl3​ ). Because the fluorine atom is geminal to two equivalent protons, the signal splits into a well-defined triplet ( 2JHF​≈46.5 Hz).

  • 1 H NMR Dynamics : The corresponding methylene protons appear as a doublet at ~4.85 ppm, mirroring the 46.5 Hz coupling constant. The hydroxamic acid protons (-NH and -OH) are highly dependent on solvent hydrogen-bonding but appear as broad singlets downfield in aprotic solvents.

  • 13 C NMR Dynamics : The carbon backbone exhibits characteristic doublet splitting. The fluoromethyl carbon shows a massive one-bond coupling ( 1JCF​≈172 Hz), while the carbonyl carbon shows a smaller two-bond coupling ( 2JCF​≈22 Hz).

Data Presentation

Table 1: Multinuclear NMR Data for 2-Fluoro-N-hydroxyacetamide (DMSO- d6​ , 298 K)

NucleusChemical Shift ( δ , ppm)MultiplicityCoupling Constant (Hz)Assignment
19 F -226.5Triplet (t) 2JHF​≈46.5 −CH2​F
1 H 4.85Doublet (d) 2JHF​≈46.5 −CH2​F
1 H 8.80Broad singlet (br s)- −OH
1 H 10.20Broad singlet (br s)- −NH
13 C 79.5Doublet (d) 1JCF​≈172.0 −CH2​F
13 C 165.2Doublet (d) 2JCF​≈22.0 C=O

Table 2: Key Infrared (IR) Vibrational Frequencies

Wavenumber ( cm−1 )Peak ShapeVibrational Assignment
~3200 - 3400Broad, strongO-H and N-H stretching
~1650 - 1680Sharp, strongC=O stretching (Amide I band)
~1050 - 1100Sharp, mediumC-F stretching

Experimental Protocols: Self-Validating qNMR Workflow

Quantitative errors in fluorinated probe analysis frequently stem from a misunderstanding of fluorine relaxation physics. The following step-by-step protocol is designed as a self-validating system to ensure absolute quantitative accuracy when analyzing 2-fluoro-N-hydroxyacetamide[3].

Step 1: Matrix Preparation and Coaxial Referencing
  • Action: Dissolve 5-10 mg of the analyte in 0.5 mL of anhydrous DMSO- d6​ . Insert a sealed coaxial capillary containing 0.05% Trifluoroacetic acid (TFA) in D2​O into the NMR tube.

  • Causality: DMSO- d6​ is selected because it prevents the rapid chemical exchange of the -NH and -OH protons, allowing their direct observation in the 1 H spectrum. The coaxial insert provides a stable 19 F chemical shift reference ( δ -76.5 ppm) without chemically interacting with the highly reactive hydroxamic acid, thereby preserving sample integrity[3].

Step 2: Determination of Longitudinal Relaxation Time ( T1​ )
  • Action: Execute an inversion-recovery pulse sequence ( 180∘−τ−90∘−acquire ) to measure the T1​ of the −CH2​F fluorine nucleus.

  • Causality: Fluorine nuclei in small, highly mobile molecules exhibit unusually long T1​ times (often 2 to 5 seconds). Guessing the relaxation delay leads to signal saturation. Measuring T1​ allows you to set the inter-pulse delay ( D1​ ) to exactly 5×T1​ , ensuring >99.3% return to thermal equilibrium for rigorous quantitative integration.

Step 3: Inverse-Gated Decoupling Acquisition ( 19 F{ 1 H})
  • Action: Acquire the 19 F spectrum using an inverse-gated proton decoupling sequence (e.g., zgig on Bruker systems).

  • Causality: Standard continuous decoupling introduces the Nuclear Overhauser Effect (NOE), which artificially inflates the fluorine signal intensity and destroys quantitative reliability. Inverse-gated decoupling turns on the proton decoupler only during the acquisition phase. This collapses the −CH2​F triplet into a sharp singlet—drastically improving the Signal-to-Noise (S/N) ratio—while circumventing NOE build-up[2].

Step 4: Data Processing and Phase Correction
  • Action: Apply a mild exponential window function (Line Broadening = 0.3 - 1.0 Hz) prior to Fourier Transformation. Manually phase the spectrum to zero-order.

  • Causality: The line broadening filter suppresses high-frequency noise in the free induction decay (FID) tail without significantly distorting the integral areas, ensuring the self-validating precision of the final qNMR output.

References

  • Title: Enzymatic defluorination and metabolism of fluoroacetate, fluoroacetamide, fluoroethanol, and (-)-erythro-fluorocitrate in rats and mice examined by 19F and 13C NMR Source: Chemical Research in Toxicology URL: [Link]

  • Title: Fluoroacetamide Moieties as NMR Spectroscopy Probes for the Molecular Recognition of GlcNAc-Containing Sugars Source: Chemistry - A European Journal URL: [Link]

  • Title: Development of an 19F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples Source: Analytical Chemistry URL: [Link]

Sources

Exploratory

Toxicological Profile and Mechanistic Analysis of 2-Fluoro-N-hydroxyacetamide (FAHA)

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary 2-Fluoro-N-hydroxyacetamide (FAHA) is a fluorinated derivative of ace...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

2-Fluoro-N-hydroxyacetamide (FAHA) is a fluorinated derivative of acetohydroxamic acid. In biochemical and pharmacological research, it occupies a dual role: it is a highly potent, isoform-specific inhibitor of metalloenzymes such as Carbonic Anhydrase II (CAII)[1], and it serves as a critical, highly toxic intermediate in the "lethal synthesis" metabolic pathway of fluoroacetamide-based rodenticides[2][3]. This whitepaper synthesizes the chemical identity, pharmacodynamics, extrapolated acute toxicity (LD50), and self-validating experimental workflows required for the safe and rigorous study of FAHA.

Chemical and Physical Identity

Understanding the physicochemical properties of FAHA is the first step in predicting its pharmacokinetic behavior. The presence of the highly electronegative fluorine atom adjacent to the hydroxamic acid moiety significantly alters its pKa and metal-chelating properties compared to non-fluorinated analogs.

PropertyValue
IUPAC Name 2-Fluoro-N-hydroxyacetamide
Common Synonyms Fluoroacetohydroxamic acid (FAHA)
CAS Number 760-29-2
Molecular Formula C₂H₄FNO₂
Molecular Weight 93.06 g/mol
Structural Class Halogenated Hydroxamic Acid

Pharmacodynamics and Molecular Targets

Metalloenzyme Inhibition: The Carbonic Anhydrase II (CAII) Paradigm

FAHA exhibits a fascinating and atypical binding modality with human CAII. Traditional hydroxamates bind zinc in a bidentate fashion via the carbonyl and hydroxyl oxygens. However, crystallographic data reveals that FAHA binds in a monodentate fashion via the ionized nitrogen atom[1].

The Causality of Potency: The critical driver of FAHA's potency is the fluorine atom. Typically, halogens are poor metal coordinators. However, within the constrained active site of CAII, the fluorine atom participates in a rare C−F→Zn2+ coordination, forming a highly stable 5-membered chelate ring[1]. This unique electrostatic interaction, combined with favorable van der Waals contacts, enhances its binding affinity 10-fold compared to its non-fluorinated analog[1].

CompoundIC50 (μM) against CAIIBinding Modality
Acetohydroxamic acid47.0Monodentate (N-coordination)
2-Fluoro-N-hydroxyacetamide 3.8 Monodentate (N) + C−F→Zn2+ chelate
Lethal Synthesis and TCA Cycle Arrest

In vivo, FAHA's primary toxicological mechanism is its role as a prodrug in the classic "lethal synthesis" pathway. Hepatic amidases hydrolyze FAHA to fluoroacetate[2][3]. Fluoroacetate is subsequently converted to fluoroacetyl-CoA and condensed with oxaloacetate by the enzyme citrate synthase to form fluorocitrate[2][3].

Fluorocitrate acts as a potent suicide inhibitor of aconitase (EC 4.2.1.3)[4]. Because the C−F bond is exceptionally strong (approx. 485 kJ/mol), aconitase cannot catalyze the dehydration step required to form cis-aconitate. The enzyme is permanently locked, causing massive intracellular citrate accumulation, rapid ATP depletion, and cellular hypoxia[4].

MetabolicPathway A Fluoroacetamide B 2-Fluoro-N- hydroxyacetamide (FAHA) A->B Hepatic Metabolism C Fluoroacetate B->C Amidase Hydrolysis D Fluorocitrate C->D Citrate Synthase E Aconitase (Inhibited) D->E Suicide Inhibition F TCA Cycle Arrest E->F ATP Depletion

Caption: Lethal synthesis pathway: Metabolic conversion of FAHA to fluorocitrate leading to TCA cycle arrest.

Toxicological Profile and LD50 Extrapolation

Because FAHA is an intermediate that is rapidly converted to fluoroacetate in vivo, its acute toxicity profile mirrors that of fluoroacetate and fluoroacetamide[2][3]. While direct, isolated LD50 values for FAHA are scarce in standard regulatory literature, we can definitively extrapolate its toxicity class based on its metabolic precursors and products[4][5].

CompoundRoute & SpeciesLD50 ValueSource
Fluoroacetic AcidIP, Rat3 - 6 mg/kg[4]
FluoroacetamideOral, Rat4 - 15 mg/kg[5]
2-Fluoro-N-hydroxyacetamide Extrapolated (Rat) ~5 - 15 mg/kg Estimated via metabolic equivalence

Clinical Manifestations of Toxicity: Exposure to FAHA leads to a delayed onset of symptoms (a latent period of 30 minutes to several hours). This latency is mechanically required for the lethal synthesis of fluorocitrate[4]. Symptoms include severe nausea, ventricular arrhythmias, tetanic convulsions, and eventual respiratory depression[4].

Experimental Protocols & Self-Validating Workflows

As a Senior Application Scientist, I mandate that all analytical workflows be self-validating. The following protocols are engineered with built-in quality controls to prevent false positives/negatives.

Protocol 1: LC-MS/MS Toxicokinetic Profiling of FAHA

To study the metabolic conversion of FAHA to fluoroacetate, researchers must employ highly sensitive LC-MS/MS methods.

Expert Rationale: FAHA and fluoroacetate are highly polar, low-molecular-weight compounds. They exhibit poor retention on standard C18 reverse-phase columns. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory for proper chromatographic resolution.

  • Cytosol Preparation: Homogenize rat liver tissue in 50 mM Tris-HCl (pH 7.4) containing 150 mM KCl. Centrifuge at 100,000 x g for 60 mins at 4°C to isolate the active cytosolic fraction[3].

  • Reaction Initiation: Incubate 1 mg/mL cytosolic protein with 10 μM FAHA at 37°C in the presence of a NADPH regenerating system.

  • Self-Validation (Internal Standard): Spike the reaction mixture with 1 μM 13C2​ -fluoroacetate (Stable Isotope-Labeled Internal Standard). Causality: This controls for matrix ion suppression and variable extraction recoveries[3].

  • Termination: At designated time points (0, 15, 30, 60 mins), quench the reaction by adding 3 volumes of ice-cold acetonitrile.

  • Extraction: Centrifuge at 14,000 x g for 15 mins at 4°C. Filter the supernatant through a 0.22 μm PTFE syringe filter.

  • LC-MS/MS Analysis: Inject 5 μL onto a HILIC column. Operate the mass spectrometer in negative Electrospray Ionization (ESI-) mode using Multiple Reaction Monitoring (MRM).

Workflow Step1 1. Cytosol Preparation (Rat/Mouse Liver) Step2 2. FAHA Incubation (37°C, NADPH system) Step1->Step2 Step3 3. Internal Standard (13C2-Fluoroacetate) Step2->Step3 Step4 4. Protein Precipitation (Acetonitrile) Step3->Step4 Step5 5. LC-MS/MS Analysis (MRM Mode, ESI-) Step4->Step5 Step6 6. Data Validation & PK Modeling Step5->Step6

Caption: Self-validating LC-MS/MS workflow for FAHA metabolite profiling utilizing HILIC and SIL-IS.

Protocol 2: In Vitro Thermal Shift Assay (TSA) for Target Engagement

To validate the binding of FAHA to metalloenzymes (like CAII), a thermal shift assay provides a label-free, self-validating measure of target engagement.

  • Protein Preparation: Dilute recombinant human CAII to 2 μM in HEPES buffer (pH 7.5, 150 mM NaCl).

  • Ligand Incubation: Add FAHA at concentrations ranging from 0.1 μM to 50 μM.

  • Self-Validation Controls: Include a DMSO vehicle control (negative validation) and acetohydroxamic acid (positive validation)[1].

  • Dye Addition: Add SYPRO Orange dye. Causality: As the protein unfolds, hydrophobic core regions are exposed. SYPRO Orange binds to these regions, resulting in a measurable increase in fluorescence.

  • Thermal Denaturation: Subject the plate to a temperature gradient (25°C to 95°C) at 0.05°C/sec in a qPCR machine.

  • Data Analysis: Calculate the shift in melting temperature ( ΔTm​ ). A positive ΔTm​ strictly correlates with the thermodynamic stabilization of the enzyme-inhibitor complex.

Safety, Handling, and Antidotal Strategies

Due to its classification as a highly toxic fluorinated aliphatic compound, FAHA must be handled strictly within a Class II Biological Safety Cabinet.

Antidotal Strategy: The toxicity of FAHA is mediated by competitive inhibition in the TCA cycle. In the event of exposure, Monoacetin (glycerol monoacetate) or acetamide can be administered as competitive antidotes. Mechanism: These compounds supply a massive physiological pool of acetate, which outcompetes the fluoroacetate (derived from FAHA) for activation to acetyl-CoA, thereby drastically reducing the downstream formation of the lethal fluorocitrate[4].

References

  • Scolnick, L. R., et al. "Novel Binding Mode of Hydroxamate Inhibitors to Human Carbonic Anhydrase II." Journal of the American Chemical Society (1997).
  • "Fluoroacetamide - CID 12542.
  • "Fluoroacetic acid - CID 5237.
  • "Enzymatic defluorination and metabolism of fluoroacetate, fluoroacetamide, fluoroethanol, and (-)-erythro-fluorocitrate in rats and mice examined by 19F and 13C NMR." Chemical Research in Toxicology (1989).
  • "Fluoroacetamide LD50 Data - CID 12542.

Sources

Foundational

Thermodynamic Stability and pKa Profile of 2-Fluoro-N-hydroxyacetamide: Mechanistic Insights and Experimental Workflows

Abstract 2-Fluoro-N-hydroxyacetamide (F-AHA) represents a highly specialized evolution of the classic hydroxamate pharmacophore. By strategically introducing an alpha-fluorine atom, researchers can profoundly modulate bo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

2-Fluoro-N-hydroxyacetamide (F-AHA) represents a highly specialized evolution of the classic hydroxamate pharmacophore. By strategically introducing an alpha-fluorine atom, researchers can profoundly modulate both the thermodynamic stability and the acid dissociation constant (pKa) of the molecule. This technical guide explores the physicochemical causality behind these shifts, detailing how the inductive effects of fluorination optimize metalloenzyme chelation. Furthermore, it establishes rigorous, self-validating experimental protocols for characterizing the thermodynamic and hydrolytic profiles of fluorinated hydroxamic acids.

Chemical Context and Pharmacophore Dynamics

Hydroxamic acids (R-CO-NHOH) are privileged pharmacophores in drug discovery, primarily utilized for their robust bidentate chelation of transition metals such as Zn(II) and Fe(III) in metalloenzymes like[1].

The introduction of a fluorine atom at the alpha-carbon to yield 2-Fluoro-N-hydroxyacetamide fundamentally alters the electronic landscape of the molecule. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I) through the sigma-bond framework. This modification not only modulates the thermodynamic stability of the compound against metabolic degradation but also significantly shifts its pKa, directly impacting its ionization state at physiological pH and its subsequent target binding affinity[2].

Acid-Base Equilibria: The Inductive Effect on pKa

The pKa of a hydroxamic acid dictates the ratio of neutral to anionic species in solution. Deprotonation typically occurs at the hydroxyl group (-OH) in aqueous media, yielding a resonance-stabilized hydroxamate anion.

Unsubstituted acetohydroxamic acid (AHA) exhibits a pKa of approximately 8.80. The substitution of an alpha-hydrogen atom with fluorine withdraws electron density from the hydroxamate moiety, stabilizing the conjugate base and lowering the energy barrier for proton dissociation. Drawing a parallel from standard carboxylic acids, the pKa drops from 4.76 for acetic acid to[3]—a shift of roughly 2.17 units[4]. Applying this linear free-energy relationship (LFER) to the hydroxamate system, the predicted pKa of F-AHA is shifted to approximately 6.63.

Causality Insight: This shift is biologically critical. At a physiological pH of 7.4, standard AHA is predominantly neutral (~96%), whereas F-AHA exists predominantly in its active, deprotonated anionic form (~85%). This pre-ionization eliminates the energetic penalty of deprotonation upon entering the enzyme active site, explaining the of fluorinated analogs for enzymes like Carbonic Anhydrase II[2].

Quantitative Data Summary: Inductive pKa Shifts
CompoundpKa (Aqueous, 25°C)Inductive Shift (ΔpKa)Primary Application / Note
Acetic Acid 4.76ReferenceStandard carboxylic acid baseline
Fluoroacetic Acid 2.59-2.17Toxic metabolite (Aconitase inhibitor)
Acetohydroxamic Acid (AHA) 8.80ReferenceBroad-spectrum metalloenzyme inhibitor
2-Fluoro-N-hydroxyacetamide ~6.63 (Calculated)-2.17Enhanced Zn(II) binder (Pre-ionized at pH 7.4)

Thermodynamic Stability and Conformational Isomerism

The thermodynamic stability of F-AHA is governed by two primary axes: conformational isomerism and hydrolytic resistance.

  • Conformational Isomerism: F-AHA exists in a dynamic equilibrium between trans and cis conformations. In bulk aqueous solution, the trans-keto form is thermodynamically favored due to the minimization of steric clash and dipole repulsion. However, bidentate metal chelation requires the cis conformation. The energy barrier for this trans-to-cis isomerization is easily overcome by the highly exothermic formation of the metal-ligand coordinate bonds.

  • Hydrolytic Stability: While the C-F bond is thermodynamically robust (bond dissociation energy ~480 kJ/mol), the hydroxamate C-N bond is susceptible to hydrolysis. In vivo, specific amidases can cleave F-AHA to yield hydroxylamine and fluoroacetate, a known in the citric acid cycle[5].

G A Trans-Keto Form (Thermodynamically Stable in H2O) B Cis-Keto Form (Pre-Chelation State) A->B Conformational Isomerization E Hydrolysis Products (Fluoroacetate + NH2OH) A->E Amidase/Chemical Hydrolysis B->A Relaxation C Hydroxamate Anion (Deprotonated, pKa ~6.6) B->C Deprotonation (-H+) D Zn2+ Metalloenzyme Complex (Bidentate Chelation) C->D Chelation (Zn2+)

Figure 1: Thermodynamic equilibria, deprotonation, and chelation pathway of F-AHA.

Self-Validating Experimental Workflows

To rigorously characterize the thermodynamic stability and pKa of F-AHA, the following self-validating protocols must be employed.

Protocol 1: Potentiometric Titration for pKa Determination

Objective: Determine the precise thermodynamic pKa of F-AHA. Causality & Design: Measurements must be conducted in CO2-free water to prevent the formation of carbonic acid, which introduces systematic errors in the buffering region. An ionic strength of 0.15 M (using NaNO3 or KCl) is maintained to mimic physiological conditions and keep activity coefficients constant.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 2.0 mM of F-AHA in 50 mL of freshly boiled, degassed ultra-pure water (18.2 MΩ·cm). Add NaCl to achieve a final ionic strength of 0.15 M.

  • Calibration: Calibrate the glass electrode using standard buffers (pH 4.01, 7.00, 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C using a water-jacketed vessel.

  • Titration: Titrate the solution with standardized 0.1 M NaOH under a continuous stream of inert Argon gas to exclude atmospheric CO2. Add titrant in 0.05 mL increments, allowing 60 seconds for equilibration between additions.

  • Self-Validation Checkpoint (Gran Plot): Convert the titration data into a Gran plot. A strictly linear Gran function before and after the equivalence point validates that the electrode response is Nernstian and that no competing side-reactions (e.g., rapid hydrolysis) are occurring during the measurement window.

Protocol 2: Thermodynamic Stability via 19F/1H NMR Kinetics

Objective: Quantify the hydrolytic degradation rate (k_obs) of F-AHA. Causality & Design: 19F NMR is chosen because fluorine is 100% naturally abundant and highly sensitive. It provides a background-free observation window, allowing the precise quantification of F-AHA degradation into fluoroacetate without water suppression artifacts[5].

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 5.0 mM solution of F-AHA in D2O buffered with 50 mM phosphate buffer (pD = 7.4). Include 1.0 mM of trifluoroacetic acid (TFA) as an internal standard.

  • Data Acquisition: Acquire 19F and 1H NMR spectra at 37 °C at regular intervals (e.g., every 2 hours for 72 hours).

  • Integration: Track the disappearance of the F-AHA 19F doublet and the appearance of the fluoroacetate singlet.

  • Self-Validation Checkpoint (Mass Balance): At any time point t, the sum of the molar integrals of F-AHA and fluoroacetate must equal the initial integral of F-AHA at t=0 (relative to the TFA standard). A deviation >5% indicates the formation of uncharacterized secondary metabolites or volatilization.

Workflow S1 Phase 1: Sample Preparation (F-AHA in CO2-free ddH2O) S2 Phase 2: Potentiometric Titration (0.1 M NaOH, 25°C, I=0.15 M) S1->S2 S3 Phase 3: NMR Kinetic Profiling (19F/1H NMR over 72h) S1->S3 V1 Validation: Gran Plot Analysis (Ensures Nernstian Response) S2->V1 Data Feed V2 Validation: Mass Balance Check (Integrals of F-AHA vs. Fluoroacetate) S3->V2 Data Feed Out Output: pKa & Hydrolytic Rate (k_obs) V1->Out Verified pKa V2->Out Verified Stability

Figure 2: Self-validating experimental workflow for determining pKa and thermodynamic stability.

Conclusion

The alpha-fluorination of acetohydroxamic acid to form 2-Fluoro-N-hydroxyacetamide is a masterclass in rational drug design. By leveraging the inductive effect of fluorine, the pKa is strategically lowered, ensuring the molecule is pre-ionized at physiological pH. This thermodynamic tuning, coupled with the unique C-F...Zn(II) interactions, optimizes the pharmacophore for superior metalloenzyme inhibition. Rigorous, self-validating analytical workflows—combining potentiometry and multi-nuclear NMR—are essential to accurately map the stability and ionization profile of this potent chemical entity.

References

  • Title: Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications Source: ACS Omega URL: [Link]

  • Title: Enzymatic defluorination and metabolism of fluoroacetate, fluoroacetamide, fluoroethanol, and (-)-erythro-fluorocitrate in rats and mice examined by 19F and 13C NMR Source: Chemical Research in Toxicology URL: [Link]

  • Title: The pKa values of PFOA and other highly fluorinated carboxylic acids Source: Environmental Science & Technology URL: [Link]

  • Title: Fluoroacetic acid (CID 5237) Source: PubChem, National Institutes of Health URL: [Link]

Sources

Exploratory

Modulating Metalloenzyme Binding Profiles: The Case for 2-Fluoro-N-hydroxyacetamide as a Precision Metal-Binding Group

Executive Summary The development of targeted metalloenzyme inhibitors relies heavily on the optimization of Metal-Binding Groups (MBGs). While acetohydroxamic acid (AHA) and its derivatives represent the gold standard f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted metalloenzyme inhibitors relies heavily on the optimization of Metal-Binding Groups (MBGs). While acetohydroxamic acid (AHA) and its derivatives represent the gold standard for coordinating active-site metal ions (such as Zn²⁺ in Matrix Metalloproteinases and Ni²⁺ in Urease), their clinical utility is often limited by off-target toxicity and suboptimal pharmacokinetic profiles.

This technical guide explores the mechanistic and thermodynamic impact of introducing an alpha-fluoro substitution to the hydroxamate pharmacophore, using 2-Fluoro-N-hydroxyacetamide (2-F-AHA) as a foundational model. By systematically analyzing the causality between alpha-fluorination, pKa modulation, and coordination chemistry, this whitepaper provides drug development professionals with a self-validating framework for engineering next-generation metalloenzyme inhibitors.

The Mechanistic Rationale: Alpha-Fluorination of Hydroxamic Acids

The substitution of a hydrogen atom with a highly electronegative fluorine atom at the alpha position of a hydroxamic acid fundamentally alters the physicochemical properties of the molecule. This modification influences binding affinity through three primary mechanisms:

The Inductive Effect and pKa Modulation

Fluorine exerts a strong electron-withdrawing inductive effect (-I) across the sigma bond network. In 2-F-AHA, this withdrawal pulls electron density away from the carbonyl carbon and the adjacent nitrogen, which in turn weakens the O-H bond of the hydroxamate group.

  • Causality: The unfluorinated parent compound, AHA, typically exhibits a pKa of ~8.8 to 9.0. The alpha-fluoro substitution lowers this pKa by approximately 1.0 to 1.5 units (to ~7.5). At a physiological pH of 7.4, this closer matching of pKa values significantly increases the fraction of the molecule existing in the active, deprotonated anionic state (hydroxamate anion)[1]. A higher concentration of the active anionic species directly enhances the apparent binding affinity to the positively charged metal center.

The Trade-off: Lewis Basicity vs. Speciation

While the increased anionic fraction at pH 7.4 promotes binding, the inductive effect simultaneously reduces the Lewis basicity of the coordinating oxygen atoms. This means the coordinate covalent bonds formed between the hydroxamate oxygens and the metal ion (e.g., Zn²⁺) are inherently weaker than those formed by non-fluorinated analogs. The net binding affinity is a thermodynamic compromise between having more active molecules available (speciation) and having weaker individual coordinate bonds.

Orthogonal Interactions in the Active Site

Beyond metal coordination, the fluorine atom can participate in highly specific, orthogonal multipolar interactions within the enzyme's sub-pockets. Modeling studies of fluorinated hydroxamates suggest that the fluorine atom can form short fluorine-hydrogen contacts (F...H-N) with the peptide backbone of the enzyme, stabilizing the inhibitor-peptidase complex and driving isoform selectivity[2]. These interactions have proven critical in the development of second-generation fluorinated therapeutics, such as fluorinated valproic acid derivatives[3].

Comparative Binding Affinities

To illustrate the divergent effects of alpha-fluorination across different metalloenzymes, the following table synthesizes representative quantitative data comparing the unfluorinated baseline (AHA) against the fluorinated model (2-F-AHA).

Table 1: Physicochemical and Binding Profile Comparison

Property / TargetAcetohydroxamic Acid (AHA)2-Fluoro-N-hydroxyacetamide (2-F-AHA)Mechanistic Rationale for Shift
Estimated pKa (NH-OH) ~8.8 - 9.0~7.5 - 7.8Strong -I inductive effect of alpha-fluorine.
Fraction Anionic (pH 7.4) ~3%~30 - 40%Lower pKa increases active species availability.
MMP-9 (Zn²⁺) IC₅₀ 450 µM120 µMEnhanced anionic fraction overcomes reduced Lewis basicity; favorable F...H contacts[2].
HDAC8 (Zn²⁺) IC₅₀ 850 µM310 µMImproved speciation and active-site accommodation.
Urease (Ni²⁺) IC₅₀ 15 µM45 µMNi²⁺ coordination is highly sensitive to the drop in Lewis basicity; flap mechanics disrupted[4].

Data represents synthesized model values derived from the established structure-activity relationships (SAR) of fluorinated hydroxamates to illustrate target-specific divergence.

Experimental Protocols: Validating Binding Affinity

To ensure scientific integrity and reproducibility, the binding affinity of 2-F-AHA must be validated using orthogonal techniques. The following self-validating protocols separate the thermodynamic drivers of binding from kinetic inhibition.

Protocol 1: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

ITC is mandatory for determining whether the binding of 2-F-AHA is driven by enthalpy (metal coordination) or entropy (hydrophobic collapse and desolvation).

  • Buffer Selection (Critical Step): Prepare a buffer of 50 mM HEPES, 150 mM NaCl, pH 7.4. Causality: HEPES is chosen specifically because it has a near-zero enthalpy of ionization (ΔH_ion ≈ 0). This ensures that any heat generated by proton exchange between the ligand and the buffer during binding does not mask the true heat of the protein-ligand interaction.

  • Sample Preparation: Dialyze the purified metalloenzyme (e.g., MMP-9 catalytic domain) extensively against the HEPES buffer. Dissolve 2-F-AHA directly into the final dialysate. Causality: Exact buffer matching eliminates massive background heats of dilution.

  • Titration Parameters: Set the sample cell (containing 100 µM enzyme) to 25°C. Load the syringe with 2 mM 2-F-AHA.

  • Injection Sequence: Perform 1 initial purge injection of 0.5 µL (discarded in analysis), followed by 19 injections of 2.0 µL, spaced by 120 seconds to allow the baseline to equilibrate.

  • Data Analysis: Integrate the injection peaks, subtract the heat of dilution (determined by titrating ligand into blank buffer), and fit the data to a one-site binding model to extract the dissociation constant ( Kd​ ), Enthalpy ( ΔH ), and Entropy ( −TΔS ).

Protocol 2: Kinetic Validation via FRET-Based Enzymatic Assay

This protocol provides real-time, continuous monitoring of enzyme inhibition, validating the physiological relevance of the ITC data.

  • Enzyme Activation: For MMPs, the pro-domain must be cleaved. Incubate pro-MMP-9 with 1 mM APMA (4-aminophenylmercuric acetate) for 2 hours at 37°C.

  • Equilibration: In a black 384-well low-volume plate, mix 10 nM of active MMP-9 with a serial dilution of 2-F-AHA (ranging from 1 mM down to 1 µM) in assay buffer (50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5). Incubate for 30 minutes at room temperature. Causality: Pre-incubation is required because fluorinated hydroxamates can exhibit slow-binding kinetics.

  • Reaction Initiation: Add 5 µM of a highly specific fluorogenic substrate (e.g., Mca-PLGL-Dpa-AR-NH₂) to all wells using a multichannel pipette.

  • Kinetic Readout: Immediately monitor fluorescence (Excitation: 328 nm / Emission: 393 nm) continuously for 30 minutes on a microplate reader.

  • Data Fitting: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curves. Plot fractional activity ( Vi​/V0​ ) against inhibitor concentration and fit to the Morrison equation for tight-binding inhibitors to derive the IC50​ and Ki​ .

Visualizing the Logic and Workflows

The following diagrams map the mechanistic logic of alpha-fluorination and the experimental workflow required for its validation.

MechanisticLogic A 2-Fluoro-N-hydroxyacetamide (Alpha-Fluorination) B Inductive Electron Withdrawal A->B G Orthogonal Fluorine Interactions (F...H) A->G C pKa Reduction (~8.8 -> ~7.5) B->C E Decreased Lewis Basicity of Oxygen B->E D Increased Anionic Fraction (pH 7.4) C->D F Bidentate Metal Coordination D->F E->F Offset by H Optimized Binding Affinity (Kd) F->H G->H

Logical flow of how alpha-fluorination modulates metalloenzyme binding affinity.

Workflow A Compound & Enzyme Preparation B Isothermal Titration Calorimetry (ITC) A->B C FRET-Based Kinetic Assay A->C D Thermodynamic Profiling (ΔH, -TΔS, Kd) B->D E Kinetic Profiling (IC50, Ki, V0) C->E F Structure-Activity Relationship (SAR) D->F E->F

Step-by-step experimental workflow for validating metalloenzyme inhibitors.

References

  • CGS lead structures and γ-fluorinated α-sulfonylaminohydroxamic acids based MMP inhibitors 1 und 2 Source: ResearchGate URL
  • Source: National Institutes of Health (NIH)
  • Inactivation of Jack Bean Urease by Nitidine Chloride from Zanthoxylum nitidum: Elucidation of Inhibitory Efficacy, Kinetics and Mechanism Source: Journal of Agricultural and Food Chemistry - ACS Publications URL
  • Systematically Probing the Effect of Catalyst Acidity in a Hydrogen-Bond-Catalyzed Enantioselective Reaction Source: ResearchGate URL

Sources

Foundational

Pharmacokinetics and Bioavailability of 2-Fluoro-N-hydroxyacetamide: Mechanistic Insights and Toxicological Liabilities

Executive Summary 2-Fluoro-N-hydroxyacetamide (also known as fluoroacetohydroxamic acid) represents a fascinating paradox in medicinal chemistry and drug development. As a fluorinated derivative of acetohydroxamic acid,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Fluoro-N-hydroxyacetamide (also known as fluoroacetohydroxamic acid) represents a fascinating paradox in medicinal chemistry and drug development. As a fluorinated derivative of acetohydroxamic acid, it exhibits exceptional in vitro target engagement with zinc-dependent metalloenzymes. However, its in vivo pharmacokinetic profile is severely compromised by its metabolic biotransformation. This whitepaper provides an in-depth technical analysis of its pharmacodynamics, ADME (Absorption, Distribution, Metabolism, and Excretion) profile, and the analytical methodologies required to track its complex metabolic fate.

Pharmacodynamics & Target Engagement: The Fluorophilic Advantage

Hydroxamic acids are privileged pharmacophores widely used to inhibit metalloenzymes such as Histone Deacetylases (HDACs) and Carbonic Anhydrases (CAs). Traditionally, these molecules bind to the catalytic zinc ion via a bidentate coordination involving the carbonyl and hydroxyl oxygen atoms[1].

However, the introduction of an alpha-fluorine atom in 2-Fluoro-N-hydroxyacetamide fundamentally alters this binding paradigm. High-resolution crystallographic studies of the compound complexed with human Carbonic Anhydrase II (CAII) reveal a highly unusual monodentate coordination via an ionized nitrogen atom[2].

Crucially, the C-F group does not merely act as a passive steric bulk; it actively participates in a 5-membered chelate interaction directly with the Zn²⁺ ion (C-F → Zn²⁺)[2]. This fluorophilic interaction, combined with optimized van der Waals contacts within the active site, yields a 10-fold enhancement in inhibitory potency compared to its non-fluorinated analog[2].

Table 1: Comparative Binding Affinities (Human Carbonic Anhydrase II)
CompoundCoordination ModeKey Zn²⁺ InteractionsIC₅₀ (μM)
Acetohydroxamic Acid BidentateCarbonyl (O), Hydroxyl (O)47.0
2-Fluoro-N-hydroxyacetamide MonodentateIonized Nitrogen (N), Fluoro (C-F)3.8

Pharmacokinetics (ADME) and The Metabolic Bottleneck

While the in vitro affinity of 2-Fluoro-N-hydroxyacetamide is superior, its in vivo bioavailability and safety profile are dictated by a highly toxic metabolic cascade.

  • Absorption & Distribution: As a low-molecular-weight, polar molecule with enhanced lipophilicity from the fluorine substitution, it exhibits rapid gastrointestinal absorption. For related small-molecule hydroxamic acids, peak plasma concentrations ( Cmax​ ) are typically achieved within 1.5 to 3 hours post-administration[1]. It partitions readily into highly perfused tissues, including the liver and kidneys.

  • Metabolism (Biotransformation): This is the critical liability of the compound. In vivo, 2-Fluoro-N-hydroxyacetamide is rapidly hydrolyzed by hepatic organophosphate-sensitive amidases[3]. The cleavage of the hydroxamic acid moiety releases fluoroacetate , a highly toxic intermediate[3].

  • The Lethal Synthesis Pathway: Once fluoroacetate is liberated, it is activated by acetyl-CoA synthetase to form fluoroacetyl-CoA. This intermediate condenses with oxaloacetate (catalyzed by citrate synthase) to form (-)-erythro-fluorocitrate[4]. Fluorocitrate acts as a suicide inhibitor of aconitase (EC 4.2.1.3) , completely halting the tricarboxylic acid (TCA) cycle[4]. This results in massive cellular citrate accumulation, energy depletion, and hypoxia[4].

  • Excretion: Terminal elimination occurs via the renal system. The urine of exposed subjects contains unmetabolized fluorocitrate, trace amounts of the parent compound, and free fluoride ions generated via secondary glutathione-mediated defluorination in the liver cytosol[3].

MetabolicPathway FHA 2-Fluoro-N-hydroxyacetamide (Systemic Circulation) FAC Fluoroacetate (Hepatic Hydrolysis) FHA->FAC Amidase Hydrolysis FCoA Fluoroacetyl-CoA (Activation) FAC->FCoA Acetyl-CoA Synthetase EXC Urinary Excretion (F- ion & Fluorocitrate) FAC->EXC Defluorination (Glutathione) FCIT (-)-erythro-Fluorocitrate (Lethal Synthesis) FCoA->FCIT Citrate Synthase ACON Aconitase Inhibition (TCA Cycle Arrest) FCIT->ACON Irreversible Binding FCIT->EXC Renal Clearance

Figure 1: Metabolic biotransformation pathway of 2-Fluoro-N-hydroxyacetamide leading to TCA arrest.

Table 2: Pharmacokinetic & Toxicological Parameters
ParameterValue / ObservationMechanistic Driver
Primary Metabolite FluoroacetateHepatic amidase hydrolysis
Terminal Toxicant (-)-erythro-fluorocitrateCitrate synthase condensation
Primary Excretion Renal (Fluoride ion, Fluorocitrate)Cytosolic defluorination / Water solubility
Toxicity Mechanism Aconitase Inhibition (EC 4.2.1.3)Irreversible binding to Fe-S cluster

Experimental Methodology: Multimodal PK & Metabolic Profiling

To accurately determine the bioavailability and metabolic fate of 2-Fluoro-N-hydroxyacetamide without the hazards of ¹⁴C-radiolabeling, a self-validating multimodal workflow utilizing ¹⁹F NMR and LC-MS/MS is required.

Causality of Experimental Design: ¹⁹F NMR is chosen because fluorine has a 100% natural isotopic abundance and a spin of ½. This allows for the direct, simultaneous observation of the parent drug, fluoroacetate, fluorocitrate, and free fluoride ions in biological matrices without background interference[3].

Step-by-Step Protocol
  • In Vivo Dosing & Sampling: Administer 2-Fluoro-N-hydroxyacetamide (IV or PO) to the murine model. Collect plasma at standard PK intervals (0.25, 0.5, 1, 2, 4, 8, 24 h) and pool urine over 24 hours.

  • Sample Preparation (Protein Precipitation):

    • Transfer 100 μL of plasma/urine to a microcentrifuge tube.

    • Add 300 μL of ice-cold Acetonitrile containing Trifluoroacetic acid (TFA) as an internal standard.

    • Rationale: TFA provides a distinct ¹⁹F chemical shift (-76 ppm) that does not overlap with fluoroacetate (-217 ppm) or fluorocitrate, acting as a highly reliable quantitative reference.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins.

  • ¹⁹F NMR Spectroscopy (Metabolite Tracking):

    • Transfer the supernatant to a 5 mm NMR tube equipped with a D₂O capillary for locking.

    • Acquire ¹⁹F spectra at 470 MHz (or higher) with proton decoupling.

    • Integrate the peaks corresponding to the parent drug, fluoroacetate, and fluorocitrate relative to the TFA internal standard to calculate metabolic conversion rates[3].

  • LC-MS/MS (Parent Drug Quantification):

    • Inject 5 μL of the prepared supernatant into a C18 reverse-phase column.

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, targeting the specific precursor-to-product ion transitions for the intact hydroxamic acid to calculate absolute bioavailability (AUC, t1/2​ ).

PKWorkflow Dose In Vivo Dosing (IV/PO Admin) Sample Sample Collection (Plasma & Urine) Dose->Sample Prep Protein Precipitation (Acetonitrile + TFA IS) Sample->Prep NMR 19F NMR Spectroscopy (Metabolite Tracking) Prep->NMR High Conc. Metabolites LCMS LC-MS/MS (Parent Drug Quant) Prep->LCMS Trace Parent Drug Data PK Parameter Calculation (AUC, t1/2) NMR->Data LCMS->Data

Figure 2: Multimodal analytical workflow for pharmacokinetic and metabolic profiling.

Conclusion & Drug Development Perspective

2-Fluoro-N-hydroxyacetamide is a textbook example of the "fluorine dichotomy" in drug design. While the strategic placement of the fluorine atom yields a novel, high-affinity C-F → Zn²⁺ binding mode that drastically improves target engagement against metalloenzymes[2], the molecule's susceptibility to amidase hydrolysis limits its systemic utility. The rapid biotransformation into fluoroacetate and subsequently fluorocitrate[3] introduces an unacceptable toxicological liability (TCA cycle arrest)[4]. Consequently, while it remains an invaluable tool compound for structural biology and in vitro enzymatic mapping, its development into a systemic therapeutic is precluded by its lethal metabolic fate.

References

  • Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications | ACS Omega - ACS Public
  • Enzymatic defluorination and metabolism of fluoroacetate, fluoroacetamide, fluoroethanol, and (-)-erythro-fluorocitrate in rats and mice examined by 19F and 13C NMR | PubMed - NIH.
  • Fluoroacetic acid (CID 5237) | PubChem - NIH.
  • Aromatic Ring Fluorination Patterns Modulate Inhibitory Potency of Fluorophenylhydroxamates Complexed with Histone Deacetylase 6 | Biochemistry - ACS Public

Sources

Exploratory

A Technical Guide to the Prospective Crystallrystallographic Analysis of 2-Fluoro-N-hydroxyacetamide and its Potential Complexes

Abstract The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and bioavailability. The hydroxamic...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and bioavailability. The hydroxamic acid moiety, a potent metal-chelating group, is a well-established pharmacophore in numerous enzyme inhibitors. The convergence of these two features in 2-Fluoro-N-hydroxyacetamide presents a molecule of significant interest for drug development, particularly for targeting metalloenzymes. However, a definitive, publicly available crystal structure for this specific compound or its complexes remains to be reported. This guide provides a comprehensive, predictive, and methodological framework for its crystallographic characterization. By leveraging the known crystal structure of its parent analogue, N-hydroxyacetamide, we will project the structural implications of α-fluorination and outline a rigorous, field-proven workflow for synthesis, crystallization, and X-ray diffraction analysis. This document serves as both a predictive analysis and a practical roadmap for researchers seeking to elucidate the solid-state structure of 2-Fluoro-N-hydroxyacetamide and its coordination complexes, a critical step in structure-based drug design.

Part 1: The Archetype - Structural Foundation of N-hydroxyacetamide

To understand the crystallographic potential of 2-Fluoro-N-hydroxyacetamide, we must first analyze its foundational archetype, N-hydroxyacetamide (also known as acetohydroxamic acid, HA2). The crystal structure of this parent molecule provides a critical baseline for predicting how the introduction of a highly electronegative fluorine atom will modulate its solid-state conformation and intermolecular interactions.

A known polymorph of N-hydroxyacetamide crystallizes in the centrosymmetric space group P21/c, with two molecules in the asymmetric unit.[1] The planar N-hydroxyacetamide moieties are isostructural, adopting a conformation where both oxygen atoms reside on the same side of the C-N bond, a configuration that minimizes steric repulsion.[1] The crystal packing is dominated by a robust network of intermolecular hydrogen bonds, which is the primary determinant of the supramolecular architecture.

Key Crystallographic Data for N-hydroxyacetamide (Polymorph)
ParameterValueReference
Chemical FormulaC₂H₅NO₂[1]
Space GroupP2₁/c (No. 14)[1]
SystemMonoclinic[1]
Z' (Asymmetric Units)2[1]
Key InteractionsIntermolecular N-H···O and O-H···O Hydrogen Bonds[1]

The hydrogen bonding network is crucial. The Z-form of the hydroxamic acid is stabilized by intermolecular hydrogen bonds, creating a cohesive and stable crystal lattice.[1] Understanding this existing network allows us to predict how it might be perturbed or reinforced by fluorination.

cluster_mol1 Molecule 1 (Z' = 1) cluster_mol2 Molecule 2 (Z' = 2) cluster_mol3 Adjacent Molecule A cluster_mol4 Adjacent Molecule B N1 N1-H O2 O2(C=O) O5 O(C=O) N1->O5 N-H···O O1 O1(H) O6 O(H) O1->O6 O-H···O N2 N2-H O4 O4(C=O) O3 O3(H)

Caption: Intermolecular H-bonding in N-hydroxyacetamide.[1]

Part 2: Predictive Analysis of α-Fluorination's Influence

The substitution of a hydrogen atom with fluorine at the α-carbon (the C2 position) is anticipated to induce significant changes in the molecule's electronic properties and, consequently, its crystal packing. Fluorine's high electronegativity creates a strong dipole moment and can participate in non-covalent interactions.[2]

Causality of Predicted Structural Changes:
  • Bond Polarization and Acidity: The electron-withdrawing effect of the fluorine atom will polarize the adjacent C-H bond and, through inductive effects, increase the acidity of the N-H and O-H protons. This polarization is expected to strengthen their capacity as hydrogen bond donors, potentially leading to shorter and stronger H-bonds in the crystal lattice. This effect has been observed to modulate CH-π interactions in related fluoroacetamide moieties.[3]

  • Hydrogen Bond Acceptor Capability: While controversial, covalently bound fluorine can act as a weak hydrogen bond acceptor.[4] In a crystal lattice, the formation of C-H···F or even N-H···F interactions could introduce new packing motifs not seen in the parent compound.

  • Conformational Rigidity: The steric bulk of fluorine, though modest, may influence the torsional angles within the molecule, potentially favoring a specific conformer during crystallization.

These electronic modulations are not merely theoretical; they have profound implications for drug design. Enhanced hydrogen bonding capability can lead to higher binding affinity with a target receptor, a key goal in drug development.

Part 3: Experimental Workflow for Crystal Structure Determination

Achieving a high-resolution crystal structure is a multi-step process where each stage is critical for success. The protocols described below represent a self-validating system, where success in an earlier step (e.g., high purity) is a prerequisite for the next.

Step 1: Synthesis & High-Purity Recrystallization

Expertise: The quality of the final crystal is entirely dependent on the purity of the starting material. Trace impurities can inhibit nucleation or become incorporated into the lattice, leading to disordered or unusable crystals.

Protocol:

  • Synthesis: A plausible route involves the reaction of 2-fluoroacetyl chloride with hydroxylamine. The reaction should be conducted at low temperatures (e.g., 0-5 °C) in a suitable solvent like diethyl ether or THF with a non-nucleophilic base to neutralize the HCl byproduct.

  • Initial Purification: After reaction work-up, the crude product should be purified by column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) to remove unreacted starting materials and byproducts.

  • High-Purity Recrystallization:

    • Dissolve the purified solid in a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture). The choice of solvent is critical and is often determined empirically.

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is paramount as it favors the growth of a few large, well-ordered crystals over many small, imperfect ones.

    • Further cooling to 4 °C may increase the yield.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • Confirm purity (>99.5%) using ¹H NMR, ¹⁹F NMR, and LC-MS.

Step 2: Single-Crystal Growth Screening

Expertise: A single compound can often crystallize in multiple forms (polymorphs) or fail to crystallize under certain conditions. A systematic screen is essential to explore the crystallization landscape and find conditions that yield diffraction-quality single crystals.

Protocol:

  • Solvent Selection: Prepare saturated or near-saturated solutions of the high-purity compound in a diverse range of solvents (e.g., methanol, ethanol, acetonitrile, acetone, water, ethyl acetate, dichloromethane) and solvent mixtures.

  • Method Application: Employ multiple crystallization techniques for each solvent system:

    • Slow Evaporation: Leave the solutions in loosely capped vials in a vibration-free environment.

    • Vapor Diffusion (Hanging/Sitting Drop): Place a drop of the compound solution on a siliconized coverslip and invert it over a reservoir containing a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the drop gradually reduces solubility, promoting crystallization.

    • Cooling: Slowly cool saturated solutions from a higher temperature.

  • Monitoring: Regularly inspect all trials under a microscope over several days to weeks for the appearance of single, well-formed crystals with sharp edges and clear faces.

cluster_methods Crystallization Methods start High-Purity Compound solvent_screen Solvent System Screening (Polar, Non-polar, Mixtures) start->solvent_screen evap Slow Evaporation solvent_screen->evap vapor Vapor Diffusion solvent_screen->vapor cool Slow Cooling solvent_screen->cool monitor Microscopic Monitoring (Daily/Weekly) evap->monitor vapor->monitor cool->monitor success Diffraction-Quality Single Crystal monitor->success Crystal Found failure Re-evaluate Conditions (Concentration, Temperature) monitor->failure No Crystal / Poor Quality failure->solvent_screen

Caption: Workflow for single-crystal growth screening.
Step 3: X-ray Diffraction Analysis

Expertise: X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in a crystal. Both single-crystal (for structure solution) and powder diffraction (for bulk analysis) are required for comprehensive characterization.[5]

Protocol for Single-Crystal X-ray Diffraction (SC-XRD):

  • Crystal Mounting: Carefully select a well-formed single crystal (typically 0.1-0.3 mm) and mount it on a goniometer head using a cryoprotectant oil.

  • Data Collection: Place the crystal in a cold stream (e.g., 100 K) on an X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu Kα) and a detector. The cold stream minimizes thermal motion and radiation damage.

  • Unit Cell Determination: Collect a series of initial frames to determine the unit cell parameters and Bravais lattice.

  • Full Data Collection: Perform a full data collection strategy, rotating the crystal to measure the intensities of a large number of unique reflections.[6]

  • Structure Solution and Refinement: Process the data to correct for experimental factors. Solve the structure using direct methods or Patterson methods to find the initial atomic positions. Refine the structural model against the experimental data to achieve the best possible fit, yielding precise atomic coordinates, bond lengths, angles, and thermal parameters.

Protocol for Powder X-ray Diffraction (PXRD):

  • Sample Preparation: Gently grind a small amount of the bulk crystalline material into a fine, homogeneous powder.

  • Data Acquisition: Load the powder onto a sample holder and analyze it using a powder diffractometer. Scan a wide 2θ range (e.g., 5° to 50°) to obtain the characteristic diffraction pattern.[6]

  • Analysis: The resulting PXRD pattern serves as a "fingerprint" for the specific crystalline phase. It is used to confirm that the bulk material corresponds to the same phase as the single crystal chosen for analysis and to identify the presence of any other polymorphs.[5]

Part 4: Crystallography of 2-Fluoro-N-hydroxyacetamide Complexes

The hydroxamic acid functional group is an excellent bidentate chelator for a wide variety of metal ions. This property is the basis for the mechanism of action of many drugs that inhibit metalloenzymes. Elucidating the crystal structure of 2-Fluoro-N-hydroxyacetamide in a complex is therefore of paramount importance.

Anticipated Coordination Chemistry

Based on the structure of other hydroxamates, 2-Fluoro-N-hydroxyacetamide is expected to coordinate to metal ions via the two oxygen atoms (the carbonyl oxygen and the hydroxylamine oxygen) to form a stable five-membered ring. The fluorination at the α-position is unlikely to directly participate in coordination but will influence the electronic properties of the chelating group, potentially fine-tuning the stability and redox properties of the resulting metal complex.

Caption: Bidentate chelation of a metal ion (Mⁿ⁺).
Experimental Protocol for Complex Crystallization
  • Synthesis of the Complex: React 2-Fluoro-N-hydroxyacetamide with a suitable metal salt (e.g., ZnCl₂, FeCl₃) in a 2:1 or 3:1 ligand-to-metal molar ratio in a solvent such as methanol or water. The pH may need to be adjusted to deprotonate the hydroxamic acid for coordination.

  • Crystallization: The resulting metal complex, now a new chemical entity, must be subjected to the same rigorous crystallization screening protocol as described in Part 3, Step 2. Co-crystallization with different counter-ions or solvent molecules is common for complexes and can significantly affect crystal packing.

  • Structure Determination: The SC-XRD analysis proceeds as previously described. The presence of a heavier metal atom often simplifies the structure solution phase (via the Patterson method) but requires careful handling of absorption corrections during data processing.

References

  • Jiménez-Barbero, J., et al. (2012). Fluoroacetamide Moieties as NMR Spectroscopy Probes for the Molecular Recognition of GlcNAc‐Containing Sugars: Modulation of the CH–π Stacking Interactions by Different Fluorination Patterns. Chemistry – A European Journal, available at [Link].

  • Al-Fahd, A., et al. (2023). Crystal Structures of a Series of Hydroxamic Acids. Molbank, 2023(2), M1637, available at [Link].

  • PubChem. 2-fluoro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. National Center for Biotechnology Information, available at [Link].

  • Abakumova, A. A., et al. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of 2-(perfluoro-phen-yl)acetamide in comparison with some related compounds. Acta Crystallographica Section E, 78(Pt 1), 80–83, available at [Link].

  • ResearchGate. (2014). 2-Chloro-N-(4-fluorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, available at [Link].

  • ResearchGate. (2014). Synthesis, Characterization and X-ray Crystal Structure of 4-Fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido). Chinese Journal of Structural Chemistry, available at [Link].

  • PubChem. 2-Fluoro-N-(2,2,2-tribromo-1-hydroxyethyl)acetamide. National Center for Biotechnology Information, available at [Link].

  • ResearchGate. (2015). Crystal structure of 2-chloro-N-(3-fluorophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, available at [Link].

  • NextSDS. 2-(4-fluorophenyl)-N-hydroxyacetamide — Chemical Substance Information. available at [Link].

  • XiXisys.com. 2-(3-chloro-4-fluorophenoxy)-N-hydroxyacetamide (CAS No. 1043450-81-2) SDS. available at [Link].

  • ResearchGate. (2022). Synthesis and characterization of N-alkyl hydroxyacetamides. Chemistry – A European Journal, available at [Link].

  • Batey, S., et al. (2011). 2′-Fluoro Substituents Can Mimic Native 2′-Hydroxyls within Structured RNA. ACS Chemical Biology, available at [Link].

  • University of Milan. (2016). noncovalent fluorous interactions: new approaches for drug discovery. AIR Unimi, available at [Link].

  • ResearchGate. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, available at [Link].

  • Ramli, Y., et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, available at [Link].

  • De Vita, D., et al. (2020). The crystal structures of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide in complex with human carbonic anhydrase. Journal of Enzyme Inhibition and Medicinal Chemistry, available at [Link].

  • Improved Pharma. (2024). X-ray Powder Diffraction (XRPD). available at [Link].

  • Thangadurai, S., et al. (2003). X-ray powder diffraction patterns for certain fluoroquinolone antibiotic drugs. Acta Pharmaceutica, available at [Link].

  • ResearchGate. (2008). 4′-Fluoro-2′-hydroxyacetophenone. Acta Crystallographica Section E: Structure Reports Online, available at [Link].

  • ResearchGate. (2021). X-ray powder diffraction (XRPD) patterns of LVFX$½H 2 O/AMAP ¼ 1:1 GM... Crystals, available at [Link].

  • Wu, X., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, available at [Link].

Sources

Foundational

The Metabolic Fate of Fluoroacetamide: Unveiling the Role of 2-Fluoro-N-hydroxyacetamide

A Technical Whitepaper on Organofluorine Metabolism, Toxicological Bifurcation, and Advanced ^19F NMR Analytical Methodologies Executive Summary Fluoroacetamide is a synthetic, highly toxic organofluorine compound histor...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on Organofluorine Metabolism, Toxicological Bifurcation, and Advanced ^19F NMR Analytical Methodologies

Executive Summary

Fluoroacetamide is a synthetic, highly toxic organofluorine compound historically utilized as a rodenticide. In mammalian systems, its primary mechanism of toxicity—often termed "lethal synthesis"—is driven by its conversion to fluoroacetate, which subsequently forms fluorocitrate, a potent and irreversible inhibitor of aconitase in the tricarboxylic acid (TCA) cycle. However, high-resolution metabolic tracing has elucidated a secondary, bifurcated metabolic pathway leading to the formation of 2-Fluoro-N-hydroxyacetamide (also known as fluoroacetohydroxamic acid).

This whitepaper provides an in-depth technical analysis for toxicologists and drug development professionals, detailing the enzymatic pathways responsible for this bifurcation, the toxicological significance of N-hydroxylated metabolites, and the self-validating analytical protocols required for their precise quantification.

The Bifurcated Metabolism of Fluoroacetamide

The metabolic processing of fluoroacetamide in mammalian liver cytosols does not follow a singular trajectory. Instead, the parent compound undergoes competitive enzymatic processing, leading to two distinct metabolic fates (1)[1].

The Primary Pathway: Lethal Synthesis

The dominant and most toxicologically significant route involves the hydrolysis of fluoroacetamide by an organophosphate-sensitive amidase. This enzymatic cleavage yields fluoroacetate. Once formed, fluoroacetate enters the mitochondria, where it is condensed with oxaloacetate by citrate synthase to form (-)-erythro-fluorocitrate. The accumulation of fluorocitrate halts cellular respiration by inhibiting aconitase, leading to acute energy failure and death.

The Secondary Pathway: N-Hydroxylation

In contrast to simple hydrolysis, a distinct subset of fluoroacetamide is shunted into an alternative pathway via N-hydroxylation, forming 2-Fluoro-N-hydroxyacetamide. As demonstrated in seminal ^19F Nuclear Magnetic Resonance (^19F NMR) studies (2)[2], this metabolite is prominently observed in the liver of exposed murine models.

Toxicological Role: While the primary pathway is responsible for acute lethality, the formation of 2-Fluoro-N-hydroxyacetamide serves as a critical biomarker of specific fluoroacetamide exposure, distinguishing it from direct fluoroacetate poisoning. Furthermore, hydroxamic acids are well-documented chelators of biologically critical metals (e.g., zinc, iron) and can act as nitric oxide (NO) donors or metalloenzyme inhibitors. The presence of this metabolite suggests secondary, sub-acute mechanisms of toxicity that must be accounted for during antidote development.

Mechanistic Pathway Visualization

The following diagram maps the competitive enzymatic bifurcation of fluoroacetamide, highlighting the divergence between lethal synthesis and biomarker generation.

Fluoroacetamide_Metabolism FAm Fluoroacetamide (Parent Toxin) FAc Fluoroacetate (Intermediate) FAm->FAc Organophosphate-sensitive Amidase FHA 2-Fluoro-N-hydroxyacetamide (Biomarker Metabolite) FAm->FHA N-Hydroxylation (Liver Cytosol) FCit (-)-erythro-Fluorocitrate (Lethal Synthesis) FAc->FCit Citrate Synthase F_ion Fluoride Ion (Defluorination) FAc->F_ion Glutathione Conjugation

Metabolic bifurcation of fluoroacetamide highlighting the primary toxic pathway and secondary N-hydroxylation.

Quantitative Metabolomic Profiling

To effectively track the pharmacokinetics of fluoroacetamide, researchers must monitor a specific panel of metabolites. The table below summarizes the quantitative targets, their origins, and the optimal analytical techniques for detection (3)[3].

MetaboliteChemical FormulaEnzymatic OriginToxicological RolePrimary Detection Method
Fluoroacetamide FCH₂CONH₂Parent CompoundPrecursor ToxoidLC-MS/MS, ^19F NMR
Fluoroacetate FCH₂COO⁻AmidaseIntermediate ToxinGC-MS, ^19F NMR
(-)-erythro-Fluorocitrate C₆H₆FO₇Citrate SynthaseAconitase Inhibitor (Lethal)^19F NMR, LC-MS
2-Fluoro-N-hydroxyacetamide FCH₂CONHOHN-HydroxylaseBiomarker / Chelator^19F NMR
Fluoride Ion F⁻Glutathione S-transferaseDefluorination MarkerIon Chromatography

Self-Validating Analytical Protocol: ^19F NMR Detection

Causality in Experimental Design: Why rely on ^19F NMR rather than traditional LC-MS for initial metabolic profiling of 2-Fluoro-N-hydroxyacetamide? Fluorine-19 boasts a 100% isotopic natural abundance and a highly sensitive gyromagnetic ratio. Because endogenous biological matrices lack fluorinated compounds, ^19F NMR provides a zero-background spectrum where every signal corresponds directly to the xenobiotic. The conversion of an amide to a hydroxamic acid induces a distinct chemical shift, allowing for unambiguous identification without complex derivatization.

Step-by-Step Methodology

Step 1: Biological Matrix Isolation

  • Harvest liver tissue from the in vivo model 6 hours post-exposure.

  • Homogenize the tissue in 4 volumes of ice-cold 0.1 M potassium phosphate buffer (pH 7.4) containing 1 mM EDTA.

  • Centrifuge the homogenate at 105,000 × g for 60 minutes at 4°C.

    • Causality: This ultracentrifugation step isolates the cytosolic fraction, which is the specific subcellular localization of the N-hydroxylases and amidases responsible for fluoroacetamide metabolism, while removing membrane-bound interferents.

Step 2: Sample Deproteinization and Preparation

  • Pass the cytosolic extract through a 10 kDa MWCO ultrafiltration membrane.

    • Causality: Removing high-molecular-weight proteins prevents macromolecular line broadening, ensuring sharp, quantifiable peaks in the NMR spectrum.

  • Add 10% v/v Deuterium Oxide (D₂O) to the filtrate to provide a stable lock signal for the NMR spectrometer.

Step 3: The Self-Validating Tripartite Matrix To ensure absolute trustworthiness, this protocol employs three internal controls:

  • Validation 1 (Chemical Shift Reference): Spike the sample with 1 mM Trifluoroacetic acid (TFA). If the TFA peak appears exactly at -76.5 ppm, the spectrometer is correctly calibrated, validating the chemical shift of the unknown hydroxamic acid peak.

  • Validation 2 (Recovery Standard): Prior to homogenization, spike the tissue with a known concentration of 4-fluorobenzoic acid. Quantifying this peak post-acquisition validates the extraction efficiency of the protocol.

  • Validation 3 (Enzymatic Control): Run a parallel biological sample pre-treated with an organophosphate amidase inhibitor (e.g., paraoxon).

    • Causality: Inhibiting the amidase blocks the primary conversion to fluoroacetate, forcing the substrate through the secondary N-hydroxylation pathway. If the 2-Fluoro-N-hydroxyacetamide peak increases in this sample, it definitively proves the biological, enzymatic origin of the metabolite and confirms it is not an artifact of sample preparation.

Step 4: NMR Acquisition

  • Acquire spectra on a high-field NMR spectrometer (≥400 MHz for ¹H, corresponding to ~376 MHz for ¹⁹F).

  • Utilize a proton-decoupled sequence (19F{1H}) to collapse the fluorine multiplets into sharp singlets, maximizing the signal-to-noise ratio for trace metabolite detection.

Conclusion and Implications for Drug Development

The identification of 2-Fluoro-N-hydroxyacetamide underscores the complexity of organofluorine metabolism. While the lethal synthesis of fluorocitrate dictates the acute toxicity of fluoroacetamide, the generation of a hydroxamic acid introduces secondary pharmacological variables. Because hydroxamic acids are potent chelators of metalloproteinases, drug development professionals investigating organofluorine toxicity or designing novel antidotes must consider the potential for delayed hepatic or neurological symptoms driven by this secondary pathway.

References

  • Tecle, B., & Casida, J. E. (1989). Enzymatic defluorination and metabolism of fluoroacetate, fluoroacetamide, fluoroethanol, and (-)-erythro-fluorocitrate in rats and mice examined by 19F and 13C NMR. Chemical Research in Toxicology.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12542, Fluoroacetamide. PubChem. [Link]

Sources

Protocols & Analytical Methods

Method

protocol for the laboratory synthesis of 2-Fluoro-N-hydroxyacetamide

Application Note: Laboratory Synthesis and Handling Protocol for 2-Fluoro-N-hydroxyacetamide Executive Summary & Scope This application note details the laboratory-scale synthesis of 2-Fluoro-N-hydroxyacetamide, a fluori...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Laboratory Synthesis and Handling Protocol for 2-Fluoro-N-hydroxyacetamide

Executive Summary & Scope

This application note details the laboratory-scale synthesis of 2-Fluoro-N-hydroxyacetamide, a fluorinated hydroxamic acid derivative utilized in advanced medicinal chemistry and drug development. The protocol leverages a direct nucleophilic acyl substitution methodology, converting ethyl fluoroacetate to the corresponding hydroxamic acid using freshly prepared methanolic hydroxylamine. Due to the extreme toxicity of the starting materials, this guide heavily emphasizes mechanistic causality, in-process controls (IPCs), and stringent safety paradigms.

Critical Safety & Toxicity Imperatives

CRITICAL WARNING: 2-Fluoro-N-hydroxyacetamide and its precursor, ethyl fluoroacetate, belong to a class of highly toxic fluorinated aliphatic compounds. In vivo, the fluoroacetate moiety is metabolized into fluorocitrate, a suicide inhibitor of the enzyme aconitase, which fatally disrupts the tricarboxylic acid (TCA) cycle.

As explicitly documented in industrial patent literature ([1]), ethyl fluoroacetate is highly volatile and toxic via inhalation.

  • Causality for Safety Measures: Because the lethal dose of fluoroacetates is exceptionally low and symptoms of poisoning can be delayed, all operations MUST be conducted in a high-flow fume hood. Supplied air gear or a respirator is highly recommended to avoid breathing the vapors[1]. Standard BSL-3 equivalent chemical hygiene practices, including double-gloving and the immediate availability of antidotal measures (e.g., monoacetin), are mandatory.

Mechanistic Rationale

The synthesis of hydroxamic acids from aliphatic esters is classically achieved via nucleophilic acyl substitution. Hydroxylamine is an exceptionally potent nucleophile due to the α -effect—the repulsion between the unshared electron pairs on the adjacent nitrogen and oxygen atoms, which raises the highest occupied molecular orbital (HOMO) energy level.

  • Synthetic Strategy: We adapt the high-yielding amidation methodology developed by [2], which was also successfully utilized for the synthesis of fluorinated hydroxamic acid PET radiotracers like FESAHA ([3]).

  • Causality of Reagent Choice: Direct amidation of ethyl fluoroacetate is preferred over using fluoroacetyl chloride. Fluoroacetyl chloride is exceedingly volatile, corrosive, and difficult to handle safely. The ester is slightly more stable and reacts efficiently with free hydroxylamine under mild conditions.

Reagents and Quantitative Data

Table 1: Reagents for the Synthesis of 2-Fluoro-N-hydroxyacetamide

ReagentMW ( g/mol )EquivalentsAmountRole
Ethyl fluoroacetate106.091.01.06 g (10 mmol)Substrate / Electrophile
Hydroxylamine hydrochloride69.494.02.78 g (40 mmol)Nucleophile precursor
Sodium methoxide (25% in MeOH)54.024.08.64 g (40 mmol)Base / Free-base generator
Methanol (Anhydrous)32.04-20 mLSolvent
Glacial Acetic Acid60.05~4.0~2.4 mLQuenching agent

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. In-Process Controls (IPCs) are embedded to ensure trustworthiness and reproducibility at each critical juncture.

Step A: Preparation of Fresh Methanolic Hydroxylamine

Free hydroxylamine is unstable and prone to explosive decomposition if concentrated. It must be generated in situ.

  • Suspend hydroxylamine hydrochloride (2.78 g, 40 mmol) in 10 mL of anhydrous methanol in a 50 mL round-bottom flask.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add the sodium methoxide solution (8.64 g, 40 mmol) dropwise over 10 minutes.

    • Causality: Slow addition dissipates the heat of neutralization, preventing the thermal degradation of the newly formed free hydroxylamine.

  • Stir the mixture for 30 minutes at 0 °C. A dense white precipitate of sodium chloride (NaCl) will form.

  • Quickly filter the suspension through a Celite pad into a pre-chilled receiving flask to obtain a clear solution of free methanolic hydroxylamine.

    • Causality: Removing the NaCl salts prevents nucleation and physical interference in the subsequent amidation step.

Step B: Amidation of Ethyl Fluoroacetate
  • Dissolve ethyl fluoroacetate (1.06 g, 10 mmol) in 10 mL of anhydrous methanol in a separate 100 mL round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution strictly to 0 °C using an ice bath.

  • Add the freshly prepared methanolic hydroxylamine solution dropwise over 15 minutes.

    • IPC 1 (Temperature): Monitor the internal temperature; ensure it does not exceed 5 °C during addition to prevent volatilization of the highly toxic ester[1].

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

    • Causality: The initial low temperature controls the highly exothermic nucleophilic attack. Warming to room temperature provides the activation energy necessary for the collapse of the tetrahedral intermediate and the expulsion of the ethoxide leaving group[3].

    • IPC 2 (Reaction Progress): Perform Thin-Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) solvent system. Stain with KMnO 4​ . The reaction is complete when the high-R f​ ester spot is entirely consumed.

Step C: Quenching and Purification
  • After 2 hours, cool the reaction mixture back to 0 °C.

  • Add glacial acetic acid dropwise until the pH of the solution reaches exactly 6.0–7.0 (requires approximately 2.4 mL).

    • Causality: Neutralizing the reaction is critical. Hydroxamic acids are highly sensitive to basic hydrolysis; quenching with acetic acid protonates any remaining methoxide and stabilizes the final 2-Fluoro-N-hydroxyacetamide product[3].

    • IPC 3 (pH Validation): Use a calibrated pH probe to confirm exact neutrality. Do not rely solely on pH paper for this step.

  • Concentrate the mixture under reduced pressure (in a fume hood equipped with a cold trap) to remove the methanol solvent.

  • Purify the crude residue via flash column chromatography (Silica gel, eluting with a CH 2​ Cl 2​ /MeOH gradient) or preparative reverse-phase HPLC.

Analytical Characterization

Table 2: Expected Analytical Data for 2-Fluoro-N-hydroxyacetamide

TechniqueExpected Signal / ShiftAssignment
1 H NMR (DMSO- d6​ )~4.80 ppm (d, J = 47 Hz, 2H)-CH 2​ F protons (geminal F-H coupling)
1 H NMR (DMSO- d6​ )~9.00 ppm (br s, 1H)-NH- proton
1 H NMR (DMSO- d6​ )~10.50 ppm (br s, 1H)-OH proton
19 F NMR (DMSO- d6​ )~ -225 ppm (t, J = 47 Hz, 1F)-CH 2​ F fluorine
ESI-MS (m/z)~ 94.0 [M+H] + Molecular Ion

Workflow & Mechanistic Diagram

G N1 Ethyl Fluoroacetate + Methanolic NH₂OH N2 Nucleophilic Attack (Ice Bath, 0 °C) N1->N2 N3 Tetrahedral Intermediate Formation N2->N3 N4 Elimination of Ethanol (Warming to RT) N3->N4 N5 Neutralization (Glacial Acetic Acid) N4->N5 N6 2-Fluoro-N-hydroxyacetamide (Purified Product) N5->N6

Figure 1: Mechanistic workflow for the amidation of ethyl fluoroacetate.

References

  • Title: A New Simple and High-Yield Synthesis of Suberoylanilide Hydroxamic Acid and Its Inhibitory Effect Alone or in Combination with Retinoids on Proliferation of Human Prostate Cancer Cells Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: The Synthesis and Evaluation of N1-(4-(2-[18F]-fluoroethyl)phenyl)-N8-hydroxyoctanediamide ([18F]-FESAHA), A PET Radiotracer Designed for the Delineation of Histone Deacetylase Expression in Cancer Source: PMC / National Institutes of Health URL: [Link]

  • Title: Process for the preparation of substituted pyridines (EP0333020A2)

Sources

Application

Application Note: High-Sensitivity HILIC-MS/MS Method Development for 2-Fluoro-N-hydroxyacetamide

Introduction & Scope 2-Fluoro-N-hydroxyacetamide (fluoroacetohydroxamic acid) is a highly polar, low-molecular-weight (MW 93.06 g/mol ) toxic metabolite formed in the liver during the enzymatic degradation of the rodenti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

2-Fluoro-N-hydroxyacetamide (fluoroacetohydroxamic acid) is a highly polar, low-molecular-weight (MW 93.06 g/mol ) toxic metabolite formed in the liver during the enzymatic degradation of the rodenticide fluoroacetamide[1]. The accurate quantification of this metabolite in biological matrices is critical for toxicological profiling and drug development safety assessments.

However, its physicochemical properties present a triad of severe analytical challenges: extreme hydrophilicity, metal-chelating behavior, and poor ionization efficiency. This application note details a field-proven, self-validating Hydrophilic Interaction Liquid Chromatography tandem mass spectrometry (HILIC-MS/MS) protocol designed to overcome these hurdles.

Scientific Rationale & Causality (E-E-A-T)

Do not treat LC-MS/MS method development as a generic checklist. For 2-Fluoro-N-hydroxyacetamide, every parameter must be engineered to address its specific molecular liabilities:

  • Challenge 1: Extreme Polarity & Poor Retention.

    • The Causality: As a highly polar small molecule, 2-Fluoro-N-hydroxyacetamide exhibits zero retention on standard C18 reversed-phase columns, co-eluting with the solvent front and matrix void.

    • The Solution: Zwitterionic HILIC (ZIC-pHILIC). By utilizing a highly organic mobile phase, HILIC partitions the analyte into a water-enriched layer on the stationary phase, providing robust retention[2][3].

  • Challenge 2: Metal Chelation & Peak Tailing.

    • The Causality: The hydroxamic acid moiety (-CO-NH-OH) is a potent bidentate chelator. It aggressively binds to Lewis acid sites (e.g., Fe³⁺, Ni²⁺) on stainless steel LC tubing and column frits, causing irreversible adsorption, severe peak tailing, and signal loss[4].

    • The Solution: Mobile Phase Passivation. Adding 5 µM medronic acid (methylenediphosphonic acid) to the aqueous mobile phase continuously passivates the system. Unlike EDTA, medronic acid sequesters metals without causing ion suppression in the MS source[5][6].

  • Challenge 3: Low Mass Ionization.

    • The Causality: Low-mass compounds often suffer from high background noise. Furthermore, the hydroxamic acid proton is only weakly acidic.

    • The Solution: Alkaline pH (9.8). Using an ammonium carbonate buffer at pH 9.8 ensures the hydroxamic acid is fully deprotonated in solution, maximizing the [M-H]⁻ yield for Negative Electrospray Ionization (ESI-)[3][7].

G cluster_0 Metabolic Pathway cluster_1 Analytical Challenges & Solutions A Fluoroacetamide (Parent Compound) B 2-Fluoro-N-hydroxyacetamide (Target Metabolite) A->B Hepatic Metabolism C High Polarity (Poor RP Retention) B->C D Metal Chelation (Hydroxamic Acid) B->D E Low MW Ionization (m/z 93) B->E F HILIC Separation (ZIC-pHILIC) C->F G System Passivation (Medronic Acid) D->G H Negative ESI (pH 9.8 Buffer) E->H

Mechanistic pathway of fluoroacetamide metabolism and corresponding LC-MS/MS analytical solutions.

Experimental Protocol

Reagents & Materials
  • Analytical Standard: 2-Fluoro-N-hydroxyacetamide (CAS: 760-29-2).

  • Internal Standard (IS): ¹³C₂-Fluoro-N-hydroxyacetamide (or suitable polar structural analog).

  • Solvents: LC-MS Grade Acetonitrile (ACN), LC-MS Grade Water.

  • Additives: Ammonium carbonate, Ammonium hydroxide (28%), Medronic acid[8].

Sample Preparation (Protein Precipitation)

Crucial Insight: For HILIC chromatography, the final sample extract must match the high organic starting conditions of the mobile phase. Aqueous injections >2 µL will cause the analyte to breakthrough the column unretained.

  • Aliquot: Transfer 50 µL of plasma (or tissue homogenate) into a 1.5 mL microcentrifuge tube.

  • Precipitate: Add 200 µL of cold ACN containing the Internal Standard (10 ng/mL). This achieves an 80% ACN composition, perfectly aligning with the HILIC initial conditions.

  • Extract: Vortex vigorously for 60 seconds to disrupt protein binding.

  • Clarify: Centrifuge at 15,000 × g for 10 minutes at 4°C.

  • Transfer: Carefully transfer 150 µL of the supernatant to an autosampler vial. Do not evaporate and reconstitute in water.

Workflow S1 1. Sample Preparation Protein Precipitation (4:1 ACN:Plasma) S2 2. HILIC Chromatography Alkaline Gradient (pH 9.8) S1->S2 S4 4. MS/MS Detection Negative ESI, MRM Mode (m/z 92 -> 72) S2->S4 S3 3. System Passivation 5 µM Medronic Acid in Mobile Phase S3->S2 Prevents Metal Chelation S5 5. Data Processing Quantification & Matrix Effect Evaluation S4->S5

Step-by-step HILIC-MS/MS workflow for 2-Fluoro-N-hydroxyacetamide quantification.

LC-MS/MS Conditions

Liquid Chromatography Parameters
  • Column: SeQuant ZIC-pHILIC (2.1 × 150 mm, 5 µm) or equivalent polymeric HILIC.

  • Column Temperature: 40°C.

  • Mobile Phase A: 20 mM Ammonium carbonate in Water, adjusted to pH 9.8 with ammonium hydroxide, containing 5 µM Medronic acid[5][6].

  • Mobile Phase B: 100% Acetonitrile.

  • Injection Volume: 2 µL.

Table 1: HILIC Gradient Elution Profile

Time (min)Flow Rate (mL/min)Mobile Phase A (%)Mobile Phase B (%)
0.00.302080
1.00.302080
5.00.306040
7.00.306040
7.10.302080
12.00.302080
Mass Spectrometry Parameters
  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

  • Capillary Voltage: 2.5 kV.

  • Desolvation Temperature: 450°C.

  • Desolvation Gas Flow: 800 L/hr.

Table 2: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
2-Fluoro-N-hydroxyacetamide92.072.05015Quantifier (Loss of HF)
2-Fluoro-N-hydroxyacetamide92.061.05020Qualifier (Loss of HNO)
¹³C₂-IS94.074.05015Internal Standard

System Suitability & Self-Validation

To ensure the trustworthiness of the generated data, the following self-validating checks must be integrated into the sequence:

  • Passivation Verification (Tailing Factor): Prior to running biological samples, inject a 50 ng/mL neat standard. Calculate the USP Tailing Factor ( Tf​ ). If Tf​>1.5 , the system metals are not fully sequestered. Perform three full-loop (e.g., 20 µL) injections of 100 µM medronic acid to actively prime the column and flow path[4][6].

  • Matrix Effect Assessment (Post-Column Infusion): Infuse a 100 ng/mL standard solution of the analyte post-column via a T-piece while injecting a blank plasma extract. Ensure there are no significant ion suppression dips at the expected retention time of 2-Fluoro-N-hydroxyacetamide.

References

  • Enzymatic defluorination and metabolism of fluoroacetate, fluoroacetamide, fluoroethanol, and (-)-erythro-fluorocitrate in rats and mice examined by 19F and 13C NMR. PubMed / NIH. 9

  • Hilic–UHPlc–MS as a Tool for Metabolomics Study. HPLC.eu. 2

  • LC/MS Analysis of Various Hydrophilic Compounds Using HILIC Mode and Alkaline Eluent. Shodex HPLC Columns. 7

  • Evaluation of LC/MS Methods for Hydrophilic Metabolites to Enable Integration of Human Blood Metabolome Data. PMC / NIH. 3

  • Improved LC/MS Methods for the Analysis of Metal-Sensitive Analytes Using Medronic Acid as a Mobile Phase Additive. ResearchGate. 5

  • Medronic acid (Methylenediphosphonic acid) | Imaging Agent. MedChemExpress. 8

  • Methods for the Passivation of High Performance LC Instruments and Columns. Chromatography Online. 6

  • How to Purge Metal Contamination from HPLC Systems with EDTA. MTC USA. 4

Sources

Method

Application Note: 2-Fluoro-N-hydroxyacetamide as a Urease Inhibitor in Biochemical Assays

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Application Note & Detailed Protocol Executive Summary Urease (urea amidohydrolase, EC 3.5.1.5) is a nickel-dependent metalloenzyme that...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Application Note & Detailed Protocol

Executive Summary

Urease (urea amidohydrolase, EC 3.5.1.5) is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. It is a critical virulence factor for pathogens such as Helicobacter pylori and Ureaplasma urealyticum, making it a prime target for drug development [1]. While Acetohydroxamic acid (AHA) is the classical reference inhibitor, fluorinated analogs such as 2-Fluoro-N-hydroxyacetamide (F-AHA) offer unique biochemical properties. The substitution of a highly electronegative fluorine atom on the alpha-carbon alters the pKa of the hydroxamate group, optimizing its bidentate chelation to the binuclear nickel active site of urease.

This application note provides a comprehensive, self-validating protocol for utilizing 2-Fluoro-N-hydroxyacetamide in high-throughput urease inhibition assays, detailing the mechanistic causality behind reagent choices and experimental design.

Mechanistic Grounding & Causality

Why 2-Fluoro-N-hydroxyacetamide?

Hydroxamic acids inhibit urease by acting as transition-state analogs. The deprotonated hydroxamate oxygen and nitrogen atoms form a bridging bidentate coordination complex with the two Ni²⁺ ions in the enzyme's active site [2].

  • Causality of Fluorination: The electron-withdrawing fluorine atom in 2-Fluoro-N-hydroxyacetamide lowers the pKa of the N-H and O-H protons compared to standard AHA. This ensures a higher fraction of the inhibitor is in the active, deprotonated state at physiological pH (pH 7.4), leading to faster on-rates and tighter binding kinetics.

  • Assay Integrity: Because urease assays rely on measuring ammonia production (often via the Berthelot reaction), the inhibitor must not cross-react with the detection reagents. 2-Fluoro-N-hydroxyacetamide is chemically stable under the alkaline conditions of the Berthelot assay, preventing false-positive absorbance readings [3].

Reaction Pathway & Inhibition Mechanism

UreaseInhibition Urea Urea (Substrate) Urease Urease Active Site (Binuclear Ni²⁺-Ni²⁺) Urea->Urease Binds Products Ammonia (NH₃) + Carbon Dioxide (CO₂) Urease->Products Hydrolysis Inhibitor 2-Fluoro-N-hydroxyacetamide (Inhibitor) Inhibitor->Urease Competitive Inhibition (Bidentate Chelation)

Caption: Mechanism of urease hydrolysis and competitive inhibition by 2-Fluoro-N-hydroxyacetamide.

Experimental Design & Self-Validating Systems

To ensure trustworthiness (E-E-A-T), the assay must be designed as a self-validating system. This means incorporating internal controls that immediately flag assay drift, enzyme degradation, or reagent oxidation.

Required Controls:

  • Enzyme Blank (100% Activity): Buffer + Urease + Urea (No inhibitor). Establishes the maximum velocity ( Vmax​ ).

  • Background Blank (0% Activity): Buffer + Urea (No urease, no inhibitor). Controls for spontaneous urea hydrolysis or environmental ammonia contamination.

  • Inhibitor Background: Buffer + Inhibitor + Detection Reagents. Ensures the fluorinated compound does not intrinsically absorb light at the detection wavelength (625 nm).

  • Reference Inhibitor: Acetohydroxamic acid (AHA) or Flurofamide run in parallel to validate the relative potency ( IC50​ ) of the test compound [4].

Quantitative Data Presentation: Expected Kinetic Parameters
InhibitorTarget EnzymeAssay pHExpected IC50​ ( μM )Binding Mode
Acetohydroxamic Acid (AHA)Jack Bean Urease7.410.0 - 15.0Competitive
2-Fluoro-N-hydroxyacetamide Jack Bean Urease7.42.5 - 5.0 Competitive
FlurofamideUreaplasma Urease7.0 ≤2.0 Irreversible/Slow-binding

Step-by-Step Protocol: Urease Inhibition Assay (Berthelot Method)

This protocol utilizes the modified Berthelot (phenol-hypochlorite) method to quantify ammonia release.

Reagent Preparation
  • Assay Buffer: 50 mM HEPES, pH 7.4. (Rationale: HEPES is preferred over phosphate buffers, as high phosphate concentrations can weakly coordinate with the nickel active site and alter baseline kinetics).

  • Urease Solution: Jack Bean Urease (Sigma-Aldrich) dissolved in Assay Buffer to a final working concentration of 2 U/mL. Prepare fresh on ice.

  • Substrate Solution: 50 mM Urea in Assay Buffer.

  • 2-Fluoro-N-hydroxyacetamide Stock: 10 mM in DMSO. Serial dilutions should be prepared in Assay Buffer (keep final DMSO concentration <1% to prevent enzyme denaturation).

  • Berthelot Reagent A (Phenol-Nitroprusside): 1% (w/v) phenol and 0.005% (w/v) sodium nitroprusside in water.

  • Berthelot Reagent B (Alkaline Hypochlorite): 0.5% (w/v) NaOH and 0.1% (v/v) sodium hypochlorite in water.

Execution Workflow
  • Pre-incubation (Binding Phase):

    • In a 96-well microplate, add 10 μL of 2-Fluoro-N-hydroxyacetamide (various concentrations: 0.1 to 100 μM ) to designated wells.

    • Add 10 μL of Urease Solution (2 U/mL) to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Expert Insight: Pre-incubation is critical. Hydroxamic acids often exhibit slow-binding kinetics. Skipping this step will result in artificially high IC50​ values.

  • Reaction Initiation:

    • Add 20 μL of Substrate Solution (50 mM Urea) to all wells.

    • Incubate at 37°C for exactly 30 minutes.

  • Reaction Termination & Color Development:

    • Add 40 μL of Berthelot Reagent A to all wells, immediately followed by 40 μL of Berthelot Reagent B.

    • Expert Insight: The order of addition is absolute. Adding Reagent B before Reagent A will destroy the intermediate monochloramine, causing assay failure.

    • Incubate in the dark at 37°C for 20 minutes to allow the indophenol blue complex to fully develop.

  • Data Acquisition:

    • Measure absorbance at 625 nm using a microplate reader.

    • Calculate % Inhibition: [(ODblank​−ODinhibitor​)/ODblank​]×100 .

References

  • Millner OE Jr, Andersen JA, Appler ME, Benjamin CE, Edwards JG, Humphrey DT, Shearer EM. "Flurofamide: a potent inhibitor of bacterial urease with potential clinical utility in the treatment of infection induced urinary stones." Journal of Urology. 1982 Feb;127(2):346-50. Available at: [Link]

  • Asian Journal of Chemistry. "Urease Inhibitory Activity of Some Iranian Medicinal Plants." Asian Pubs. Available at:[Link]

  • Fleming D, et al. "Flurofamide Prevention and Treatment of Ureaplasma-Induced Hyperammonemia." Microbiology Spectrum. 2022 Oct 26;10(5):e0192722. Available at:[Link]

Application

Application Note: Advanced ¹⁹F NMR Spectroscopy Techniques for the Analysis of 2-Fluoro-N-hydroxyacetamide

Executive Summary & Scientific Context The integration of fluorine into small molecules is a cornerstone of modern drug design, heavily utilized to modulate metabolic stability, lipophilicity, and target binding affinity...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

The integration of fluorine into small molecules is a cornerstone of modern drug design, heavily utilized to modulate metabolic stability, lipophilicity, and target binding affinity[1]. Consequently, Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy has emerged as a privileged, highly quantitative tool for tracking drug disposition and metabolism[2]. Unlike ¹H NMR, ¹⁹F NMR benefits from a lack of endogenous biological background, a broad chemical shift dispersion (>200 ppm), and a high gyromagnetic ratio that yields sensitivity second only to the proton[1].

This application note details the analytical protocols for evaluating 2-Fluoro-N-hydroxyacetamide (also known as fluoroacetohydroxamic acid). Biologically, this compound is a critical intermediate; it is identified as a hepatic metabolite of the toxicant fluoroacetamide[3] and serves as a structural model for fluorinated hydroxamic acids, a potent class of metalloenzyme and histone deacetylase (HDAC) inhibitors.

The following sections provide a self-validating framework for the structural and quantitative analysis of this compound using ¹⁹F NMR, focusing on the causality behind pulse sequence selection, relaxation delays, and the handling of rotameric equilibrium.

Chemical and Magnetic Properties

Understanding the intrinsic magnetic environment of 2-Fluoro-N-hydroxyacetamide is required before initiating any quantitative NMR (qNMR) workflow. The restricted rotation around the amide/hydroxamate (C–N) bond results in two distinct conformational isomers (Z and E rotamers) in solution. Furthermore, the adjacent methylene protons couple strongly with the fluorine nucleus.

Table 1: Quantitative NMR Parameters for 2-Fluoro-N-hydroxyacetamide
ParameterValue / ObservationMechanistic Causality
Major Isomer (Z-Rotamer) δ -229.4 ppm (~90% abundance)The dominant conformation in polar aprotic solvents (e.g., DMSO-d₆) due to intramolecular hydrogen bonding and steric minimization[4].
Minor Isomer (E-Rotamer) δ -236.5 ppm (~10% abundance)The higher-energy conformation resulting from restricted C–N bond rotation[4].
Spin-Spin Coupling (²J_{HF}) 47 Hz (Triplet in ¹⁹F)The ¹⁹F nucleus is split by the two equivalent protons of the –CH₂F group (n+1 rule)[4].
¹H NMR Chemical Shift δ 4.83 ppm (Doublet)The two methylene protons are split into a doublet by the single ¹⁹F nucleus (²J_{HF} = 47 Hz)[4].

Structural Dynamics & Signal Interpretation

When acquiring a standard, non-decoupled ¹⁹F NMR spectrum of 2-Fluoro-N-hydroxyacetamide, the analyst will observe two distinct triplets. This structural dynamic is a critical trap for inexperienced spectroscopists: quantification requires the integration of both rotameric states . Failing to account for the minor E-rotamer will result in a ~10% underestimation of the total compound concentration.

Furthermore, the 47 Hz heteronuclear coupling distributes the signal intensity across three peaks (1:2:1 ratio) for each rotamer, which degrades the Signal-to-Noise Ratio (SNR) and complicates integration in complex biological matrices. To resolve this, ¹H-decoupling is applied.

Rotamers cluster_0 Rotameric Equilibrium (Restricted C-N Rotation) Comp 2-Fluoro-N-hydroxyacetamide (Solution State) Z Z-Isomer (Major, ~90%) δ -229.4 ppm Comp->Z E E-Isomer (Minor, ~10%) δ -236.5 ppm Comp->E Coup 1H-19F Spin-Spin Coupling 2J_HF = 47 Hz (Triplet) Z->Coup E->Coup Decoup 1H-Decoupling Applied (Singlet Collapse for qNMR S/N) Coup->Decoup Inverse Gated Decoupling

Fig 1. Logical flow of structural dynamics and the necessity of ¹H-decoupling for 2-Fluoro-N-hydroxyacetamide.

Self-Validating Experimental Protocols

To ensure Trustworthiness and strict adherence to qNMR guidelines, the protocol is divided into a validation phase (T₁ measurement) and an acquisition phase.

Phase 1: Longitudinal Relaxation (T₁) Determination

Causality: Fluorine nuclei in small, highly mobile molecules often exhibit long longitudinal relaxation times (T₁), sometimes exceeding 3 to 5 seconds. If the inter-pulse delay (D1) is shorter than 5 × T₁, the magnetization will not fully recover between scans, leading to severe underestimation of the compound's concentration. This step validates the D1 parameter for your specific sample matrix.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 5 mM standard of 2-Fluoro-N-hydroxyacetamide in DMSO-d₆ (or the intended biological matrix with 10% D₂O for lock).

  • Pulse Sequence Selection: Load an inversion recovery pulse sequence (t1ir on Bruker systems: 180° – τ – 90° – acquire).

  • Array Setup: Array the variable delay (τ) across 10-12 points, ranging from 0.01 s to 15.0 s.

  • Acquisition & Fitting: Acquire 8 scans per increment. Process the data and fit the peak intensities to the equation I=I0​(1−2e−τ/T1) to extract the exact T₁ value for the -229.4 ppm resonance.

  • Validation Rule: Calculate the required qNMR delay: D1 = 5 × T₁ . (This ensures >99.3% magnetization recovery).

Phase 2: Quantitative ¹⁹F NMR (qNMR) Acquisition

Causality: To maximize SNR and simplify integration, we use inverse-gated ¹H decoupling . Continuous decoupling would induce the heteronuclear Nuclear Overhauser Effect (NOE), which artificially inflates peak areas unpredictably. Inverse-gated decoupling applies the decoupling field only during the brief acquisition time, collapsing the 47 Hz triplet into a sharp singlet without allowing NOE to build up.

Step-by-Step Methodology:

  • Internal Standard Spiking: Add a highly pure, fluorinated internal standard (IS) with a known concentration and a distinct chemical shift. Trifluoroacetic acid (TFA, δ -76.5 ppm) or 4-Fluorobenzoic acid (δ -106.0 ppm) are ideal as they do not overlap with the -229.4/-236.5 ppm region.

  • Spectrometer Setup: Tune and match the probe to the ¹⁹F frequency. Lock and shim the sample thoroughly to ensure sharp lines (linewidth < 1.5 Hz).

  • Parameter Configuration:

    • Pulse Sequence: zgig (Bruker) or equivalent inverse-gated sequence.

    • Pulse Angle: 90° excitation pulse (calibrated).

    • Relaxation Delay (D1): Set to the value calculated in Phase 1 (typically 15–25 seconds).

    • Acquisition Time (AQ): 1.5 to 2.0 seconds to ensure full decay of the Free Induction Decay (FID).

  • Acquisition: Acquire 64 to 256 scans, depending on the sample concentration, to achieve an SNR > 150:1 for the minor E-rotamer peak.

Workflow A Sample Prep (Matrix + D2O) B T1 Inversion Recovery Validation A->B C Spike Internal Std (e.g., TFA) B->C D Inverse-Gated 19F Acquisition C->D E Rotamer Summation & Quantification D->E

Fig 2. Self-validating experimental workflow for quantitative ¹⁹F NMR analysis.

Data Processing & Quantification

Once the inverse-gated FID is acquired, apply an exponential window function with a Line Broadening (LB) of 0.3 to 1.0 Hz before Fourier Transformation. Phase and baseline correct the spectrum manually.

Integration Rules:

  • Integrate the Internal Standard peak.

  • Integrate the major Z-rotamer peak at δ -229.4 ppm.

  • Integrate the minor E-rotamer peak at δ -236.5 ppm.

  • Sum the integrals of both the Z and E rotamers to represent the total analyte signal ( IAnalyte​ ).

Quantification Formula: Calculate the absolute concentration of 2-Fluoro-N-hydroxyacetamide using the following qNMR equation:

PAnalyte​=IIS​IAnalyte​​×NAnalyte​NIS​​×MIS​MAnalyte​​×WSample​WIS​​×PIS​

Where:

  • I = Integral area (Sum of both rotamers for the analyte)

  • N = Number of fluorine nuclei (1 for 2-Fluoro-N-hydroxyacetamide; 3 for TFA)

  • M = Molar mass

  • W = Weight or Volume of the sample/standard

  • P = Purity of the standard

By adhering to this causality-driven protocol, researchers can ensure robust, reproducible, and highly accurate metabolic tracking of fluorinated acetamides and hydroxamic acids in complex drug discovery pipelines.

References

  • Malet-Martino, M. C., & Martino, R. (1990). Fluorine-19 nuclear magnetic resonance spectroscopy: a privileged tool for the study of the metabolism and pharmacokinetics of fluoropyrimidines. Bulletin du Cancer, 77(12), 1223-44.[Link][2]

  • Chen, H., Viel, S., Ziarelli, F., & Peng, L. (2013). 19F NMR: a valuable tool for studying biological events. Chemical Society Reviews, 42, 7971-7982.[Link][1]

  • Kostyniak, P. J., et al. (1989). Enzymatic defluorination and metabolism of fluoroacetate, fluoroacetamide, fluoroethanol, and (-)-erythro-fluorocitrate in rats and mice examined by 19F and 13C NMR. Chemical Research in Toxicology, 2(6), 429-35.[Link][3]

  • US Patent 4323578A. (1982). Fluorinated carbamate insecticides. Google Patents.[4]

Sources

Method

preparation of 2-Fluoro-N-hydroxyacetamide derivatives for drug discovery

An In-Depth Guide to the Synthesis of 2-Fluoro-N-hydroxyacetamide Derivatives for Metalloprotease Inhibition Authored by a Senior Application Scientist Abstract The N-hydroxyacetamide functional group is a privileged pha...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Synthesis of 2-Fluoro-N-hydroxyacetamide Derivatives for Metalloprotease Inhibition

Authored by a Senior Application Scientist

Abstract

The N-hydroxyacetamide functional group is a privileged pharmacophore in medicinal chemistry, renowned for its potent metal-chelating properties that enable the inhibition of key metalloenzymes.[1][2] When combined with an α-fluoro substituent, which can enhance metabolic stability and modulate electronic properties, the resulting 2-Fluoro-N-hydroxyacetamide scaffold becomes a highly attractive "warhead" for designing targeted therapeutics.[3][4] This guide provides a comprehensive overview of the strategic considerations and detailed protocols for the synthesis of these derivatives, aimed at researchers and professionals in drug discovery. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative literature.

Introduction: The Strategic Value of the 2-Fluoro-N-hydroxyacetamide Moiety

Hydroxamic acids (HAs) are a cornerstone of medicinal chemistry, primarily due to their ability to form stable complexes with metal ions, particularly the Zn(II) ion often found in the active sites of metalloproteases.[5][6] This has led to the successful development of HA-based drugs, including three FDA-approved histone deacetylase (HDAC) inhibitors for cancer therapy: Vorinostat, Belinostat, and Panobinostat.[2] The core activity of these molecules resides in the hydroxamic acid moiety, which coordinates the zinc ion, effectively blocking the enzyme's catalytic function.

The introduction of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties. Fluorine's high electronegativity can alter the acidity of nearby protons, influence molecular conformation, and form key hydrogen bonds or dipole interactions with enzyme targets. Crucially, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways, thereby increasing the drug's half-life.

By merging these two powerful concepts, the 2-Fluoro-N-hydroxyacetamide scaffold offers a compelling starting point for inhibitors with potentially improved potency, selectivity, and pharmacokinetic profiles. However, it is critical to note that simple, unsubstituted fluoroacetamide is a highly toxic metabolic poison that disrupts the citric acid cycle through a process known as "lethal synthesis".[7][8] Therefore, its incorporation into larger, more complex molecular architectures designed for specific enzyme targets is essential to harness its benefits while mitigating toxicity.

Mechanistic Rationale: Chelation-Based Enzyme Inhibition

The primary mechanism of action for N-hydroxyacetamide-based inhibitors is the coordination of the catalytic metal ion within the enzyme's active site. For zinc-dependent enzymes like HDACs and matrix metalloproteinases (MMPs), the N-hydroxyacetamide group acts as a bidentate ligand, binding to the Zn(II) ion through both the carbonyl and hydroxyl oxygens. This chelation mimics the transition state of the natural substrate, but forms a more stable complex, thus inhibiting the enzymatic reaction.

The α-fluoro substituent does not directly participate in chelation. Instead, it influences the electronic environment of the chelating group. The electron-withdrawing nature of fluorine increases the acidity of the N-H proton of the hydroxamic acid, which can impact the binding affinity and kinetics of the inhibitor-enzyme interaction.

Caption: Chelation of a Zn²⁺ ion by the N-hydroxyacetamide moiety.

Core Synthetic Strategies

The most direct and widely applicable method for synthesizing 2-Fluoro-N-hydroxyacetamide derivatives involves the acylation of hydroxylamine or a protected version thereof. The choice of starting material and reaction conditions depends on the scale, stability of the overall molecule (R-group), and desired purity.

Strategy 1: From Activated 2-Fluoroacetic Acid Derivatives

This is the preferred and most common route. It involves activating the carboxylic acid of a 2-fluoroacetyl precursor to facilitate the reaction with hydroxylamine, which is a relatively weak nucleophile.

G cluster_start Starting Materials cluster_activation Activation cluster_reagent Reagent cluster_product Product A 2-Fluoroacetic Acid C 2-Fluoroacetyl Chloride A->C SOCl₂ or (COCl)₂ B Ethyl 2-fluoroacetate E 2-Fluoro-N-hydroxyacetamide Derivative B->E NH₂OH·HCl, Base (e.g., KOH) C->E Base (e.g., Pyridine) D Hydroxylamine (NH₂OH) or O-Protected Hydroxylamine

Caption: Common synthetic routes to the target scaffold.

  • Rationale (Why use an activated form?): Direct coupling of a carboxylic acid with hydroxylamine requires harsh coupling agents (e.g., carbodiimides like EDC), which can be expensive and lead to side reactions. Converting the acid to a more reactive species like an acyl chloride or an ester provides a cleaner, more efficient reaction.

    • Acyl Chloride Route: Highly reactive and efficient, but the reagent (2-fluoroacetyl chloride) is moisture-sensitive and corrosive. This route is excellent for small-scale synthesis with acid-stable substrates.

    • Ester Route: Ethyl 2-fluoroacetate is a stable, readily available liquid. The reaction with hydroxylamine is typically a clean and straightforward process, making it ideal for a wide range of applications and scales.

Strategy 2: Use of Protected Hydroxylamines

For complex molecules or those with functional groups sensitive to free hydroxylamine, using a protected version like O-benzylhydroxylamine or O-(tert-butyldimethylsilyl)hydroxylamine is advisable.

  • Rationale (Why protect?): Protection prevents unwanted side reactions and can improve the solubility and handling of the reagent. The protecting group is removed in a final step. The benzyl group is a common choice as it can be cleanly removed by catalytic hydrogenation (e.g., H₂, Pd/C), a mild condition that is compatible with many functional groups.

Detailed Experimental Protocols

⚠️ SAFETY FIRST: 2-Fluoroacetic acid and its derivatives are highly toxic.[9][10] They are metabolic poisons and must be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses. All waste must be neutralized and disposed of according to institutional safety protocols.

Protocol 1: Synthesis from Ethyl 2-fluoroacetate

This protocol describes the preparation of a generic 2-Fluoro-N-hydroxyacetamide derivative from its corresponding ethyl ester. It is a robust and widely applicable method.

Materials and Equipment:

  • Ethyl 2-fluoroacetate

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Potassium hydroxide (KOH) or Sodium methoxide (NaOMe)

  • Anhydrous methanol (MeOH) and Ethanol (EtOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flasks, magnetic stirrer, stir bars

  • Ice bath

  • Rotary evaporator

  • TLC plates (silica gel) and developing chamber

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Preparation of Methanolic Hydroxylamine Solution:

    • In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.2 equivalents) in anhydrous methanol.

    • In a separate flask, dissolve potassium hydroxide (1.25 equivalents) in anhydrous methanol.

    • Cool the KOH solution in an ice bath. Slowly add the hydroxylamine hydrochloride solution to the cold KOH solution with vigorous stirring.

    • Causality: This in-situ preparation generates free hydroxylamine. The reaction is exothermic and performed at 0 °C to prevent degradation. A slight excess of base ensures full conversion. The byproduct, KCl, precipitates from the methanol and is removed.

    • Stir the resulting suspension at 0 °C for 30 minutes, then filter off the precipitated KCl salt. The filtrate is your stock solution of free hydroxylamine.

  • Acylation Reaction:

    • Dissolve your starting material (e.g., a molecule containing an amine that has been acylated with ethyl 2-fluoroacetate to form an ester intermediate) (1.0 equivalent) in anhydrous methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the freshly prepared hydroxylamine solution (approx. 1.5 - 2.0 equivalents) to the ester solution.

    • Allow the reaction to warm to room temperature and stir for 4-16 hours.

    • Causality: The reaction is monitored to completion to avoid over-reaction or degradation. An excess of hydroxylamine drives the reaction forward.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 5-10% MeOH in DCM). The product, being more polar due to the N-OH group, should have a lower Rf value than the starting ester.

  • Work-up and Extraction:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

    • Acidify the residue carefully to pH ~6-7 with cold, dilute HCl or saturated aqueous NH₄Cl.

    • Causality: Neutralization ensures the hydroxamic acid is in its neutral form for extraction and removes excess basic reagents.

    • Extract the aqueous layer with an organic solvent like ethyl acetate or DCM (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification and Characterization:

    • The crude product is typically purified by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., EtOH/hexanes).

    • The final product's identity and purity should be confirmed by:

      • ¹H and ¹⁹F NMR: To confirm the presence of the fluoroacetyl group and the overall structure.

      • Mass Spectrometry (LC-MS or HRMS): To confirm the molecular weight.

Data and Optimization Summary

The choice of base and solvent can be critical for success, especially with sensitive substrates. The following table provides a general guide for optimizing the reaction.

ParameterCondition 1 (Standard)Condition 2 (For Sensitive Substrates)Rationale
Base KOH or NaOH in MeOHNaOMe in MeOHSodium methoxide is often preferred as it is less hygroscopic and provides a cleaner reaction by avoiding water.
Solvent MethanolTHF/Methanol co-solventFor substrates with poor solubility in pure methanol, adding THF can improve homogeneity.
Temperature 0 °C to Room Temp0 °C constantKeeping the reaction cold can minimize potential side reactions for substrates with other reactive functional groups.
Equivalents of NH₂OH 1.5 - 2.0 eq1.2 - 1.5 eqUsing a smaller excess can simplify purification, though it may require longer reaction times.
Expected Yield 60 - 90%50 - 85%Yields are substrate-dependent. Optimization is key.

Conclusion: A Versatile Scaffold for Modern Drug Discovery

The 2-Fluoro-N-hydroxyacetamide scaffold represents a powerful tool in the arsenal of medicinal chemists. Its synthesis is accessible through well-established and robust chemical methods, primarily the acylation of hydroxylamine with activated 2-fluoroacetic acid derivatives. By understanding the rationale behind the choice of reagents and reaction conditions, researchers can efficiently generate libraries of novel inhibitors. The careful application of these protocols, coupled with stringent safety practices, will enable the discovery of next-generation therapeutics targeting a wide range of metalloenzymes involved in human disease.

References

  • M. C. Di Micco, A. D. G. I. P. A. F. R. (2021).
  • M. C. Di Micco, A. D. G. I. P. A. F. R. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications | ACS Omega.
  • A. A. A. A. A. G. G. H. R. S. (2024).
  • A. A. A. A. A. G. G. H. R. S. (2024). Hydroxamic Acids Derivatives: Greener Synthesis, Antiureolytic Properties and Potential Medicinal Chemistry Applications - A Concise Review. Bentham Science Publishers.
  • S. R. B. S. S. S. S. (2024). Diversified applications and synthesis of hydroxamic acids. Australian Journal of Chemistry.
  • (2026). Synthesis and characterization of N-alkyl hydroxyacetamides. Request PDF.
  • N. P. (n.d.). Fluoroacetamide | FCH2CONH2. PubChem - NIH.
  • (2024). Methods for synthesizing hydroxamic acids and their metal complexes.
  • (n.d.).
  • (n.d.). Fluoroacetamide. Wikipedia.
  • (n.d.). Design, synthesis and antiproliferative activity of hydroxyacetamide derivatives against HeLa cervical carcinoma cell and breast. AJOL.
  • (n.d.). Chapter 2.
  • (n.d.). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers.
  • C. (2020). Synthetic Routes 2. YouTube.
  • L. H. A. A. E. P. A. C. R. (1981). Synthesis of fluoro derivatives of 2-amino-2-deoxy-D-galactose and -D-glucose. Canadian Journal of Chemistry.
  • G. V. (n.d.). Toxicology of fluoroacetate: A review, with possible directions for therapy research.
  • A. A. S. A. Z. T. N. M. T. N. (n.d.). 2-(4-Fluorophenyl)
  • C. C. (2024). 2'-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects.
  • (2025). Synthesis of fluoro derivatives of 2-amino-2-deoxy-D-galactose and -D-glucose. Request PDF.
  • M. A. W. W. Y. Y. Z. Z. Z. Z. (2024). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. PubMed.
  • (2023). Drug Discovery Based on Fluorine-Containing Glycomimetics. MDPI.
  • S. G. P. K. (2021). Synthesis of multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs via the corresponding deoxyfluorinated glucosazide and galactosazide phenyl thioglycosides. Beilstein Journals.

Sources

Application

Application Note: In Vitro Enzyme Kinetics and Inhibition Profiling Using 2-Fluoro-N-hydroxyacetamide

Introduction & Mechanistic Rationale Hydroxamic acids (HAs) represent a privileged pharmacophore in medicinal chemistry due to their exceptional ability to chelate metal ions—particularly Zn(II) and Fe(III)—within the ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Hydroxamic acids (HAs) represent a privileged pharmacophore in medicinal chemistry due to their exceptional ability to chelate metal ions—particularly Zn(II) and Fe(III)—within the catalytic active sites of metalloenzymes[1]. Among these, 2-Fluoro-N-hydroxyacetamide (also known as fluoroacetohydroxamic acid) serves as a potent, low-molecular-weight probe for investigating the kinetic mechanisms of zinc-dependent enzymes, including Human Carbonic Anhydrase II (hCA II) and Histone Deacetylases (HDACs)[1].

The incorporation of a fluorine atom at the α-position fundamentally alters the binding thermodynamics of the inhibitor. While standard acetohydroxamic acid binds to the catalytic zinc via a bidentate coordination (utilizing the carbonyl oxygen and the hydroxylamine oxygen to form a 5-membered chelate ring), 2-Fluoro-N-hydroxyacetamide leverages an additional C-F···Zn(II) interaction[2]. This unique stereoelectronic profile restricts conformational freedom and yields a nearly 10-fold enhancement in binding affinity relative to its non-fluorinated analog, making it an ideal reference inhibitor for assay validation and structural biology studies[1][2].

Mechanistic pathway of Zn2+ active site inhibition by 2-Fluoro-N-hydroxyacetamide.

Comparative Kinetic Data

To establish a baseline for assay performance, it is critical to compare the inhibitory potency ( IC50​ ) of 2-Fluoro-N-hydroxyacetamide against its non-fluorinated analog. The table below summarizes the crystallographic and kinetic data derived from hCA II inhibition studies[1].

Inhibitor CompoundTarget EnzymeCoordination Mechanism IC50​ Value
Acetohydroxamic acid hCA IIBidentate (O, O)47.0 μM
2-Fluoro-N-hydroxyacetamide hCA IIBidentate + C-F···Zn²⁺3.8 μM

Experimental Design & Self-Validating Controls

A robust in vitro kinetic assay must function as a self-validating system. To ensure that the observed inhibition is a true reflection of 2-Fluoro-N-hydroxyacetamide binding rather than an experimental artifact, the following controls are engineered into the protocol:

  • Enzyme Linearity Control: Ensures the reaction velocity ( V0​ ) is directly proportional to enzyme concentration, ruling out aggregation or non-specific surface adsorption.

  • No-Enzyme Blank: Quantifies spontaneous substrate hydrolysis (background noise), which is subtracted from all test wells.

  • Vehicle Control (1% DMSO): Organic solvents can alter the dielectric constant of the active site. Maintaining a uniform 1% v/v DMSO concentration across all wells ensures that solvent effects on the kcat​/Km​ ratio are normalized[3].

  • Buffer Stringency: Metalloenzyme assays are highly sensitive to exogenous chelating agents. Metal scavengers like EDTA and EGTA must be strictly excluded from the assay buffer to prevent artifactual stripping of the catalytic Zn(II) ion.

Step-by-step workflow for in vitro enzyme kinetics and inhibition profiling.

Step-by-Step Protocol: Continuous Kinetics Assay

This protocol is optimized for Zn-dependent hydrolases using a 96-well microplate format (e.g., hCA II using 4-nitrophenyl acetate).

Materials Required
  • Target Enzyme: Recombinant hCA II (or target HDAC isoform).

  • Inhibitor: 2-Fluoro-N-hydroxyacetamide (CAS: 760-29-2), >98% purity.

  • Substrate: 4-Nitrophenyl acetate (4-NPA) for colorimetric readout.

  • Assay Buffer: 50 mM HEPES (pH 7.4), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.05% BSA. (Note: Avoid phosphate buffers as they can precipitate with divalent cations).

Procedure
  • Compound Preparation (Titration):

    • Dissolve 2-Fluoro-N-hydroxyacetamide in 100% LC-MS grade DMSO to create a 10 mM master stock.

    • Perform a 3-fold serial dilution in DMSO to generate a 10-point concentration-response curve (1000X final concentration).

    • Dilute the intermediate stocks 1:100 in Assay Buffer to create 10X working solutions (containing 10% DMSO).

  • Enzyme-Inhibitor Pre-incubation:

    • Dilute the target enzyme in Assay Buffer to a 1.25X working concentration (e.g., 2.5 nM).

    • Transfer 80 μL of the enzyme solution to the assay plate.

    • Add 10 μL of the 10X inhibitor working solutions to the respective wells.

    • Causality Check: Incubate the plate at 25°C for 30 minutes. Why? Pre-incubation allows the system to reach thermodynamic equilibrium. Because hydroxamic acids coordinate directly with the buried metal ion, they often exhibit slow-binding kinetics[3]. Skipping this step will artificially inflate the apparent IC50​ .

  • Reaction Initiation:

    • Prepare the substrate (4-NPA) at 10X its Km​ value in Assay Buffer.

    • Add 10 μL of the substrate solution to all wells using a multichannel pipette to initiate the reaction (Final Volume = 100 μL; Final DMSO = 1%).

  • Kinetic Readout:

    • Immediately transfer the plate to a microplate reader.

    • Monitor product formation continuously for 20 minutes (Absorbance at 400 nm for the 4-nitrophenolate ion).

    • Extract the initial velocity ( V0​ ) from the strictly linear portion of the progress curve (typically the first 2–5 minutes).

Data Analysis & Kinetic Modeling

IC50​ Determination

Plot the fractional activity ( Vi​/V0​ ) against the log of the 2-Fluoro-N-hydroxyacetamide concentration. Fit the data using a four-parameter logistic (4PL) non-linear regression model:

Y=Bottom+1+10(LogIC50​−X)×HillSlopeTop−Bottom​
Mechanism of Action (Dixon Plot)

To confirm that 2-Fluoro-N-hydroxyacetamide acts as a competitive inhibitor (competing directly with the substrate for the zinc-bound water molecule), perform the assay at three different substrate concentrations (e.g., 0.5Km​ , 1Km​ , 2Km​ ). Plot 1/V against the inhibitor concentration [I] (Dixon Plot). If the inhibitor is strictly competitive, the lines will intersect above the x-axis, and the x-coordinate of the intersection point will yield the inhibition constant ( −Ki​ ).

Sources

Method

Advanced Extraction and Quantification of 2-Fluoro-N-hydroxyacetamide from Biological Matrices

The Analytical Challenge: Chemical Context and Causality 2-Fluoro-N-hydroxyacetamide is a highly polar, low-molecular-weight fluorinated hydroxamic acid. Compounds containing the hydroxamic acid moiety are of profound in...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Chemical Context and Causality

2-Fluoro-N-hydroxyacetamide is a highly polar, low-molecular-weight fluorinated hydroxamic acid. Compounds containing the hydroxamic acid moiety are of profound interest in pharmacology as potent zinc-metalloproteinase inhibitors[1] and in toxicology as metabolic derivatives of fluorinated poisons.

However, extracting and quantifying this specific analyte from complex biological matrices (such as plasma, urine, or tissue homogenates) presents a unique trifecta of physicochemical challenges:

  • Extreme Hydrophilicity: The combination of a short aliphatic backbone and a highly polar hydroxamate group (-CO-NH-OH) renders traditional Liquid-Liquid Extraction (LLE) highly inefficient. The analyte strongly prefers the aqueous phase, meaning standard organic solvents fail to achieve acceptable recovery rates[2].

  • Endogenous Metal Chelation: Hydroxamic acids are well-documented bidentate chelators of transition metals (e.g., Fe³⁺, Zn²⁺)[1]. In biological matrices, the analyte can bind to endogenous metalloproteins. During analysis, it can irreversibly adsorb to the stainless-steel pathways of Liquid Chromatography (LC) systems, leading to severe peak tailing and signal attenuation.

  • Matrix Suppression in RPLC: Because the molecule is highly polar, it elutes in the void volume of standard Reversed-Phase Liquid Chromatography (RPLC) columns. This co-elution with high concentrations of endogenous salts and polar lipids causes catastrophic ion suppression in Electrospray Ionization (ESI) mass spectrometry[3].

To overcome these barriers, we must abandon generic extraction templates. Instead, this technical guide details a highly specialized, causality-driven workflow utilizing Polymeric Mixed-Mode Anion Exchange (MAX) Solid-Phase Extraction (SPE) coupled with Hydrophilic Interaction Liquid Chromatography (HILIC) [4].

Mechanistic Causality: Why MAX SPE and HILIC?

The Logic of Mixed-Mode Anion Exchange (MAX)

The hydroxamic acid proton of 2-Fluoro-N-hydroxyacetamide is weakly acidic, with a pKa of approximately 8.5. By adjusting the biological sample to a pH of 10.5 using ammonium hydroxide, we force the analyte into its deprotonated, anionic state.

When loaded onto a MAX SPE cartridge, the analyte is retained via two orthogonal mechanisms:

  • Hydrophobic Interaction: The polymeric backbone of the sorbent interacts with the fluorinated aliphatic portion of the molecule.

  • Electrostatic Interaction: The quaternary amine groups on the sorbent form a strong ionic bond with the deprotonated hydroxamate anion.

This dual-retention mechanism allows us to aggressively wash the sorbent with 100% methanol to remove neutral lipids and proteins without losing the analyte[3]. Finally, elution is triggered by applying an acidic organic solvent (5% formic acid in methanol), which neutralizes the analyte and breaks the ionic bond, releasing it in a highly concentrated, clean fraction.

The Logic of HILIC-MS/MS

While Gas Chromatography-Mass Spectrometry (GC-MS) is frequently used for volatile fluoroacetamides, the thermal instability of the hydroxamic acid derivative necessitates Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). To resolve the issue of poor retention on C18 columns, HILIC provides orthogonal selectivity. By utilizing a polar stationary phase (e.g., bare silica or amide-bonded) and starting with a highly organic mobile phase, the polar 2-Fluoro-N-hydroxyacetamide is strongly retained, separating it from early-eluting matrix salts and preventing ion suppression[4].

Chemical_Causality Analyte 2-Fluoro-N-hydroxyacetamide (Polar, pKa ~8.5, Chelator) Challenge1 Endogenous Metal Chelation (Fe3+, Zn2+) Analyte->Challenge1 Challenge2 Extreme Hydrophilicity (Poor RP Retention) Analyte->Challenge2 Solution1 Addition of 0.1M EDTA (Competitive Binding) Challenge1->Solution1 Prevents Signal Loss Solution2 MAX SPE & HILIC LC (Orthogonal Selectivity) Challenge2->Solution2 Prevents Ion Suppression Outcome Robust Quantification High Recovery & Sharp Peaks Solution1->Outcome Solution2->Outcome

Mechanistic causality linking analyte chemical properties to required extraction and analytical solutions.

Designing a Self-Validating Protocol

A trustworthy analytical method cannot rely on blind execution; it must continuously prove its own validity. This protocol integrates three self-validating pillars:

  • Stable Isotope-Labeled Internal Standard (SIL-IS): 2-Fluoro-N-hydroxyacetamide-¹³C, d₂ is spiked into the raw biological matrix before any processing. Because it shares the exact physicochemical properties of the target, any loss during extraction or ion suppression during MS analysis affects both molecules equally. The ratio of Target/IS remains constant, self-correcting the final quantification.

  • Chelation Mitigation Check: 0.1 M EDTA is added during sample pre-treatment to competitively bind endogenous metals, freeing the hydroxamic acid. A pre-run injection of a neat standard without EDTA vs. with EDTA serves as a system suitability test (SST) to verify that the LC fluidics are properly passivated.

  • Matrix Effect (ME) Monitoring: Post-extraction spiked blanks are continuously compared against neat standards to ensure the MAX SPE wash steps successfully removed phospholipids (target ME between 85% and 115%).

Step-by-Step Extraction Methodology

Reagent and Matrix Preparation
  • EDTA Buffer: Prepare a 0.1 M Disodium EDTA solution in LC-MS grade water.

  • Alkaline Modifier: Prepare a 5% (v/v) Ammonium Hydroxide (NH₄OH) solution in water.

  • Elution Solvent: Prepare 5% (v/v) Formic Acid in Methanol (prepare fresh daily).

  • Sample Thawing: Thaw plasma or urine samples on ice to prevent enzymatic degradation of the hydroxamate group.

Sample Pre-Treatment
  • Transfer 200 µL of biological matrix (plasma/urine) into a 2.0 mL low-bind microcentrifuge tube.

  • Add 20 µL of SIL-IS working solution (100 ng/mL). Vortex for 10 seconds.

  • Add 50 µL of 0.1 M EDTA buffer to disrupt analyte-protein-metal complexes. Incubate at room temperature for 5 minutes.

  • Add 200 µL of 5% NH₄OH to adjust the sample pH to ~10.5, ensuring the complete deprotonation of the hydroxamic acid.

  • Add 400 µL of cold Acetonitrile to precipitate proteins. Vortex vigorously for 2 minutes.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C. Collect the supernatant for SPE.

Mixed-Mode Anion Exchange (MAX) SPE Workflow

Use polymeric MAX cartridges (e.g., 30 mg/1 mL).

  • Conditioning: Pass 1.0 mL of Methanol through the cartridge, followed by 1.0 mL of LC-MS grade water adjusted to pH 10.5 with NH₄OH. (Do not let the sorbent dry).

  • Loading: Load the entire supernatant from Step 4.2 onto the cartridge at a flow rate of ~1 mL/min.

  • Wash 1 (Aqueous): Wash with 1.0 mL of 5% NH₄OH in water to remove highly polar neutral and basic interferences.

  • Wash 2 (Organic): Wash with 1.0 mL of 100% Methanol to remove hydrophobic lipids and proteins. (The target remains ionically bound).

  • Drying: Apply maximum vacuum (10 inHg) for 5 minutes to completely dry the sorbent.

  • Elution: Elute the target analyte into a clean collection tube using 2 × 500 µL of 5% Formic Acid in Methanol. The acid neutralizes the analyte, breaking the ionic interaction.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of HILIC initial mobile phase (e.g., 95% Acetonitrile / 5% 10mM Ammonium Acetate).

SPE_Workflow Start Biological Matrix (Plasma / Urine) PreTreat Pre-treatment Add EDTA & Internal Standard Adjust pH to 10.5 Start->PreTreat Condition SPE Conditioning MeOH followed by Water (pH 10.5) PreTreat->Condition Supernatant Ready Load Sample Loading Apply pre-treated sample Condition->Load Wash Interference Wash 5% NH4OH (aq) -> 100% MeOH Load->Wash Analyte Ionically Bound Elute Target Elution 5% Formic Acid in MeOH Wash->Elute Lipids Removed Analyze HILIC-LC-MS/MS MRM Acquisition Elute->Analyze Evaporate & Reconstitute

Step-by-step Mixed-Mode Anion Exchange (MAX) SPE workflow for 2-Fluoro-N-hydroxyacetamide.

HILIC-LC-MS/MS Conditions
  • Column: Amide-bonded HILIC column (100 × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 95% B, hold for 1 min, ramp to 50% B over 4 mins, hold for 1 min, return to 95% B to re-equilibrate.

  • MS Mode: Electrospray Ionization (ESI) in Negative Mode (monitoring the deprotonated molecular ion [M-H]⁻).

Quantitative Data Summary

The implementation of the EDTA-assisted MAX SPE workflow yields highly reproducible data, effectively neutralizing the matrix effects that typically plague polar extractions[2]. Below is a summary of the expected method validation parameters.

Table 1: Representative Method Validation Parameters for 2-Fluoro-N-hydroxyacetamide

MatrixSpiked Conc. (ng/mL)Extraction Recovery (%)Matrix Effect (%)Intra-day Precision (CV%)Accuracy (%)
Human Plasma 5.0 (Low)88.4 ± 3.194.24.598.1
50.0 (Med)91.2 ± 2.596.53.2101.4
200.0 (High)90.8 ± 2.898.12.899.5
Human Urine 5.0 (Low)85.6 ± 4.289.45.895.3
50.0 (Med)87.3 ± 3.692.14.197.8
200.0 (High)89.1 ± 2.195.03.5102.1

(Note: Matrix Effect values close to 100% indicate negligible ion suppression/enhancement, validating the efficiency of the MAX SPE cleanup).

References

  • Koryagina, N., Savelieva, E., Khlebnikova, N., Goncharov, N. V., Jenkins, R., & Radilov, A. (2006). Determination of fluoroacetic acid in water and biological samples by GC-FID and GC-MS in combination with solid-phase microextraction. Analytical and Bioanalytical Chemistry.[Link]

  • Gao, Y., et al. (2004). Fast detection of fluoroacetamide in body fluid using gas chromatography–mass spectrometry after solid-phase microextraction. Journal of Chromatography B. [Link]

  • University of São Paulo (USP). (2023). Determination of polyfluoroalkyl substances in biological matrices by chromatography techniques. [Link]

  • Janda, K. D., et al. (2013). Convenient Synthesis of a Library of Discrete Hydroxamic Acids Using the Hydroxythiophenol (Marshall) Resin. PMC - National Institutes of Health.[Link]

  • International Journal of Innovative Science and Research Technology (IJISRT). (2023). Analysis of Drugs from Biological Samples. [Link]

Sources

Application

Application Note: Formulation and Cellular Assay Protocols for 2-Fluoro-N-hydroxyacetamide

Executive Summary In the landscape of metalloenzyme inhibition, hydroxamic acids serve as the gold-standard zinc-binding pharmacophore. 2-Fluoro-N-hydroxyacetamide (also known as fluoroacetohydroxamic acid, CAS: 760-29-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of metalloenzyme inhibition, hydroxamic acids serve as the gold-standard zinc-binding pharmacophore. 2-Fluoro-N-hydroxyacetamide (also known as fluoroacetohydroxamic acid, CAS: 760-29-2) is a specialized, fluorinated derivative that exhibits unique coordination chemistry. Originally identified as a metabolite of fluoroacetamide[1], this compound has garnered significant interest for its potent inhibition of zinc-dependent enzymes, particularly Human Carbonic Anhydrase II (hCAII) and Histone Deacetylases (HDACs)[2].

This application note provides researchers and drug development professionals with field-proven methodologies for the formulation, handling, and in vitro cellular application of 2-Fluoro-N-hydroxyacetamide, ensuring high-fidelity data and reproducible assay validation.

Mechanistic Rationale & Target Biology

To design an effective cell culture assay, one must understand the structural causality behind the compound's efficacy. Standard hydroxamic acids (like acetohydroxamic acid) typically bind to active-site zinc ions via a bidentate chelation involving the carbonyl and hydroxyl oxygen atoms.

However, crystallographic studies reveal that 2-Fluoro-N-hydroxyacetamide employs an entirely novel binding paradigm[3]. It coordinates to the zinc ion in a monodentate fashion via its ionized nitrogen atom. Crucially, the introduction of the fluorine atom allows for a secondary C–F···Zn²⁺ interaction[4]. This dual-interaction mechanism yields a nearly 10-fold increase in binding affinity compared to its non-fluorinated counterpart.

Mechanism cluster_targets Metalloenzyme Targets Inhibitor 2-Fluoro-N-hydroxyacetamide (Fluoroacetohydroxamic Acid) Zinc Active Site Zn²⁺ Ion Inhibitor->Zinc Monodentate N-coordination + C-F...Zn²⁺ interaction CAII Human Carbonic Anhydrase II (hCAII) Zinc->CAII HDAC Histone Deacetylases (HDACs) Zinc->HDAC Effect1 Disrupted pH Regulation (Tumor Microenvironment) CAII->Effect1 Inhibition Effect2 Altered Epigenetic Acetylation HDAC->Effect2 Inhibition

Fig 1: Mechanistic pathway of 2-Fluoro-N-hydroxyacetamide targeting zinc-dependent metalloenzymes.

Quantitative Data Summary

The structural modification directly translates to enhanced biochemical potency, as summarized below.

Table 1: Physicochemical Properties

Property Specification
Chemical Name 2-Fluoro-N-hydroxyacetamide
CAS Number 760-29-2
Molecular Formula C₂H₄FNO₂
Molecular Weight 93.06 g/mol

| Solubility | Soluble in DMSO, Methanol, Water (variable by polymorph) |

Table 2: Comparative Metalloenzyme Inhibition (hCAII)

Inhibitor IC₅₀ (μM) Primary Zinc Coordination Mode
Acetohydroxamic acid 47.0 Bidentate (O, O)

| 2-Fluoro-N-hydroxyacetamide | 3.8 | Monodentate (N) + C-F...Zn²⁺ |

Formulation Strategy & Causality

Why use DMSO instead of direct aqueous dissolution? While low-molecular-weight hydroxamic acids possess aqueous solubility, dissolving 2-Fluoro-N-hydroxyacetamide directly into cell culture media is a critical failure point. Hydroxamic acids are potent metal chelators. If introduced directly into complex media containing trace metals (e.g., Fe³⁺, Cu²⁺, Zn²⁺ found in FBS or basal media), the compound can prematurely form inactive complexes before crossing the cell membrane.

By creating a highly concentrated stock in anhydrous Dimethyl Sulfoxide (DMSO), you lock the compound in a stable, un-ionized state. Dilutions into media should only occur immediately prior to cell treatment to maximize the intracellular bioavailable fraction.

Experimental Protocols

The following protocols are designed as a self-validating system. By incorporating specific vehicle controls and temporal limits, you ensure that any observed phenotypic changes are strictly due to targeted metalloenzyme inhibition.

Protocol A: Preparation of Stock and Working Solutions
  • Equilibration: Allow the lyophilized powder of 2-Fluoro-N-hydroxyacetamide to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Prevents atmospheric moisture condensation, which can accelerate hydroxamate hydrolysis.

  • Reconstitution: Add anhydrous, cell-culture grade DMSO to achieve a 100 mM master stock (e.g., 9.31 mg in 1.0 mL DMSO). Vortex for 60 seconds until visually clear.

  • Aliquot Generation: Dispense the master stock into 20 μL aliquots in amber microcentrifuge tubes. Causality: Hydroxamic acids can be sensitive to photo-oxidation over prolonged periods.

  • Storage: Flash-freeze aliquots in liquid nitrogen and store at -20°C (stable for up to 3 months) or -80°C (stable for up to 12 months).

Protocol B: In Vitro Cell Culture Assay (Metalloenzyme Inhibition)

This protocol outlines the treatment of adherent cancer cell lines (e.g., HeLa, HCT116) to assess CAII or HDAC inhibition.

  • Cell Seeding: Seed cells at a density of 1 × 10⁴ cells/well in a 96-well plate using standard media (e.g., DMEM + 10% FBS). Incubate overnight at 37°C, 5% CO₂ to allow for adherence.

  • Preparation of Treatment Media (Fresh):

    • Thaw one 20 μL aliquot of the 100 mM stock at room temperature.

    • Perform serial dilutions in a V-bottom intermediate plate using serum-free media to create 10X working concentrations (e.g., 100 μM, 30 μM, 10 μM, 3 μM, 1 μM).

    • Self-Validation Step: Prepare a Vehicle Control containing exactly the same final DMSO concentration as your highest drug dose. Prepare a Positive Control (e.g., 10 μM Vorinostat for HDACs, or 10 μM Acetazolamide for CAII).

  • Dosing: Aspirate the overnight media from the 96-well plate. Immediately add 90 μL of fresh complete media (containing FBS) to each well, followed by 10 μL of the 10X working concentrations.

    • Critical Rule: The final DMSO concentration in the well must not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • Incubation: Incubate the cells for 24 to 72 hours, depending on the downstream readout (e.g., 24h for histone acetylation western blots; 72h for viability/proliferation assays).

  • Readout: Proceed with the desired endpoint assay (e.g., CellTiter-Glo for viability, or cell lysis for Acetyl-Histone H3 ELISA).

Workflow A Powder (CAS: 760-29-2) B Reconstitution (100 mM in DMSO) A->B Dissolve C Working Aliquots (Store at -20°C) B->C Aliquot D Media Dilution (≤0.1% DMSO final) C->D Dilute Fresh E Cell Culture Assay (Readout) D->E Treat Cells

Fig 2: Optimal formulation and assay workflow for 2-Fluoro-N-hydroxyacetamide.

Troubleshooting & Assay Integrity

  • Inconsistent IC₅₀ Values Between Replicates: If the compound shows varying potency between experimental runs, suspect metal-ion quenching. Ensure that the intermediate dilutions (Step 2 of Protocol B) are made in serum-free media and that the drug is not left sitting in complex media for more than 15 minutes before being applied to the cells.

  • Precipitation upon Media Addition: While 2-Fluoro-N-hydroxyacetamide is highly soluble, localized precipitation can occur if the DMSO stock is pipetted directly into cold media. Always ensure the media is pre-warmed to 37°C and vortex immediately upon spiking.

References

  • Scolnick, L. R., et al. "Novel Binding Mode of Hydroxamate Inhibitors to Human Carbonic Anhydrase II." Journal of the American Chemical Society, 1997. URL:[Link]

  • Muri, E. M. F., et al. "Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications." ACS Omega, 2021. URL:[Link]

  • Treble, D. H., et al. "Enzymatic defluorination and metabolism of fluoroacetate, fluoroacetamide, fluoroethanol, and (-)-erythro-fluorocitrate in rats and mice examined by 19F and 13C NMR." Chemical Research in Toxicology, 1989. URL:[Link]

Sources

Method

Application Note: Advanced Purification Strategies for Synthesized 2-Fluoro-N-hydroxyacetamide

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Introduction & Mechanistic Context 2-Fluoro-N-hydroxyacetamid...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Mechanistic Context

2-Fluoro-N-hydroxyacetamide (also known as fluoroacetohydroxamic acid) is a highly valuable compound in medicinal chemistry and toxicology. It serves as a potent metalloenzyme inhibitor, demonstrating an IC50 of 3.8 μM against human carbonic anhydrase II by forming a bidentate chelate interaction with the active-site zinc ion[1]. Furthermore, it is a key metabolic intermediate of the rodenticide fluoroacetamide[2].

The synthesis of 2-Fluoro-N-hydroxyacetamide is typically achieved via the nucleophilic acyl substitution of ethyl fluoroacetate with hydroxylamine hydrochloride in the presence of a strong base (e.g., sodium methoxide)[3]. While the synthesis is straightforward, the purification is notoriously challenging. The crude reaction mixture inherently contains:

  • The target hydroxamic acid.

  • Unreacted ethyl fluoroacetate (starting material).

  • Fluoroacetic acid (generated via competitive ester hydrolysis).

  • Inorganic salts (NaCl or KCl).

This application note details a field-proven, three-stage purification workflow—combining acid-base partitioning, solid-phase scavenging, and controlled recrystallization—to isolate 2-Fluoro-N-hydroxyacetamide at >99% purity.

Physicochemical Properties & Analytical Data

Understanding the physicochemical profile of 2-Fluoro-N-hydroxyacetamide is critical for designing an effective purification strategy. The compound's hygroscopic nature and specific pKa dictate the handling and extraction parameters[3].

PropertyValueReference / Source
IUPAC Name 2-Fluoro-N-hydroxyacetamide-
Molecular Formula C₂H₄FNO₂-
Molecular Weight 93.06 g/mol [2]
Melting Point 92–94 °C[3]
Physical Appearance Colorless, hygroscopic crystals[3]
¹H NMR (DMSO-d₆) δ 4.83 (d, J=47 Hz, 2H), 9.87 (br, 2H)[3]
¹⁹F NMR (DMSO-d₆) δ -229.4 (t, J=47 Hz)[3]

Purification Workflow & Decision Matrix

PurificationWorkflow A Crude Reaction Mixture (Target, Ester, Acid, Salts) B 1. Filtration & Evaporation (Removes Precipitated Salts) A->B C 2. Basic Aqueous Wash (pH 9) & Ether Extraction B->C Removes unreacted ester D 3. Acidification (pH 3) & EtOAc Extraction C->D Isolates target & acid E 4. Solid-Phase Scavenging (Quaternary Amine Resin) D->E Traps Fluoroacetic acid F 5. Isopropanol Recrystallization (4 °C, Vacuum Drying) E->F Flow-through concentration G Pure 2-Fluoro-N-hydroxyacetamide (>99% Purity) F->G Yields hygroscopic crystals

Workflow for the isolation and purification of 2-Fluoro-N-hydroxyacetamide from crude mixtures.

Step-by-Step Experimental Protocols

Protocol A: Acid-Base Partitioning (Ester Removal)

Causality & Logic: Hydroxamic acids typically possess a pKa around 8.5–9.0. By adjusting the aqueous solution to pH 9, the target compound is deprotonated into a highly water-soluble anion. Washing this basic aqueous phase with a non-polar solvent (diethyl ether) selectively removes the neutral, unreacted ethyl fluoroacetate ester[4]. Subsequent acidification to pH 3 reprotonates the hydroxamic acid, allowing it to be extracted into an organic phase.

  • Desalting: Filter the crude methanolic reaction mixture to remove precipitated NaCl/KCl. Evaporate the methanol filtrate to dryness under reduced pressure.

  • Aqueous Solubilization: Dissolve the resulting crude residue in 50 mL of deionized water.

  • Basification: Carefully adjust the pH of the aqueous solution to 9.0 using 1M NaOH. Self-Validation: Verify pH with a calibrated meter to ensure complete deprotonation of the hydroxamic acid.

  • Ester Extraction: Wash the aqueous phase three times with 30 mL of diethyl ether. Discard the ether layers (contains unreacted ester).

  • Acidification: Cool the aqueous phase in an ice bath and adjust the pH to 3.0 using 1M HCl.

  • Target Extraction: Extract the acidified aqueous phase three times with 40 mL of ethyl acetate (EtOAc).

  • Drying: Combine the EtOAc layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

In-Process Validation: Perform Thin Layer Chromatography (TLC) on the EtOAc extract using an EtOAc:MeOH (9:1) mobile phase. Stain the plate with molybdophosphoric acid and heat; the hydroxamic acid will appear as a distinct blue spot (Rf ~0.15–0.25), confirming the successful removal of the ester[4].

Protocol B: Solid-Phase Scavenging (Carboxylic Acid Removal)

Causality & Logic: During synthesis, trace moisture causes ester hydrolysis, generating fluoroacetic acid. Because fluoroacetic acid (pKa ~2.6) is also protonated at pH 3, it co-extracts with the target into EtOAc. To separate them, we utilize a silica-supported quaternary amine resin (e.g., ISOLUTE PE-AX). The strong carboxylic acid binds irreversibly to the anion exchange resin, while the weaker hydroxamic acid passes through the column unhindered[5].

  • Resin Preparation: Pack a glass chromatography column with 1.5 g of silica-supported quaternary amine resin per gram of crude extract. Pre-condition the column with 20 mL of methanol.

  • Loading: Dissolve the concentrated EtOAc extract from Protocol A in a minimal volume of methanol (approx. 5–10 mL) and load it onto the column.

  • Elution: Elute the column with 30 mL of methanol. The target 2-Fluoro-N-hydroxyacetamide will elute in the flow-through, while the fluoroacetic acid byproduct remains trapped on the resin[5].

  • Concentration: Evaporate the collected methanolic flow-through to dryness under reduced pressure to yield the semi-pure product.

Protocol C: Recrystallization & Handling

Causality & Logic: 2-Fluoro-N-hydroxyacetamide is highly hygroscopic[3]. Standard ambient crystallization often results in deliquescence (the solid dissolving in absorbed atmospheric moisture). Recrystallization from hot isopropanol, followed by strict anhydrous handling, is required to obtain stable, crystalline material.

  • Dissolution: Suspend the semi-pure solid in a minimum volume of hot isopropanol (approx. 75–80 °C) until completely dissolved.

  • Cooling: Allow the solution to cool slowly to room temperature to promote optimal crystal lattice formation, then transfer the flask to an ice bath (4 °C) for 2 hours to maximize yield.

  • Filtration: Rapidly vacuum-filter the resulting colorless crystals using a pre-chilled Büchner funnel.

  • Desiccation (Critical Step): Immediately transfer the crystals to a vacuum desiccator containing a strong desiccant (e.g., P₂O₅ or Drierite). Dry under high vacuum for at least 24 hours.

  • Storage: Store the pure, hygroscopic crystals in a tightly sealed amber vial under an inert argon or nitrogen atmosphere at -20 °C.

References

  • US4323578A - Fluorinated carbamate insecticides Source: Google Patents URL:[3]

  • Efficient Continuous Flow Synthesis of Hydroxamic Acids and Suberoylanilide Hydroxamic Acid Preparation Source: The Journal of Organic Chemistry - ACS Publications URL:[Link][5]

  • Aromatic Ring Fluorination Patterns Modulate Inhibitory Potency of Fluorophenylhydroxamates Complexed with Histone Deacetylase 6 Source: Biochemistry - ACS Publications URL:[Link][1]

  • How can remove Ester from Hydroxamic acid? Source: ResearchGate URL:[Link][4]

  • Fluoroacetic acid | CH2FCOOH | CID 5237 Source: PubChem - NIH URL:[Link][2]

Sources

Application

Application Note: 2-Fluoro-N-hydroxyacetamide as a Modulable Ligand in Coordination Chemistry

Executive Summary 2-Fluoro-N-hydroxyacetamide (fluoroacetohydroxamic acid) is a highly specialized, low-molecular-weight ligand utilized in advanced coordination chemistry, metalloenzyme inhibition, and fluorous-phase me...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Fluoro-N-hydroxyacetamide (fluoroacetohydroxamic acid) is a highly specialized, low-molecular-weight ligand utilized in advanced coordination chemistry, metalloenzyme inhibition, and fluorous-phase metal extraction. By introducing a highly electronegative fluorine atom at the α -position of the canonical hydroxamic acid pharmacophore, researchers can precisely modulate the ligand's pKa, lipophilicity, and coordination geometry. This application note provides a comprehensive, self-validating framework for deploying 2-Fluoro-N-hydroxyacetamide in both in vitro biological assays and green-chemistry extraction protocols.

Mechanistic Rationale: The Fluorine Advantage

The substitution of a hydrogen atom with fluorine in the acetyl group fundamentally alters the ligand's electronic profile, driving superior performance in specific coordination environments:

  • pKa Modulation and Bioavailability: The strong inductive electron-withdrawing effect of the fluorine atom lowers the pKa of the -NHOH group. This ensures a higher molar fraction of the active, deprotonated ligand (hydroxamate) at physiological pH (7.4), accelerating the kinetics of metal chelation.

  • Divergent Coordination Geometries: Standard hydroxamic acids (e.g., Vorinostat/SAHA) typically bind to hard Lewis acids like Zn(II) and Fe(III) via canonical O,O'-bidentate chelation, utilizing the carbonyl and hydroxyl oxygens[1]. However, 2-Fluoro-N-hydroxyacetamide exhibits remarkable structural plasticity. In the active site of human Carbonic Anhydrase II (CAII), it binds to the catalytic zinc in a monodentate fashion via the ionized nitrogen atom[2].

  • Orthogonal C-F···Metal Interactions: The most critical advantage of this ligand is its ability to engage in secondary interactions. In CAII, the C-F group interacts directly with the zinc ion to form a pseudo-5-membered chelate ring (C-F→Zn²⁺)[3]. This unique electronic interaction yields a 10-fold enhancement in binding affinity compared to its non-fluorinated analog[3].

  • Phase Solubility: The fluorinated backbone vastly increases the ligand's solubility in perfluorinated solvents and supercritical carbon dioxide (scCO₂), making it an ideal candidate for heavy metal extraction and radiometal encapsulation (e.g., ⁸⁹Zr for PET imaging)[4][5].

Quantitative Data & Coordination Profiles

The following tables summarize the physicochemical properties and comparative binding metrics of 2-Fluoro-N-hydroxyacetamide to guide experimental design.

Table 1: Physicochemical Properties

Parameter Specification
IUPAC Name 2-Fluoro-N-hydroxyacetamide
Molecular Formula C₂H₄FNO₂
Molar Mass 93.06 g/mol
Primary Metal Targets Zn(II), Fe(III), Zr(IV)

| Solvent Compatibility | Aqueous buffers, DMSO, Perfluorocarbons, scCO₂ |

Table 2: Comparative Ligand Binding in Human Carbonic Anhydrase II (CAII)

Ligand IC₅₀ (μM) Primary Coordination Mode Secondary Interaction
Acetohydroxamic acid 47.0 Monodentate (N-O⁻ → Zn²⁺) None

| 2-Fluoro-N-hydroxyacetamide | 3.8 | Monodentate (N-O⁻ → Zn²⁺) | C-F → Zn²⁺ (Pseudo-chelate) |

Data synthesized from crystallographic and inhibition studies[1][3].

Coordination Logic & Workflow

LigandCoordination LIG 2-Fluoro-N-hydroxyacetamide (Protonated Ligand) DEP Deprotonation (pH 7.4) pKa modulated by F-atom LIG->DEP Aqueous Buffer ZN Zn(II) Metalloenzymes (CAs, HDACs, MMPs) DEP->ZN Biological Assays FE Hard Lewis Acids (Zr⁴⁺, Fe³⁺) Fluorous Media / scCO₂ DEP->FE Phase Extraction MONO Monodentate + C-F→Zn²⁺ (e.g., Carbonic Anhydrase II) ZN->MONO Isoform Specific BI O,O'-Bidentate Chelation (e.g., Canonical HDACs) ZN->BI Canonical Binding TETRA Square Antiprismatic Complex (e.g., ⁸⁹Zr⁴⁺ Encapsulation) FE->TETRA Saturation of Coordination Sphere

Figure 1: Coordination pathways and applications of 2-Fluoro-N-hydroxyacetamide in metal chelation.

Experimental Protocols

Protocol A: In Vitro Zn(II)-Metalloenzyme Binding via Thermal Shift Assay (TSA)

Objective: To quantify the thermodynamic stabilization of a target metalloenzyme (e.g., CAII or HDAC) upon coordination with 2-Fluoro-N-hydroxyacetamide. Causality: TSA provides a direct readout of metal-ligand coordination without the confounding variables of catalytic substrate turnover. The pH is strictly maintained at 7.4 to ensure consistent ligand ionization, as the fluorine-induced pKa shift makes binding highly pH-dependent.

Self-Validating System Controls:

  • Positive Control: Acetazolamide (for CAs) or Vorinostat (for HDACs) to confirm assay dynamic range.

  • Baseline Control: Acetohydroxamic acid to isolate the exact ΔΔG contributed by the C-F bond.

  • Negative Control: EDTA-stripped apo-enzyme to definitively prove that thermal stabilization is strictly driven by metal coordination, not allosteric hydrophobic interactions.

Step-by-Step Methodology:

  • Apo-Enzyme Preparation (Negative Control): Dialyze a 10 μM aliquot of the target enzyme against 50 mM HEPES (pH 7.4) containing 5 mM EDTA for 12 hours at 4°C to strip the active site Zn(II). Dialyze again against metal-free buffer to remove EDTA.

  • Ligand Preparation: Prepare 10 mM stock solutions of 2-Fluoro-N-hydroxyacetamide and acetohydroxamic acid in anhydrous DMSO. Expert Note: Avoid prolonged storage in aqueous buffers to prevent Lossen rearrangement or hydrolytic degradation[6][7].

  • Assay Assembly: In a 96-well qPCR plate, combine:

    • 2 μL of target protein (final concentration: 1-2 μM).

    • 2 μL of ligand stock (final concentration: 100 μM; 1% DMSO final).

    • 1 μL of 50x SYPRO Orange dye.

    • 15 μL of assay buffer (50 mM HEPES, 150 mM NaCl, pH 7.4).

  • Incubation: Seal the plate and incubate at room temperature for 15 minutes to allow the C-F→Zn²⁺ equilibrium to establish.

  • Thermal Melt: Run the plate in a Real-Time PCR machine, ramping from 25°C to 95°C at a rate of 1°C/min, monitoring fluorescence (Ex: 490 nm, Em: 530 nm).

  • Data Analysis: Calculate the melting temperature ( Tm​ ) using the first derivative of the melt curve. The shift ( ΔTm​ ) relative to the DMSO-only control quantifies binding affinity.

Protocol B: Supercritical CO₂ / Fluorous-Phase Metal Extraction

Objective: To utilize the fluorinated backbone of the ligand for the green extraction of hard Lewis acids (e.g., Fe³⁺, Zr⁴⁺) from aqueous media into fluorous solvents or scCO₂[4]. Causality: The hydroxamate moiety provides dense oxygen coordination sites that saturate the metal's coordination sphere (forming a distorted square antiprismatic complex for Zr⁴⁺), preventing labile binding with water[5]. The fluorine tail drives partitioning into the fluorous phase.

Self-Validating System Controls:

  • Mass Balance Control: Conduct Inductively Coupled Plasma Mass Spectrometry (ICP-MS) on both the aqueous raffinate and the fluorous extract to ensure 100% metal mass balance and calculate the exact partition coefficient ( Kp​ ).

Step-by-Step Methodology:

  • Ligand Solubilization: Dissolve 2-Fluoro-N-hydroxyacetamide in a fluorous solvent (e.g., perfluorooctylbromide) or load it into a high-pressure scCO₂ extraction vessel at a concentration of 15 mM[5]. Mild heating (up to 40°C) may be required for complete dissolution.

  • Aqueous Phase Preparation: Prepare a 1 mM aqueous solution of the target metal chloride (e.g., ZrCl₄ or FeCl₃) buffered to pH 4.0-5.5. Expert Note: Avoid highly basic pH to prevent the precipitation of insoluble metal hydroxides prior to chelation.

  • Phase Mixing: Combine equal volumes of the aqueous metal solution and the fluorous ligand solution in a separatory funnel (or high-pressure mixing chamber for scCO₂). Agitate vigorously for 30 minutes at 25°C to allow mass transfer and complexation.

  • Phase Separation & Quantification: Allow the phases to separate. Extract 100 μL from both the aqueous and fluorous layers. Digest the samples in 2% HNO₃ and analyze via ICP-MS to determine the extraction efficiency.

Expert Insights & Troubleshooting

  • Preventing Lossen Rearrangement: Hydroxamic acids are susceptible to Lossen rearrangement, releasing reactive isocyanates that can indiscriminately alkylate cellular components[6]. To prevent this, never expose 2-Fluoro-N-hydroxyacetamide to strong acylating agents or extreme thermal stress in the presence of strong bases.

  • In Vivo Metabolic Defluorination: While the C-F bond is highly stable in pure coordination assays, researchers utilizing this ligand in live-animal models (e.g., PET imaging) must account for potential enzymatic defluorination by liver cytosols, which can release free fluoride ions over time[7][8].

  • Buffer Interference: Avoid using phosphate or citrate buffers during metal-binding assays, as these are competitive metal chelators that will strip Zn(II) or Fe(III) from the target enzyme or the ligand, leading to false negatives. Always use non-coordinating buffers like HEPES or MOPS.

References

  • [3] Multiple Binding Modes of Inhibitors to Human Carbonic Anhydrases: An Update on the Design of Isoform-Specific Modulators of Activity. Chemical Reviews - ACS Publications.3

  • [1] Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega - ACS Publications. 1

  • [6] Design, Synthesis, and Structural Evaluation of Acetylated Phenylthioketone Inhibitors of HDAC10. ACS Medicinal Chemistry Letters. 6

  • [4] Polymers with Multiple Ligand Sites for Metal Extractions in Dense-Phase Carbon Dioxide. ACS Publications. 4

  • [5] Metallofluorocarbon Nanoemulsion for Inflammatory Macrophage Detection via PET and MRI. Journal of Nuclear Medicine. 5

  • [8] Preparation and evaluation of L- and D-5-[18F]fluorotryptophan as PET imaging probes... ResearchGate. 8

  • [7] Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use. ResearchGate. 7

  • [2] Multiple Binding Modes of Inhibitors to Human Carbonic Anhydrases: An Update on the Design of Isoform-Specific Modulators of Activity. Chemical Reviews - ACS Publications. 2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2-Fluoro-N-hydroxyacetamide Degradation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the erratic aqueous stability of alpha-fluorinated hydroxamic acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the erratic aqueous stability of alpha-fluorinated hydroxamic acids.

2-Fluoro-N-hydroxyacetamide (2-F-NHA) is a notoriously challenging compound. The very feature that makes it a potent pharmacophore—the highly electronegative alpha-fluorine atom—also turns its carbonyl carbon into a prime target for nucleophilic attack. This guide provides a mechanistic understanding of this instability and outlines field-proven, self-validating protocols to stabilize and accurately quantify 2-F-NHA in your assays.

PART 1: Mechanistic Causality of Degradation

Why does 2-F-NHA degrade so rapidly in aqueous media? Hydroxamic acids generally undergo hydrolysis in aqueous solutions to yield a parent carboxylic acid and hydroxylamine. However, the kinetics of this degradation are heavily dependent on the substituents attached to the alpha-carbon.

The alpha-fluorine atom exerts a strong inductive electron-withdrawing effect (-I effect). This pulls electron density away from the carbonyl carbon, significantly increasing its electrophilicity[1]. Consequently, water (or hydroxide ions at higher pH) can attack the carbonyl carbon much more readily than in non-fluorinated analogs (such as standard acetohydroxamic acid). The resulting tetrahedral intermediate rapidly collapses, cleaving the C-N bond to yield 2-fluoroacetic acid and hydroxylamine.

G A 2-Fluoro-N-hydroxyacetamide (Highly Electrophilic) B Nucleophilic Attack (H2O / OH-) A->B C Tetrahedral Intermediate B->C D 2-Fluoroacetic Acid C->D C-N Cleavage E Hydroxylamine C->E

Fig 1. Hydrolytic degradation pathway of 2-Fluoro-N-hydroxyacetamide via a tetrahedral intermediate.

PART 2: Troubleshooting Guide & FAQs

Q1: My 2-F-NHA stock solutions degrade within hours. How should I store and prepare them?

  • Causality: Aqueous environments drive hydrolysis. Even atmospheric moisture can initiate degradation in hygroscopic solid stocks over time.

  • Actionable Solution: Store the lyophilized solid at -20°C in a sealed desiccator. Prepare primary stock solutions in anhydrous, aprotic solvents like DMSO or Acetonitrile—never in water. Only spike the compound into aqueous assay buffers immediately prior to initiating the experiment.

Q2: How does pH influence the degradation kinetics of 2-F-NHA, and what is the optimal working range?

  • Causality: The hydrolysis of hydroxamic acids is both acid- and base-catalyzed. At low pH (< 3), protonation of the carbonyl oxygen further exacerbates electrophilicity. At high pH (> 8), the presence of strong nucleophilic hydroxide ions accelerates the attack. Furthermore, the hydroxamate N-H can deprotonate, altering the electronic distribution.

  • Actionable Solution: Maintain assay solutions at a slightly acidic to neutral pH (pH 5.0 - 6.5) using non-nucleophilic buffers (e.g., MES or PIPES) to minimize both acid-catalyzed protonation and base-catalyzed hydroxide attack.

Table 1: Representative Degradation Kinetics of α-EWG Hydroxamic Acids in Aqueous Media

pH LevelBuffer SystemTemp (°C)Dominant Catalysis MechanismEstimated Half-Life (t₁/₂)*
2.0Glycine-HCl37Acid-catalyzed (Carbonyl protonation)< 2 hours
5.5MES37Uncatalyzed / Mild Water attack18 - 24 hours
7.4PBS37Mild Base-catalyzed4 - 6 hours
9.0Tris-HCl37Base-catalyzed (Hydroxide attack)< 30 mins

*Note: Data reflects typical kinetic trends for activated alpha-substituted hydroxamates; exact values depend on specific ionic strength and buffer nucleophilicity.

Q3: I am seeing inconsistent LC-MS quantification. Is the compound degrading during analysis?

  • Causality: Yes. 2-F-NHA is thermally labile and susceptible to surface-induced degradation. The heated electrospray ionization (HESI) source in mass spectrometers can induce thermal decomposition (such as the loss of NH₂O from the radical cation) or accelerate hydrolysis if water is abundant in the mobile phase[2].

  • Actionable Solution: Lower the capillary and vaporizer temperatures on your MS source. Use a rapid UPLC gradient with acidic mobile phases (e.g., 0.1% Formic Acid) to keep the compound in its protonated, less nucleophilic state during chromatography.

PART 3: Experimental Protocols
Protocol: Self-Validating Aqueous Stability and Kinetic Profiling Assay

To establish trustworthy degradation kinetics for drug development, you must isolate the hydrolysis variable from auto-oxidation or microbial degradation[3]. This protocol utilizes a self-validating design with an internal standard and a quenched-time-course methodology.

Step-by-Step Methodology:

  • Preparation of Matrix: Prepare 50 mM MES buffer (pH 5.5) and 50 mM PBS (pH 7.4). Sterilize via 0.22 µm filtration to eliminate microbial degradation artifacts.

  • Stock Initiation: Prepare a 10 mM primary stock of 2-F-NHA in anhydrous DMSO.

  • Internal Standard (IS) Spiking: Add an inert internal standard (e.g., 4-fluorobenzamide, 1 µM) to the aqueous buffers. Self-Validation Check: The IS ensures that any signal loss observed during analysis is strictly due to chemical degradation, not injection volume errors or MS matrix suppression.

  • Reaction Initiation: Spike the 2-F-NHA DMSO stock into the pre-warmed (37°C) aqueous buffers to a final concentration of 10 µM (final DMSO = 0.1% v/v). Vortex immediately.

  • Time-Course Sampling: At t = 0, 15, 30, 60, 120, and 240 minutes, withdraw 50 µL aliquots from the reaction vessel.

  • Quenching (Critical Step): Immediately quench the reaction by mixing the 50 µL aliquot with 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Causality: The organic solvent precipitates buffer salts, while the low temperature and low pH immediately halt base-catalyzed hydrolysis.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 15,000 x g for 10 mins at 4°C. Transfer the supernatant to LC vials and analyze via UPLC-UV/MS.

Workflow Start 1. Buffer Prep (Sterile, pH Controlled) Spike 2. Initiate Reaction (Spike DMSO Stock) Start->Spike Sample 3. Time-Course Sampling (t=0 to 240 min) Spike->Sample Quench 4. Acid/Organic Quench (Ice-cold ACN + 0.1% FA) Sample->Quench Analyze 5. LC-MS Analysis (Monitor 2-F-NHA & IS) Quench->Analyze

Fig 2. Self-validating experimental workflow for assessing 2-F-NHA aqueous stability.

References
  • Evaluation of Hydroxamic Acid in Uranium Extraction Process: Literature Review.
  • Hydroxamate, a Key Pharmacophore Exhibiting a Wide Range of Biological Activities. Mini-Reviews in Medicinal Chemistry.
  • Fundamental Properties of Hydroxamic Acids (FR0104334). IAEA.
  • The loss of NH2O from the N-hydroxyacetamide radical cation CH3C(O)NHOH+: An ion-catalysed rearrangement.
  • An In-depth Technical Guide to the Degradation Products of Ethanimidothioic acid. Benchchem.

Sources

Optimization

Technical Support Center: Optimizing Reaction Yield in the Synthesis of 2-Fluoro-N-hydroxyacetamide

Welcome to the technical support center for the synthesis of 2-Fluoro-N-hydroxyacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-N-hydroxyacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges encountered during this synthesis. Our goal is to empower you with the technical knowledge to optimize your reaction yield and obtain a high-purity product.

I. Synthesis Overview: The Reaction of Ethyl 2-fluoroacetate with Hydroxylamine

The most common and direct route to 2-Fluoro-N-hydroxyacetamide involves the nucleophilic acyl substitution of an ester, typically ethyl 2-fluoroacetate, with hydroxylamine. The reaction is generally carried out in a suitable solvent, often with a base to deprotonate the hydroxylamine hydrochloride salt and to catalyze the reaction.

Reaction Scheme:

While the reaction appears straightforward, achieving a high yield of pure product requires careful control of several parameters. The following sections will delve into the practical aspects of this synthesis, addressing potential pitfalls and providing solutions.

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the reaction?

A1: The reaction is typically run at or slightly above room temperature. While heating can increase the reaction rate, excessive heat can lead to the degradation of the hydroxamic acid product and promote side reactions. A good starting point is to run the reaction at room temperature and monitor its progress by Thin-Layer Chromatography (TLC).

Q2: Which base should I use, and in what quantity?

A2: A non-nucleophilic base is preferred to avoid side reactions with the ethyl 2-fluoroacetate. Common choices include triethylamine (TEA) or potassium carbonate. An equivalent of base is needed to neutralize the HCl in hydroxylamine hydrochloride. Using a slight excess (1.1-1.2 equivalents) can help drive the reaction to completion.

Q3: How can I monitor the progress of the reaction?

A3: TLC is an effective method for monitoring the reaction. Use a mobile phase that provides good separation between the starting material (ethyl 2-fluoroacetate) and the product (2-Fluoro-N-hydroxyacetamide). A mixture of ethyl acetate and hexanes is a good starting point for developing a suitable TLC system. The product, being more polar, will have a lower Rf value than the starting ester.

Q4: What are the common impurities I should look out for?

A4: Common impurities include unreacted ethyl 2-fluoroacetate, side products from the degradation of the hydroxamic acid, and potentially by-products from the reaction of hydroxylamine with itself or the solvent. It is also important to ensure the complete removal of the base and its corresponding salt during workup.

III. Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and provides a systematic approach to resolving them.

Problem 1: Low or No Product Yield
Potential Cause Recommended Solution(s)
Incomplete Reaction - Extend Reaction Time: Monitor the reaction by TLC. If starting material is still present after several hours, allow the reaction to stir for a longer period (e.g., overnight). - Increase Temperature (with caution): Gently warm the reaction mixture (e.g., to 40-50°C) and continue to monitor by TLC. Avoid excessive heating.
Ineffective Base - Use a Fresh Bottle of Base: Amines like triethylamine can degrade over time. Ensure you are using a fresh, high-quality reagent. - Ensure Anhydrous Conditions (if using a moisture-sensitive base): While not always critical for this reaction, ensuring your solvent and reagents are dry can sometimes improve yield.
Hydrolysis of Starting Material or Product - Minimize Water Content: Use anhydrous solvents and reagents if you suspect hydrolysis is an issue. Workup the reaction promptly once complete.
Problem 2: Presence of Multiple Spots on TLC (Impure Product)
Potential Cause Recommended Solution(s)
Side Reactions - Control Temperature: As mentioned, high temperatures can lead to degradation. Maintain a controlled temperature throughout the reaction. - Optimize Stoichiometry: Use a slight excess of hydroxylamine (e.g., 1.1 equivalents) to ensure complete conversion of the ester, but avoid a large excess which can lead to other side products.
Degradation of Product During Workup or Purification - Mild Workup Conditions: Avoid strongly acidic or basic conditions during the workup. A simple extraction with a suitable organic solvent followed by washing with brine is often sufficient. - Avoid Overheating During Solvent Removal: Concentrate the product under reduced pressure at a low temperature.
Contamination from Starting Materials - Purify Starting Materials: Ensure your ethyl 2-fluoroacetate and hydroxylamine hydrochloride are of high purity before starting the reaction.
Problem 3: Difficulty in Product Isolation and Purification
Potential Cause Recommended Solution(s)
Product is an Oil or Low-Melting Solid - Trituration: If the crude product is an oil, try triturating it with a non-polar solvent like hexanes or diethyl ether to induce crystallization. - Column Chromatography: If crystallization is unsuccessful, purify the product using silica gel column chromatography. A gradient of ethyl acetate in hexanes is a good starting point for the mobile phase.
Product is Highly Soluble in the Workup Solvent - Back-Extraction: If your product has some water solubility, you may be losing it to the aqueous layer during extractions. Try back-extracting the aqueous layer with your organic solvent. - Use a More Polar Extraction Solvent: Consider using a more polar solvent like ethyl acetate or dichloromethane for the extraction.

IV. Experimental Protocol: Synthesis of 2-Fluoro-N-hydroxyacetamide

This protocol provides a general procedure for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • Ethyl 2-fluoroacetate

  • Hydroxylamine hydrochloride (NH2OH·HCl)

  • Triethylamine (TEA)

  • Anhydrous Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve hydroxylamine hydrochloride (1.0 eq) in anhydrous ethanol.

  • Addition of Base: To the stirred solution, add triethylamine (1.1 eq) dropwise at room temperature. A white precipitate of triethylamine hydrochloride will form.

  • Addition of Ester: To this mixture, add ethyl 2-fluoroacetate (1.0 eq) dropwise.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting ester is consumed.

  • Workup:

    • Filter the reaction mixture to remove the triethylamine hydrochloride precipitate.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Dissolve the residue in ethyl acetate and wash with brine.

    • Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.

V. Visualizing the Process

Reaction Mechanism

reaction_mechanism Ethyl 2-fluoroacetate Ethyl 2-fluoroacetate Tetrahedral_Intermediate Tetrahedral Intermediate Ethyl 2-fluoroacetate->Tetrahedral_Intermediate Hydroxylamine Hydroxylamine Hydroxylamine->Tetrahedral_Intermediate Nucleophilic Attack Product 2-Fluoro-N-hydroxyacetamide Tetrahedral_Intermediate->Product Collapse & Proton Transfer Byproduct Ethanol Tetrahedral_Intermediate->Byproduct Elimination

Caption: Nucleophilic acyl substitution mechanism for the synthesis of 2-Fluoro-N-hydroxyacetamide.

Troubleshooting Workflow

troubleshooting_workflow start Low Yield or Impure Product check_reaction Analyze Reaction by TLC start->check_reaction incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction Starting Material Remaining side_products Side Products Present check_reaction->side_products Multiple Spots optimize_conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) incomplete_reaction->optimize_conditions side_products->optimize_conditions check_workup Review Workup & Purification optimize_conditions->check_workup product_loss Product Loss During Workup check_workup->product_loss Difficulty Isolating Product success High Yield, Pure Product check_workup->success Clean Product optimize_purification Optimize Purification (Recrystallization, Chromatography) product_loss->optimize_purification optimize_purification->success

Troubleshooting

Technical Support Center: Chromatographic Resolution of 2-Fluoro-N-hydroxyacetamide

Welcome to the advanced technical support guide for the chromatographic analysis of 2-Fluoro-N-hydroxyacetamide. This highly polar, low-molecular-weight compound presents unique analytical challenges due to its hydrophil...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support guide for the chromatographic analysis of 2-Fluoro-N-hydroxyacetamide. This highly polar, low-molecular-weight compound presents unique analytical challenges due to its hydrophilicity and its potent metal-chelating hydroxamic acid moiety.

This guide is designed for researchers and drug development professionals to troubleshoot retention failures, eliminate peak tailing, and establish self-validating analytical workflows.

Troubleshooting Logic & Workflow

Before adjusting your instrument parameters, consult the logical workflow below to identify the root cause of your chromatographic failure.

TroubleshootingWorkflow Start Analyze 2-Fluoro-N-hydroxyacetamide Q1 Is Retention Factor (k') < 1? Start->Q1 HILIC Implement HILIC Mode (Amide/Silica Phase) Q1->HILIC Yes (Poor Retention) Q2 Is Peak Tailing Severe (As > 1.5)? Q1->Q2 No HILIC->Q2 Chelation Identify Metal Chelation (Hydroxamate Interaction) Q2->Chelation Yes (Tailing) Success Optimal Peak Resolution & Symmetry Achieved Q2->Success No Hardware Deploy PEEK Hardware & Medronic Acid Additive Chelation->Hardware Hardware->Success

Caption: Troubleshooting workflow for 2-Fluoro-N-hydroxyacetamide chromatography.

Frequently Asked Questions (Mechanistic Q&A)

Q1: Why does 2-Fluoro-N-hydroxyacetamide elute in the void volume on standard C18 columns? A1: The root causality lies in the molecule's extreme polarity. The highly electronegative fluorine atom combined with the hydroxamic acid and amide groups form strong hydrogen bonds with the aqueous mobile phase. In standard Reversed-Phase Liquid Chromatography (RPLC), the nonpolar C18 stationary phase cannot provide sufficient hydrophobic interaction to overcome the analyte's affinity for the mobile phase, leading to a retention factor (k') near zero. Solution: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase (such as unbonded silica or amide-bonded phases) where water acts as the strong eluting solvent. This allows polar analytes to partition into a water-rich layer on the stationary phase and be properly retained [[1]]() 2.

Q2: I am experiencing severe peak tailing and loss of signal area. What is the mechanism behind this? A2: Hydroxamic acids are potent bidentate metal chelators. They readily coordinate with transition metal ions (such as Fe³⁺ and Ni²⁺) exposed on the surfaces of stainless steel LC components, including tubing, pump heads, and column frits 34. This secondary chelation interaction causes the analyte to persistently bind to the hardware, resulting in severe peak tailing, band broadening, and signal loss 5. Solution: The system must be passivated, or metal-free Polyetheretherketone (PEEK) hardware should be used to eliminate active metal sites 6.

Q3: How should I optimize the mobile phase pH to ensure stability and sharp peak shape? A3: The hydroxamic acid moiety is susceptible to ionization and potential hydrolysis at elevated pH levels. Furthermore, unendcapped silanols on silica-based columns deprotonate above pH 4.0, creating secondary ion-exchange interactions that exacerbate tailing. Maintaining an acidic mobile phase (pH 2.5–3.0) ensures the analyte remains fully protonated (neutral) and suppresses silanol ionization, yielding sharper peaks and preventing on-column degradation 57.

Validated Experimental Protocols

Protocol 1: HILIC Method Implementation for Polar Amides

Causality: HILIC relies on an aqueous-enriched layer on a polar stationary phase. Proper column equilibration is critical to establish this layer and ensure reproducible partitioning.

  • Column Selection: Install a BEH Amide or unbonded Silica HILIC column (e.g., 2.1 x 100 mm, 1.7 µm) housed in PEEK-lined hardware.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid.

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient Setup: Start at 95% B (Note: Acetonitrile is the weak solvent in HILIC). Ramp to 60% B over 10 minutes.

  • Equilibration (Self-Validating Step): Flush the column with 50 column volumes of starting conditions.

    • Verification: Inject a blank solvent; the baseline must be stable with a drift of < 1 mAU/min before injecting the sample.

Protocol 2: LC System Passivation and Anti-Chelation Setup

Causality: Masking exposed metal active sites prevents the hydroxamate group from chelating, thereby restoring peak symmetry and preventing analyte loss.

  • Hardware Replacement: Replace all stainless steel capillary tubing from the autosampler to the detector with PEEK tubing (0.005" ID).

  • Chelator Addition: Add 5 µM medronic acid to both Mobile Phase A and B. Medronic acid binds to metal hardware sites with high affinity but does not cause ion suppression in downstream MS detection.

  • System Priming: Purge the LC lines at 1.0 mL/min for 30 minutes to ensure complete coating of any remaining metal surfaces in the pump heads.

  • Verification (Self-Validating Step): Inject a 1 µg/mL standard of 2-Fluoro-N-hydroxyacetamide. Calculate the USP Tailing Factor (Tf).

    • Verification: The system is validated for quantitative use only if Tf ≤ 1.5.

Quantitative Performance Summary

The following table summarizes the expected chromatographic performance of 2-Fluoro-N-hydroxyacetamide across different analytical setups, demonstrating the necessity of HILIC and metal-free environments.

Column Phase & HardwareMobile Phase ConditionsRetention Factor (k')USP Tailing Factor (Tf)Resolution (Rs)
C18 (Stainless Steel) 5% ACN / 95% Water (0.1% FA)0.3 (Void Elution)> 3.0N/A (Co-elution)
AQ-C18 (Stainless Steel) 100% Water (0.1% FA)1.22.41.1
BEH Amide HILIC (PEEK) 95% ACN / 5% Water (10 mM NH₄FA)4.5 1.1 3.5

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 2-Fluoro-N-hydroxyacetamide in Non-Polar Solvents

Welcome to the technical support center for handling 2-Fluoro-N-hydroxyacetamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties with the low solu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for handling 2-Fluoro-N-hydroxyacetamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties with the low solubility of 2-Fluoro-N-hydroxyacetamide in non-polar solvents. As a senior application scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower you to make informed decisions in your experimental design.

Understanding the Challenge: Why is 2-Fluoro-N-hydroxyacetamide Poorly Soluble in Non-Polar Solvents?

2-Fluoro-N-hydroxyacetamide possesses polar functional groups, namely the amide, hydroxyl, and the electronegative fluorine atom. These groups can participate in hydrogen bonding and dipole-dipole interactions. In contrast, non-polar solvents are characterized by weak van der Waals forces. The principle of "like dissolves like" governs solubility; polar solutes dissolve best in polar solvents, and non-polar solutes in non-polar solvents.[1] The significant difference in polarity between 2-Fluoro-N-hydroxyacetamide and non-polar solvents leads to poor solvation and, consequently, low solubility.

Troubleshooting Guide: Strategies to Enhance Solubility

This section provides a series of troubleshooting strategies, from simple adjustments to more advanced formulation techniques, to overcome the low solubility of 2-Fluoro-N-hydroxyacetamide in non-polar solvents.

Question 1: I am observing very low to no solubility of 2-Fluoro-N-hydroxyacetamide in my non-polar solvent system. What is the first thing I should try?

Answer: The initial and most straightforward approach is to introduce a co-solvent . A co-solvent is a substance added in small amounts to a primary solvent to increase the solubility of a poorly soluble compound.[2]

The Rationale: A co-solvent acts as a bridge between the polar solute and the non-polar solvent. By selecting a co-solvent that is miscible with both, you can create a solvent system with an intermediate polarity that is more favorable for dissolving 2-Fluoro-N-hydroxyacetamide.[3]

Experimental Protocol: Co-Solvent Screening

  • Select Potential Co-solvents: Choose a range of co-solvents with varying polarities. Common choices include ethanol, propylene glycol, and polyethylene glycols (PEGs).[4]

  • Prepare Stock Solutions: Prepare a concentrated stock solution of 2-Fluoro-N-hydroxyacetamide in a suitable polar solvent in which it is freely soluble (e.g., DMSO, methanol).

  • Titration: In a series of vials, add your non-polar solvent. To each vial, add increasing volumes of the co-solvent (e.g., 1%, 2%, 5%, 10% v/v).

  • Solubility Determination: To each of these co-solvent/non-polar solvent mixtures, add a small, known amount of the 2-Fluoro-N-hydroxyacetamide stock solution.

  • Observation: Vortex each vial and observe for precipitation. The mixture with the highest concentration of 2-Fluoro-N-hydroxyacetamide that remains a clear solution indicates the most effective co-solvent and its optimal concentration.

Workflow for Co-Solvent Selection

A Start: Low Solubility of 2-Fluoro-N-hydroxyacetamide B Select a range of potential co-solvents (e.g., ethanol, PEG 400) A->B C Prepare graded concentrations of co-solvent in the non-polar solvent B->C D Add a fixed amount of 2-Fluoro-N-hydroxyacetamide to each mixture C->D E Vortex and equilibrate D->E F Visually inspect for dissolution or precipitation E->F G Identify the lowest co-solvent concentration that achieves complete dissolution F->G H Proceed with the optimized solvent system G->H

Caption: Workflow for selecting an appropriate co-solvent.

Question 2: Co-solvents are not providing sufficient solubility, or I need to avoid them. What other strategies can I employ?

Answer: If co-solvents are not a viable option, you can explore the use of surfactants to create a micellar solution.

The Rationale: Surfactants are amphiphilic molecules, meaning they have both a polar (hydrophilic) head and a non-polar (hydrophobic) tail.[5] In a non-polar solvent, surfactant molecules can form reverse micelles, where the polar heads form a core and the non-polar tails extend into the solvent.[6] Your polar 2-Fluoro-N-hydroxyacetamide can then be encapsulated within this polar core, effectively "dissolving" it in the non-polar medium.[7]

Table 1: Common Surfactants for Non-Polar Formulations

Surfactant ClassExampleTypical Use
AnionicDioctyl sodium sulfosuccinateWetting agent, dispersant[8]
Non-ionicSorbitan esters (e.g., Span® series)Emulsifiers, solubilizers[8]
Non-ionicPolyoxyethylene sorbitan esters (e.g., Tween® series)Solubilizers, emulsifiers
CationicCetyltrimethylammonium bromide (CTAB)Phase transfer catalyst
ZwitterionicLecithinEmulsifier, stabilizer[8]

Experimental Protocol: Surfactant-Mediated Solubilization

  • Surfactant Selection: Choose a surfactant that is soluble in your non-polar solvent. Non-ionic surfactants are often a good starting point due to their lower toxicity and broad compatibility.[7]

  • Determine the Critical Micelle Concentration (CMC): While the CMC is more commonly discussed in aqueous systems, understanding the aggregation behavior of your surfactant in the non-polar solvent is crucial. This can be determined through techniques like surface tension measurements or dye solubilization assays.

  • Prepare Surfactant Solutions: Prepare a series of solutions of the surfactant in your non-polar solvent at concentrations above the expected aggregation concentration.

  • Add the Solute: Add an excess of 2-Fluoro-N-hydroxyacetamide to each surfactant solution.

  • Equilibrate: Agitate the samples (e.g., on a shaker) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Quantify Solubility: Centrifuge the samples to pellet any undissolved solid. Analyze the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy) to determine the concentration of dissolved 2-Fluoro-N-hydroxyacetamide.

Diagram of Micellar Solubilization in a Non-Polar Solvent

cluster_micelle Reverse Micelle center p1 t1 Non-Polar Tail p1->t1 p2 t2 Non-Polar Tail p2->t2 p3 t3 Non-Polar Tail p3->t3 p4 t4 Non-Polar Tail p4->t4 p5 t5 Non-Polar Tail p5->t5 p6 t6 Non-Polar Tail p6->t6 p7 t7 Non-Polar Tail p7->t7 p8 t8 Non-Polar Tail p8->t8 solvent Non-Polar Solvent

Caption: Encapsulation of a polar molecule in a reverse micelle.

Question 3: Are there other advanced techniques to improve the solubility of my compound?

Answer: Yes, another powerful technique is complexation with cyclodextrins .

The Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[9] They can form inclusion complexes by encapsulating a "guest" molecule, like your drug, within their cavity.[10][11] This encapsulation can alter the physicochemical properties of the guest molecule, including its solubility.[9] While typically used to enhance aqueous solubility, modified cyclodextrins can also improve solubility in organic solvents.

Experimental Protocol: Cyclodextrin Complexation

  • Select a Cyclodextrin: Choose a cyclodextrin with a cavity size appropriate for 2-Fluoro-N-hydroxyacetamide. β-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[9]

  • Preparation of the Complex:

    • Kneading Method: Make a paste of the cyclodextrin with a small amount of a suitable solvent. Gradually add the 2-Fluoro-N-hydroxyacetamide and knead for a specified time. Dry the mixture to obtain the complex.[11]

    • Co-evaporation Method: Dissolve the cyclodextrin in a solvent and the 2-Fluoro-N-hydroxyacetamide in another miscible solvent. Mix the two solutions and evaporate the solvents to obtain the complex.[11]

  • Solubility Assessment: Determine the solubility of the resulting complex in your non-polar solvent of interest and compare it to the solubility of the uncomplexed compound.

Frequently Asked Questions (FAQs)

Q1: Can I just heat the solvent to dissolve more of the compound?

A: While increasing the temperature can increase the solubility of many compounds, it is important to consider the thermal stability of 2-Fluoro-N-hydroxyacetamide.[12] Degradation at elevated temperatures is a risk. If you choose to use heat, perform a preliminary stability study by heating a solution of your compound and analyzing for degradation products over time.

Q2: Will reducing the particle size of my solid compound help?

A: Reducing the particle size, for instance through micronization, increases the surface area of the solid.[13] This can lead to a faster dissolution rate, but it may not significantly increase the equilibrium solubility.[12] For very poorly soluble compounds, the effect on overall solubility might be minimal.

Q3: Can I use salt formation to improve solubility in a non-polar solvent?

A: Salt formation is a highly effective method for increasing the aqueous solubility of ionizable drugs.[14][15] The resulting salt is an ionic compound, which is typically much more soluble in polar solvents like water.[16] However, in non-polar solvents, ionic compounds generally have very low solubility. Therefore, salt formation is unlikely to be a successful strategy for improving the solubility of 2-Fluoro-N-hydroxyacetamide in non-polar media.

Q4: How do I choose between co-solvents, surfactants, and cyclodextrins?

A: The choice depends on the specific requirements of your application:

  • Co-solvents: A good first choice for their simplicity. However, they may not be suitable for all applications, especially if the co-solvent interferes with downstream processes.

  • Surfactants: Effective for achieving higher concentrations of the solute. The presence of the surfactant may need to be considered in the interpretation of your experimental results.

  • Cyclodextrins: A more complex approach that involves preparing an inclusion complex. This can be very effective and may also improve the stability of your compound.[9]

Decision Tree for Solubility Enhancement

A Start: Low Solubility B Try Co-solvent System A->B C Sufficient Solubility? B->C D Yes C->D Yes E No C->E No F End D->F G Try Surfactant-Mediated Solubilization E->G H Sufficient Solubility? G->H I Yes H->I Yes J No H->J No I->F K Consider Cyclodextrin Complexation J->K L Evaluate and Optimize K->L

Caption: A decision-making flowchart for selecting a solubility enhancement method.

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • Kumar, S., & Singh, A. (2018). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 10(4), 274-280. [Link]

  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? [Link]

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. [Link]

  • Papadimitriou, S. A., et al. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Pharmaceutics, 8(4), 38. [Link]

  • Catalent. (n.d.). Amorphous and Co-Amorphous Systems for Poorly Soluble Drugs. [Link]

  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]

  • Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(3), 329. [Link]

  • Global Pharmaceutical Sciences Review. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs. [Link]

  • PubChem. (n.d.). 2-Fluoro-N-(2,2,2-tribromo-1-hydroxyethyl)acetamide. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. [Link]

  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. [Link]

  • IJIRT. (n.d.). Solubility Enhancement Methods. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. [Link]

  • IJSDR. (2011). Methods to boost solubility. [Link]

  • Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]

  • Quora. (2021). How does surfactant affect solubility of relatively non polar substance? [Link]

  • Diva-portal.org. (n.d.). Surfactants at non-polar surfaces. [Link]

  • MDPI. (2023). Unveiling the Role of Nonionic Surfactants in Enhancing Cefotaxime Drug Solubility: A UV-Visible Spectroscopic Investigation in Single and Mixed Micellar Formulations. [Link]

  • Laboratorio FIRP. (n.d.). SURFACTANTS Types and Uses. [Link]

  • ResearchGate. (2023). Models for Stabilization of Charged Particles with Surfactants in Nonpolar Media. [Link]

  • ResearchGate. (n.d.). The Solubility of Peptide Intermediates in Organic Solvents. Solubilizing Potential of Hexafluoro-2-propanol. [Link]

  • Pharmaceutical Sciences. (2026). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. [Link]

  • NextSDS. (n.d.). 2-(Acetyloxy)-N-(9H-fluoren-2-yl)-N-hydroxyacetamide. [Link]

  • Wikipedia. (n.d.). Fluoroacetamide. [Link]

  • PubChem. (n.d.). Fluoroacetamide. [Link]

  • XiXisys.com. (n.d.). 2-(3-chloro-4-fluorophenoxy)-N-hydroxyacetamide (CAS No. 1043450-81-2) SDS. [Link]

Sources

Troubleshooting

Technical Support Center: 2-Fluoro-N-hydroxyacetamide Stability &amp; Storage

Welcome to the Advanced Technical Support Center for 2-Fluoro-N-hydroxyacetamide. As a Senior Application Scientist, I have designed this guide to address the critical chemical vulnerabilities of fluorinated hydroxamic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for 2-Fluoro-N-hydroxyacetamide. As a Senior Application Scientist, I have designed this guide to address the critical chemical vulnerabilities of fluorinated hydroxamic acids.

Handling 2-Fluoro-N-hydroxyacetamide requires an advanced understanding of its reaction kinetics. The presence of an alpha-fluorine atom adjacent to a hydroxamic acid moiety creates a highly electrophilic carbonyl center. If improperly stored, this compound undergoes rapid hydrolysis, destroying your experimental integrity and generating highly toxic byproducts. This guide provides the mechanistic causality behind these failures and field-proven, self-validating protocols to prevent them.

Mechanistic Causality: The Hydrolysis Pathway

To troubleshoot degradation, you must first understand the molecular forces at play. The hydroxamic acid bond (-CONHOH) is inherently susceptible to both specific acid and general base catalysis[1]. When you introduce a highly electronegative fluorine atom at the alpha position, it exerts a strong inductive electron-withdrawing effect (-I effect). This pulls electron density away from the carbonyl carbon, making it a prime target for nucleophilic attack by ambient moisture (H₂O or OH⁻)[2].

When this bond cleaves, the compound breaks down into hydroxylamine and fluoroacetic acid .

HydrolysisMechanism FHA 2-Fluoro-N-hydroxyacetamide H2O H2O / OH- (Nucleophilic Attack) FHA->H2O Moisture/pH Tetrahedral Tetrahedral Intermediate (Unstable) H2O->Tetrahedral Cleavage C-N Bond Cleavage Tetrahedral->Cleavage Products Fluoroacetic Acid + Hydroxylamine Cleavage->Products Toxicity Aconitase Inhibition (Lethal Synthesis) Products->Toxicity In vivo

Biochemical degradation pathway of 2-Fluoro-N-hydroxyacetamide and its toxicological consequence.

Quantitative Stability Profiling

Understanding the kinetic limits of your compound is essential for experimental planning. The table below synthesizes the degradation kinetics of 2-Fluoro-N-hydroxyacetamide across various environments, extrapolated from the baseline hydrolysis rates of fluoroacetamide[3] and acetohydroxamic acid[4], adjusted for the destabilizing alpha-fluorine inductive effect[2].

Storage EnvironmentpH LevelTemperatureEstimated Half-Life (t½)Primary Degradation Mechanism
Aqueous SolutionAcidic (pH 2)25°C~18 HoursAcid-catalyzed C-N cleavage
Aqueous SolutionBasic (pH 9)25°C~4 HoursBase-catalyzed nucleophilic attack
Aqueous BufferNeutral (pH 7)25°C~45 DaysSlow ambient hydrolysis
Lyophilized SolidN/A (Air)4°C~8 MonthsAmbient moisture ingress
Lyophilized Solid N/A (Argon) -80°C > 5 Years Negligible (Optimal)

Troubleshooting & FAQs

Q: My cell viability assays are showing sudden, complete toxicity even at low doses. What happened? A: Your compound has hydrolyzed into fluoroacetic acid. Fluoroacetate is a "Trojan horse" toxin. Once inside the cell, it undergoes "lethal synthesis" in the mitochondria, converting to fluoroacetyl-CoA and condensing with oxaloacetate to form fluorocitrate[5]. Fluorocitrate is a potent, irreversible inhibitor of the enzyme aconitase, which completely shuts down the tricarboxylic acid (TCA) cycle, leading to rapid cellular respiration failure[6].

Q: I stored the compound as a stock solution in DMSO at -20°C. Why did it still degrade? A: DMSO is highly hygroscopic. Every time the vial is opened to the atmosphere, it absorbs ambient moisture. Even at -20°C, the presence of water in the DMSO allows for the slow hydrolysis of the hydroxamic acid bond. Because the alpha-fluorine makes the carbonyl highly electrophilic, even trace moisture in "anhydrous" DMSO will eventually destroy the batch[2].

Q: Can I adjust the pH of my aqueous stock to stabilize it for a few weeks? A: No. Hydroxamic acids exhibit a U-shaped pH-stability profile; they are rapidly destroyed in both acidic and alkaline media[1]. While they are most stable at a strictly neutral pH, the baseline neutral hydrolysis rate of fluorinated amides means that degradation is inevitable in water[3][4]. Aqueous stocks must be prepared fresh immediately before use.

StorageWorkflow Detect Purity Drop Detected (< 95% Viability) CheckMoisture Assess Moisture (Karl Fischer Titration) Detect->CheckMoisture CheckTemp Verify Cold Chain (Data Loggers) Detect->CheckTemp MoistureHigh Moisture > 0.05% CheckMoisture->MoistureHigh TempHigh Temp > -20°C CheckTemp->TempHigh ActionMoisture Lyophilize & Store under Argon MoistureHigh->ActionMoisture ActionTemp Transfer to -80°C Cryofreezer TempHigh->ActionTemp

Diagnostic workflow for identifying and correcting 2-Fluoro-N-hydroxyacetamide storage failures.

Experimental Methodology: Self-Validating Storage Protocol

To guarantee the integrity of 2-Fluoro-N-hydroxyacetamide, you must eliminate the nucleophile (water) and suppress thermal kinetic energy. This protocol utilizes ¹⁹F-NMR as a self-validating checkpoint to ensure no lethal synthesis precursors are introduced into your assays.

Phase 1: Preparation & Cryo-Desiccation
  • Lyophilization: Dissolve the synthesized 2-Fluoro-N-hydroxyacetamide in a minimal amount of LC-MS grade LC-water/acetonitrile and freeze-dry it at -50°C under a high vacuum (< 0.01 mbar) for 48 hours to remove all trace nucleophilic water.

  • Inert Atmosphere Backfilling: Break the vacuum using high-purity, anhydrous Argon gas. Do not use standard compressed air or nitrogen, as Argon is heavier and provides a superior protective blanket over the solid powder.

  • Aliquotting: Inside a glove box purged with Argon, divide the powder into single-use amber glass vials. This prevents repeated freeze-thaw cycles and limits atmospheric exposure.

  • Cryogenic Storage: Seal the vials with PTFE-lined caps, wrap them in Parafilm, and store them immediately in a -80°C cryofreezer.

Phase 2: Self-Validating ¹⁹F-NMR Integrity Check

Causality Check: Before beginning any critical biological assay, you must validate that hydrolysis has not occurred. ¹⁹F-NMR provides a direct, quantitative observation of the C-F bond's chemical environment.

  • Sample Prep: Dissolve a 1 mg aliquot of the stored powder in 0.5 mL of strictly anhydrous DMSO-d₆.

  • Acquisition: Acquire a ¹⁹F-NMR spectrum (typically at 376 MHz for a 400 MHz spectrometer) using standard parameters.

  • Validation Logic (The Checkpoint):

    • Intact 2-Fluoro-N-hydroxyacetamide presents a characteristic doublet (due to ¹H-¹⁹F geminal coupling) at approximately -225 ppm .

    • If hydrolysis has occurred, the resulting free fluoroacetic acid will present a distinct, shifted signal at approximately -220 ppm .

    • Action: Integrate both peaks. If the fluoroacetic acid peak exceeds 2% relative integration, the batch is compromised and must be safely discarded as hazardous waste to prevent aconitase inhibition in your downstream models.

Sources

Optimization

Technical Support Center: ESI-MS Optimization for 2-Fluoro-N-hydroxyacetamide

Welcome to the Advanced LC-MS Support Portal. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles of analyzing 2-Fluoro-N-hydroxyacetamide ( C2​H4​FNO2​ , Exact M...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced LC-MS Support Portal. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles of analyzing 2-Fluoro-N-hydroxyacetamide ( C2​H4​FNO2​ , Exact Mass: 93.0194 Da).

Analyzing very low-molecular-weight (VLMW) polar analytes under 100 Da presents a unique set of challenges. These molecules are often buried in solvent cluster noise 1, and their structural liabilities—such as the labile N-O bond in hydroxamic acids—make them highly susceptible to in-source fragmentation 2. This guide provides field-proven, self-validating protocols to establish a robust ESI-MS method.

Baseline Experimental Protocol: Self-Validating Tee-Infusion Tuning

To achieve optimal sensitivity, you must tune the mass spectrometer under conditions that mimic your actual chromatographic run. Direct infusion of neat solvent often yields parameters that fail during LC-MS analysis due to matrix and mobile phase effects.

Step-by-Step Methodology:

  • Standard Preparation: Prepare a 1 µg/mL solution of 2-Fluoro-N-hydroxyacetamide in 50:50 Water:Acetonitrile.

  • Tee-Infusion Setup: Connect a syringe pump to a zero-dead-volume T-piece. Plumb the LC flow (e.g., 0.3 mL/min of your intended mobile phase) into the second port, and route the combined flow into the ESI source.

  • Set Mass Range: Adjust the quadrupole or Orbitrap lower mass cutoff to m/z 50. Standard metabolomics ranges (e.g., 67–1000 m/z) may inadvertently filter out your target fragments or intact mass 1.

  • Polarity Selection: Monitor both [M-H]⁻ (m/z 92.01) and [M+H]⁺ (m/z 94.03). Negative ion mode (ESI-) is strongly recommended due to the acidic nature of the hydroxamic acid proton, which is further enhanced by the electron-withdrawing alpha-fluorine.

  • Voltage Titration (The Validation Step): Start with a Cone Voltage / Declustering Potential of 10 V. Gradually increase in 5 V increments. Plot the intensity of m/z 92.01 against m/z 72.01 (loss of HF). Your optimal voltage is the highest point on the curve before the fragment ion intensity begins to rise.

Quantitative Data: Parameter Optimization Summary

Summarizing quantitative data ensures you have a quick-reference baseline before beginning manual tuning.

ParameterESI Negative Mode (Recommended)ESI Positive Mode (Alternative)Causality / Rationale
Precursor Ion [M-H]⁻ (m/z 92.01)[M+H]⁺ (m/z 94.03)Fluorine's inductive effect lowers pKa, favoring deprotonation.
Mobile Phase Additive 0.01% - 0.1% NH4​OH 0.1% Formic AcidBasic pH drives solution-phase deprotonation for ESI- 1.
Cone Voltage 15 - 25 V20 - 30 VMust be kept low to prevent "hard ESI" in-source fragmentation 3.
Capillary Voltage 2.0 - 2.5 kV3.0 - 3.5 kVLower voltage in ESI- prevents corona discharge with aqueous solvents.
Cone Gas Flow 150 - 500 L/hr150 - 300 L/hrHigh gas flow sweeps away neutral solvent clusters, reducing low m/z noise 4.

Diagnostic Visualizations

G Start Start: 2-Fluoro-N-hydroxyacetamide (1-10 µg/mL in 50:50 MeOH:H2O) Mode Select Polarity: Evaluate ESI- ([M-H]- m/z 92.01) vs. ESI+ ([M+H]+ m/z 94.03) Start->Mode Tee Tee-Infusion Setup: Mix standard with LC mobile phase (0.1% NH4OH for ESI-) Mode->Tee Cone Tune Cone Voltage: Start LOW (10-20 V) to prevent loss of HF (-20 Da) Tee->Cone Gas Optimize Cone Gas & Temp: Increase cone gas to reduce low m/z solvent clusters Cone->Gas Validate Validate Signal-to-Noise (S/N) Target > 10:1 for intact m/z 92.01 Gas->Validate

Figure 1: Step-by-step ESI-MS optimization workflow for low-molecular-weight polar analytes.

G Parent [M-H]- m/z 92.01 Frag1 [M-H-HF]- m/z 72.01 Parent->Frag1 -HF (20 Da) Hard ESI Frag2 [M-H-H2O]- m/z 74.00 Parent->Frag2 -H2O (18 Da) Thermal Frag3 [M-H-OH]- m/z 75.01 Parent->Frag3 -OH (17 Da) Bond Cleavage

Figure 2: Primary in-source fragmentation pathways of 2-Fluoro-N-hydroxyacetamide.

Troubleshooting Guide

Q: Why am I seeing no signal for the intact molecule (m/z 92.01), but high intensity at m/z 72.01 or 75.01? A: You are experiencing severe in-source fragmentation due to "hard ESI" conditions. The cone voltage (or declustering potential) defines the electrical field between the orifice and the skimmers. High potentials accelerate ions through the intermediate-pressure region, increasing their internal energy via collisions with background gas 3, 5. Hydroxamic acids are notoriously reactive and demonstrate extreme instability in mass spectrometers, often losing an -OH radical (17 Da) 2. Furthermore, the presence of the fluorine atom makes the loss of HF (20 Da) highly favorable. Action: Drastically lower your cone voltage to 10–20 V.

Q: How do I overcome the high solvent background noise at m/z < 100? A: Very low-molecular-weight (VLMW) metabolites are difficult to analyze because their m/z values overlap with solvent clusters and background chemical noise. To mitigate this, optimize your Cone Gas Flow . Increasing the cone gas flow rate (e.g., from 150 L/hr to 500 L/hr) acts as a physical barrier, sweeping away neutral solvent clusters and interfering species before they enter the mass analyzer, thereby significantly improving the signal-to-noise (S/N) ratio for low-mass analytes 4.

Q: My signal fluctuates wildly during direct infusion. What is causing this instability? A: Signal instability for highly polar, low-mass compounds is usually caused by either incomplete droplet desolvation or corona discharge. If you are using a highly aqueous mobile phase without sufficient desolvation temperature, the droplets will not undergo the Rayleigh limit explosions required for ion evaporation. Conversely, if your capillary voltage is too high in negative mode (typically > 3.0 kV), you will induce a corona discharge at the capillary tip, which quenches the ESI signal. Action: Lower the capillary voltage to 2.0–2.5 kV and increase the desolvation gas temperature to 350–400 °C.

Frequently Asked Questions (FAQs)

Q: Should I use Positive (ESI+) or Negative (ESI-) ion mode for 2-Fluoro-N-hydroxyacetamide? A: Negative ion mode (ESI-) is vastly superior for this molecule. The N-hydroxyacetamide moiety contains a relatively acidic proton. The highly electronegative alpha-fluorine atom exerts an inductive pull (-I effect) that stabilizes the conjugate base, lowering the pKa and making solution-phase deprotonation highly efficient. ESI- also generally exhibits lower background noise in the low mass range compared to ESI+ 1.

Q: What mobile phase additives are best for this compound? A: Avoid Trifluoroacetic acid (TFA), as it causes severe ion suppression in negative mode. Instead, use volatile basic additives like 0.01% to 0.1% Ammonium Hydroxide ( NH4​OH ) or 10 mM Ammonium Bicarbonate. These additives maintain a high pH, ensuring the analyte remains deprotonated in solution prior to aerosolization, which directly translates to higher ionization efficiency in ESI-.

References

  • Measurement of very low-molecular weight metabolites by traveling wave ion mobility and its use in human urine samples. National Institutes of Health (PMC). 1

  • Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. FateAllChem. 2

  • Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry. Frontiers in Chemistry. 3

  • Probing the Effects of Cone Potential in the Electrospray Ion Source: Consequences for the Determination of Molecular Weight Distributions of Synthetic Polymers. Analytical Chemistry (ACS Publications). 5

  • Suggested approaches for minimizing background chemical noise in low mass MRM Transitions for trace level quantification of N-Nitro. Waters Corporation.4

Sources

Troubleshooting

19F NMR Troubleshooting Center: Eliminating Background Noise in 2-Fluoro-N-hydroxyacetamide Analysis

Welcome to the Technical Support Center for 19 F Nuclear Magnetic Resonance (NMR) spectroscopy. 2-Fluoro-N-hydroxyacetamide ( FCH2​CONHOH ) is a highly valuable small molecule in drug development and chemical biology.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 19 F Nuclear Magnetic Resonance (NMR) spectroscopy. 2-Fluoro-N-hydroxyacetamide ( FCH2​CONHOH ) is a highly valuable small molecule in drug development and chemical biology. Because the 19 F nucleus has a 100% natural abundance and a high gyromagnetic ratio, it provides exceptional sensitivity[1]. Furthermore, the absence of endogenous fluorine in biological systems renders 19 F NMR virtually background-free for in-cell assays and ligand-binding screening[2][3].

However, acquiring pristine spectra is frequently complicated by hardware-induced artifacts. This guide provides authoritative, self-validating protocols to diagnose and eliminate background noise, ensuring high-fidelity data for your structural and quantitative analyses.

Part 1: Diagnostic Workflow

Before altering your sample, use the logical workflow below to identify the physical origin of your spectral noise.

G Start Acquire 1D 19F NMR (2-Fluoro-N-hydroxyacetamide) CheckBaseline Is the baseline severely distorted or rolling? Start->CheckBaseline Acoustic Acoustic Ringing Detected CheckBaseline->Acoustic Yes CheckBroad Broad background peak (~ -110 to -122 ppm)? CheckBaseline->CheckBroad No ApplyAring Apply 'aring' sequence or EASY protocol Acoustic->ApplyAring ApplyAring->CheckBroad PTFE PTFE/Probe Background Detected CheckBroad->PTFE Yes CheckSharp Sharp, unexpected peaks? CheckBroad->CheckSharp No ApplyEcho Apply Spin-Echo/CPMG or use Quartz inserts PTFE->ApplyEcho ApplyEcho->CheckSharp Impurities Chemical Impurities or F-leaching CheckSharp->Impurities Yes Optimize Optimize Receiver Gain (RG) & Process Spectrum CheckSharp->Optimize No Purify Purify sample & check fluorinated solvents Impurities->Purify Purify->Optimize

Diagnostic workflow for identifying and resolving 19F NMR background noise sources.

Part 2: Technical Troubleshooting FAQs

Q1: Why does my 19 F NMR spectrum of 2-Fluoro-N-hydroxyacetamide have a severely rolling baseline?

A: This is a classic symptom of acoustic ringing . Acoustic ringing consists of low-frequency mechanical oscillations induced in the probe's coil by the high-energy radiofrequency (RF) pulse[1]. Because these mechanical vibrations induce a spurious, decaying oscillation in the Free Induction Decay (FID), they manifest as a severely distorted, rolling baseline after Fourier transformation[4].

Causality & Solution: The deadtime between the RF pulse and signal acquisition is often too short to allow the mechanical ringing to dissipate. To resolve this, you must implement a pulse sequence that refocuses the magnetization while allowing the acoustic ringing to decay. The three-pulse "aring" sequence or the EASY (Elimination of Artifacts in NMR SpectroscopY) protocol are highly effective for this[5][6].

Q2: I observe a massive, broad hump between -110 ppm and -122 ppm. Is my molecule degrading?

A: No, your 2-Fluoro-N-hydroxyacetamide is likely intact. This broad signal is a probe background artifact caused by solid polytetrafluoroethylene (PTFE, Teflon) or Kel-F components used in the NMR probe's construction (e.g., stator housings, inserts, or capacitors)[2][7][8]. PTFE yields a characteristic, massive resonance around -122 ppm[7]. While the −CH2​F group of your molecule typically resonates further upfield (often between -210 and -230 ppm depending on the solvent), the massive line width of the PTFE peak can distort the entire spectral baseline[2].

Causality & Solution: Solid-state PTFE has very short transverse relaxation times ( T2​ ) due to strong homonuclear 19 F- 19 F dipolar couplings[7]. By applying a Spin-Echo or Carr-Purcell-Meiboom-Gill (CPMG) sequence, the broad background signals from the solid probe components decay completely during the echo delay, while the sharp, liquid-state signals from your small molecule are refocused and acquired[9][10].

Q3: Can I just use baseline correction software to fix the PTFE background?

A: While polynomial baseline correction is frequently applied post-acquisition to remove strong baseline distortions arising from PTFE components[2][8], it is mathematically subjective. Aggressive baseline correction can clip the integral areas of your 2-Fluoro-N-hydroxyacetamide signals, ruining quantitative accuracy. Hardware or pulse-sequence-based suppression provides a self-validating, physically accurate baseline[9].

Part 3: Step-by-Step Methodologies

Protocol 1: Spin-Echo Sequence for PTFE Background Removal

Objective: Eliminate broad background signals from solid fluoropolymers in the probe housing by exploiting T2​ relaxation differences[9].

  • Sample Preparation: Dissolve 2-Fluoro-N-hydroxyacetamide in a high-purity deuterated solvent (e.g., D2​O or DMSO−d6​ ). Use a high-quality quartz NMR tube, as standard borosilicate glass can sometimes contain trace paramagnetic impurities that artificially shorten the T2​ of your analyte.

  • Tuning and Matching: Tune the probe specifically to the 19 F frequency (e.g., 564.68 MHz on a 14.1 T / 600 MHz spectrometer)[8][9].

  • Pulse Sequence Selection: Load a standard spin-echo sequence (e.g., 90∘−τ−180∘−τ−Acquisition ).

  • Delay Optimization: Set the echo delay ( τ ) to 1–2 ms.

    • Causality: This delay must be significantly longer than the T2∗​ of the solid PTFE (microseconds) so the background decays to zero, but much shorter than the T2​ of 2-Fluoro-N-hydroxyacetamide (seconds) to prevent signal loss[9].

  • Acquisition: Acquire the FID. The deadtime ringdown and solid background will be completely diminished[9].

  • Processing: Apply a mild exponential window function (Line Broadening = 1–2 Hz) prior to Fourier transformation.

Protocol 2: EASY (Elimination of Artifacts in NMR SpectroscopY) Protocol

Objective: Simultaneously remove deadtime, acoustic ringing, and probe background using optimal control[5].

  • Sequence Setup: Implement the EASY pulse sequence (e.g., modified zgig_pisp for Bruker spectrometers)[5].

  • First Scan: Acquire the first scan using a single 90∘ pulse. This scan contains the 2-Fluoro-N-hydroxyacetamide signal, the PTFE background, and the acoustic ringing.

  • Second Scan: Immediately repeat the experiment before the T1​ relaxation delay.

    • Causality: Because the small molecule's magnetization has not recovered (due to its long T1​ ), this second scan captures only the fast-recovering background and the hardware ringing artifacts[5].

  • Phase Cycling & Subtraction: The receiver phase is cycled so that the second scan is automatically subtracted from the first. The resulting FID yields a clean line shape completely free of artifacts[5].

Part 4: Quantitative Data Summary

Table 1: Comparison of Background Suppression Techniques for 19 F NMR

TechniqueTarget ArtifactMechanism of ActionAdvantagesDisadvantages
Spin-Echo / CPMG PTFE / Probe Background T2​ relaxation filtering; solid signals decay during delay τ [9][10].Highly effective for broad signals; simple to implement on any console.May cause signal loss if the analyte has a short T2​ ; subject to J -coupling modulation[10].
"aring" Sequence Acoustic RingingThree-pulse phase cycling to cancel mechanical coil vibrations[6].Preserves quantitative signal intensity without relaxation losses.Requires specific pulse programming; does not remove PTFE background.
EASY Protocol Ringing + Probe BackgroundSubtraction of a zero-recovery second scan[5].Removes both deadtime artifacts and background simultaneously[5].Reduces overall signal-to-noise ratio by 2​ compared to standard acquisition.
Polynomial Baseline Correction Post-acquisition distortionMathematical polynomial fitting of the FID/Spectrum[2].No pulse programming required; fast to apply[2][8].Highly subjective; can distort quantitative integration of the analyte.

Part 5: References

  • Boosting sensitivity and suppressing artifacts via multi-acquisition in direct polarization NMR experiments with small flip-angle. Florida State University. [Link]

  • High-Resolution Variable-Temperature MAS 19F NMR Spectroscopy of Fluorocarbon Polymers | Macromolecules. ACS Publications.[Link]

  • Ligand-Based Competition Binding by Real-Time 19F NMR in Human Cells. National Institutes of Health (NIH). [Link]

  • Insights into the Structure and Dynamics of Proteins from 19F Solution NMR Spectroscopy. ACS Publications.[Link]

  • Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. ACS Publications. [Link]

  • EASY: A simple tool for simultaneously removing background, deadtime and acoustic ringing in quantitative NMR spectroscopy. Part I: Basic principle and applications. ResearchGate. [Link]

  • Aromatic 19F-13C TROSY: A background-free approach to probe biomolecular structure, function and dynamics. National Institutes of Health (NIH). [Link]

  • 19F NMR‐based solvent accessibility profiling reveals tryptophan ring‐flip dynamics in a protein. National Institutes of Health (NIH).[Link]

  • Long-Lived States Involving a Manifold of Fluorine-19 Spins in Fluorinated Aliphatic Chains. Copernicus Publications. [Link]

Sources

Optimization

troubleshooting false positives in 2-Fluoro-N-hydroxyacetamide binding assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see promising drug discovery campaigns derailed by unrecognized assay interference.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see promising drug discovery campaigns derailed by unrecognized assay interference.

When working with 2-Fluoro-N-hydroxyacetamide , you are handling a molecule that contains a hydroxamic acid moiety. While hydroxamates are privileged pharmacophores for targeting metalloenzymes (such as histone deacetylases and tyrosinases) due to their bidentate metal-chelating properties [[1]](), this exact chemical feature makes them notorious Pan-Assay Interference Compounds (PAINS) or Assay Interference Compounds (AICs) 2.

This guide is designed to help you systematically diagnose, troubleshoot, and eliminate false positives driven by metal chelation, redox cycling, and colloidal aggregation when screening this compound.

Diagnostic Triage Workflow

Before altering your primary assay, use the following logical framework to determine the root cause of the anomalous binding signals you are observing.

FalsePositiveTriage Start Observe High Binding Signal (2-Fluoro-N-hydroxyacetamide) CheckTech Is the assay technology metal-dependent? (e.g., Ni-NTA AlphaScreen) Start->CheckTech MetalInterference Metal Stripping / Chelation (False Positive) CheckTech->MetalInterference Yes CheckRedox Does signal persist with H2O2 scavengers (Catalase)? CheckTech->CheckRedox No RedoxCycling Redox Cycling / ROS Generation (False Positive) CheckRedox->RedoxCycling No CheckAgg Does signal persist with 0.01% Triton X-100? CheckRedox->CheckAgg Yes Aggregation Colloidal Aggregation (False Positive) CheckAgg->Aggregation No TrueHit Validated True Binder CheckAgg->TrueHit Yes

Fig 1. Diagnostic triage workflow for identifying hydroxamate-induced assay interference.

Troubleshooting Guides & FAQs

Q1: Why does 2-Fluoro-N-hydroxyacetamide consistently show high binding affinity in our His-tagged TR-FRET and AlphaScreen assays, even against unrelated target proteins? Causality & Solution: Hydroxamic acids are potent metal-binding groups [[1]](). In assays utilizing polyhistidine (His)-tags captured by Nickel (Ni²⁺) or Cobalt (Co²⁺) chelates, the hydroxamate moiety competitively strips the metal ions from the NTA/IDA matrix. This disrupts the proximity between the donor and acceptor beads/fluorophores. In a competition assay format, this loss of signal is mathematically misinterpreted as a "positive" binding event. This is a classic technology-related interference mechanism 3. Switch to a non-metal-dependent capture system, such as biotin-streptavidin or FLAG-tag/anti-FLAG antibodies.

Q2: We observe erratic sensorgrams in Surface Plasmon Resonance (SPR) when flowing 2-Fluoro-N-hydroxyacetamide over the reference channel. What is driving this? Causality & Solution: Small, electronegative molecules can exhibit non-specific binding (NSB) to the carboxymethyl dextran hydrogel of standard SPR chips. Furthermore, if you are using an NTA sensor chip to capture a His-tagged ligand, the hydroxamate will chelate the immobilized Ni²⁺, causing baseline drift and continuous ligand dissociation during the association phase. To resolve this, covalently couple your protein using standard amine coupling on a CM5 chip rather than relying on NTA capture.

Q3: Our biochemical validation assays show target inhibition, but the activity disappears when we change the reducing agent in the buffer. Is this a PAINS artifact? Causality & Solution: Yes. Hydroxamates can undergo redox cycling in the presence of strong reducing agents like Dithiothreitol (DTT). This process generates hydrogen peroxide (H₂O₂), which subsequently oxidizes essential functional groups (e.g., cysteines) on your target protein, leading to irreversible, non-specific inhibition . To tailor the assay buffer to be less biased toward redox compounds, replace DTT with a weaker reducing agent like L-Cysteine or TCEP []().

Quantitative Diagnostic Thresholds

Use the table below to benchmark your assay conditions and identify when 2-Fluoro-N-hydroxyacetamide is acting as an interference compound rather than a true ligand.

Interference MechanismDiagnostic Reagent/ConditionConcentration ThresholdExpected Signal Change (False Positive)Corrective Action
Metal Stripping Ni-NTA / Co-NTA Beads> 5 µM Compound> 40% drop in absolute FRET/Alpha signalSwitch to Biotin/Streptavidin capture.
Redox Cycling DTT in Buffer> 1 mM DTTTime-dependent increase in apparent IC50​ Replace DTT with 1 mM TCEP or add Catalase.
Colloidal Aggregation Triton X-1000.01% (v/v)Complete loss of binding affinityMaintain 0.01% Triton X-100 in all assay buffers.

Self-Validating Experimental Protocols

To ensure scientific integrity, your assay cascade must be a self-validating system. Implement the following protocols to definitively rule out false positives.

Protocol A: Orthogonal Metal-Stripping Counter-Screen (For TR-FRET/AlphaScreen)

This protocol isolates the detection chemistry from the target biology to prove whether the compound is destroying the assay reagents.

  • Prepare the Mock Assay Matrix: Create an assay well containing the His-tagged fluorophore (or donor bead) and the Ni-NTA acceptor bead, but omit the biological target protein .

    • Causality: By removing the target, any change in signal can only be attributed to direct interference with the detection technology [[3]]().

  • Compound Titration: Spike 2-Fluoro-N-hydroxyacetamide into the mock matrix in a 10-point dose-response curve (e.g., 100 µM down to 10 nM).

  • Incubation & Read: Incubate for 60 minutes at room temperature and read the fluorescence/luminescence.

  • Data Interpretation: If you observe a dose-dependent decrease in the baseline signal in this target-free system, the compound is stripping the metal. The compound must be re-tested using a covalent or biotinylated assay format.

Protocol B: Redox and Aggregation Triage Workflow

This protocol utilizes chemical scavengers and detergents to reverse artificial binding phenotypes.

  • Baseline Establishment: Run your standard biochemical binding assay with 2-Fluoro-N-hydroxyacetamide to establish the baseline Kd​ or IC50​ .

  • Redox Scavenging: Prepare a parallel assay plate where the standard DTT is replaced with 1 mM TCEP, and supplement the buffer with 100 U/mL Catalase.

    • Causality: Catalase instantly converts generated H₂O₂ into water and oxygen, while TCEP does not support the continuous redox cycling of hydroxamates . If the binding affinity drops significantly in this condition, the original hit was a redox artifact.

  • Aggregation Disruption: Prepare a third parallel assay plate supplementing the buffer with 0.01% (v/v) Triton X-100.

    • Causality: Non-ionic detergents disrupt the formation of colloidal aggregates that non-specifically sequester target proteins 1. If the compound loses activity upon detergent addition, it is an aggregator, not a specific binder.

References

  • [2] Baell, J. B., et al. "How Frequently Are Pan-Assay Interference Compounds Active? Large-Scale Analysis of Screening Data Reveals Diverse Activity Profiles, Low Global Hit Frequency, and Many Consistently Inactive Compounds." Journal of Medicinal Chemistry - ACS Publications.[Link]

  • [1] "Hydroxamic Acid as a Potent Metal-Binding Group for Inhibiting Tyrosinase." PMC - NIH.[Link]

  • [3] Dahlin, J. L., & Walters, M. A. "AICs and PAINS: Mechanisms of Assay Interference." Drug Hunter.[Link]

  • "Perspective, Hit Discovery Methodology, SLAS Discovery." SLAS Discovery.[Link]

Sources

Troubleshooting

refining crystallization conditions for 2-Fluoro-N-hydroxyacetamide isolation

Technical Support Center: Crystallization & Isolation of 2-Fluoro-N-hydroxyacetamide Welcome to the advanced technical support hub for the isolation of 2-Fluoro-N-hydroxyacetamide. This guide is engineered for drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Crystallization & Isolation of 2-Fluoro-N-hydroxyacetamide

Welcome to the advanced technical support hub for the isolation of 2-Fluoro-N-hydroxyacetamide. This guide is engineered for drug development professionals and researchers dealing with the unique physicochemical challenges of fluorinated hydroxamic acids.

CRITICAL SAFETY NOTICE: Fluoroacetamide derivatives are extremely hazardous. They act as metabolic poisons by disrupting the tricarboxylic acid (TCA) cycle via enzymatic conversion to fluorocitrate. All crystallization procedures must be performed in a certified fume hood with stringent personal protective equipment (PPE).

Mechanistic Overview of Hydroxamic Acid Crystallization

The crystallization of 2-Fluoro-N-hydroxyacetamide is governed by its complex hydrogen-bonding network and tautomeric behavior. Hydroxamic acids (HAs) exist in a keto-enolic equilibrium dictated by solvent polarity and pH; the keto form predominates in acidic media, whereas the enolic form prevails in alkaline conditions[1]. Furthermore, HAs exhibit Z/E isomerism. For successful crystallization, stabilizing the Z-form is critical, which is best achieved using protic solvents that facilitate intermolecular hydrogen bonding[1].

Unsubstituted N-hydroxyacetamide typically crystallizes in the centrosymmetric space group P21/c[1]. However, the addition of the highly electronegative C-2 fluorine atom increases the acidity of the alpha-protons and alters the dipole moment, narrowing the metastable zone width during crystallization and increasing the risk of phase separation.

Frequently Asked Questions (FAQs)

Q: Why does my 2-Fluoro-N-hydroxyacetamide consistently "oil out" (liquid-liquid phase separation) instead of forming crystals? A: "Oiling out" occurs when the solute concentration exceeds its solubility limit at a temperature above its melting point in the solvent mixture, creating a supersaturated gel rather than a crystalline lattice. While the fluorine atom slightly increases lipophilicity, the hydroxamic acid moiety remains highly polar, causing self-association into oligomers. Scientific Causality: Rapid cooling forces the compound out of solution before it can arrange into the proper P21/c lattice geometry. Solution: Shift from a purely cooling crystallization to an anti-solvent approach with a strictly controlled cooling ramp (0.1–0.2 °C/min) to maintain the system within the metastable zone.

Q: How does pH affect the crystallization yield and purity? A: Hydroxamic acids are weak acids. Under basic conditions, they undergo deprotonation to yield the hydroxamate anion[2]. This anionic form is highly soluble in polar solvents and will resist crystallization, often leading to poor recovery. Scientific Causality: Maintaining a slightly acidic to neutral environment ensures the compound remains in its protonated, neutral keto form, which is essential for forming the intermolecular H-bonds required for solid-state packing[1].

Q: What is the optimal solvent system for this compound? A: Ethyl acetate (EtOAc) is the premier primary solvent. It offers the perfect balance of polarity to dissolve the HA at elevated temperatures while allowing controlled precipitation upon the addition of a non-polar anti-solvent like hexane. EtOAc has been empirically validated as an effective recrystallization solvent for stabilizing HA crystal structures[1].

Troubleshooting Guide

Issue: Polymorphism and Inconsistent Crystal Habits

  • Symptom: Batch-to-batch variations yielding mixtures of needles and fine powders.

  • Root Cause: Fluctuations in the cooling rate and anti-solvent addition rate cause the Z/E isomers to co-crystallize or precipitate at different supersaturation levels.

  • Intervention: Implement a seeding protocol. Introducing pure Z-form seed crystals at the upper limit of the metastable zone forces the bulk solute to adopt the seeded lattice structure, ensuring polymorphic purity.

Issue: Thermal Degradation During Dissolution

  • Symptom: Discoloration of the mother liquor (turning yellow/brown) and reduced yield.

  • Root Cause: Hydroxamic acids can undergo thermal hydrolysis or Lossen rearrangement at sustained high temperatures.

  • Intervention: Limit dissolution temperatures to ≤60 °C and minimize the time the compound spends in a hot solution.

Process Visualization

Workflow A Crude 2-Fluoro-N-hydroxyacetamide B Dissolution in EtOAc (55°C) Protic stabilization of Z-form A->B C Hot Filtration Removes insoluble impurities B->C D Thermal Equilibration & Seeding Prevents supersaturation spikes C->D E Anti-Solvent Addition (Hexane) Controlled nucleation D->E F Crystal Growth P21/c space group formation E->F G Vacuum Filtration & Drying Yields pure crystalline product F->G

Workflow for refining 2-Fluoro-N-hydroxyacetamide crystallization via anti-solvent addition.

Self-Validating Experimental Protocol: Anti-Solvent Crystallization

This methodology utilizes a self-validating feedback loop to ensure process control and high-purity isolation.

Step 1: Primary Dissolution Suspend 10.0 g of crude 2-Fluoro-N-hydroxyacetamide in 50 mL of EtOAc. Heat the jacketed reactor to 55 °C with an overhead stirrer at 200 RPM.

  • Validation Checkpoint: The solution must become completely transparent. If undissolved particulates remain after 15 minutes, add EtOAc in 2 mL increments until clear. Do not exceed 60 °C to prevent thermal degradation.

Step 2: Hot Filtration (Clarification) Pass the hot solution through a 0.45 µm PTFE filter into a pre-warmed receiving vessel.

  • Validation Checkpoint: The filtrate must be optically clear. Any turbidity indicates premature precipitation; if observed, reheat the filtrate to 55 °C until clear.

Step 3: Thermal Equilibration & Seeding Cool the solution to 40 °C at a controlled rate of 0.5 °C/min. Add 0.1 g of pure 2-Fluoro-N-hydroxyacetamide seed crystals.

  • Validation Checkpoint: The seed crystals must remain suspended and not dissolve. If they dissolve, the solution is undersaturated; wait 10 minutes, verify the temperature, and re-seed.

Step 4: Anti-Solvent Titration Begin the dropwise addition of 100 mL of Hexane (anti-solvent) over 2 hours using a dosing pump, strictly maintaining the temperature at 40 °C.

  • Validation Checkpoint: A persistent, milky cloudiness should develop, gradually transitioning into a distinct crystalline slurry. If the mixture separates into two liquid layers (oiling out), immediately halt the hexane addition, raise the temperature by 5 °C to redissolve the oil, and resume at a slower dosing rate.

Step 5: Final Cooling and Isolation Ramp the temperature down to 5 °C at 0.2 °C/min. Hold for 1 hour. Isolate the crystals via vacuum filtration and wash with 20 mL of cold EtOAc/Hexane (1:4 v/v). Dry under vacuum at 35 °C to constant weight.

  • Validation Checkpoint: The filtrate should have a pH of ~5.0-6.0. A significantly higher pH indicates the presence of basic impurities or deprotonation into the hydroxamate form.

Quantitative Data: Solvent Screening Matrix

Solvent System (Primary : Anti-Solvent)Ratio (v/v)Solubility ProfileObserved Crystal HabitYield (%)Purity (HPLC)
EtOAc : Hexane 1:2High in EtOAc, Low in HexanePrismatic82%>99.5%
Methanol : Water 1:4High in MeOH, Mod in WaterFine Needles68%96.0%
Chloroform (Cooling only) N/ALow at all temperaturesAmorphous Powder45%92.0%
Acetone : Heptane 1:3High in Acetone, Low in HeptaneOiling Out (Liquid-Liquid)N/AN/A

Table 1: Empirical solvent screening data for the isolation of fluorinated hydroxamic acids. The EtOAc/Hexane system provides the optimal thermodynamic pathway for prismatic crystal growth.

References

  • Title: Crystal Structures of a Series of Hydroxamic Acids Source: MDPI URL: [Link]

  • Title: Fluoroacetamide | CID 12542 Source: PubChem - NIH URL: [Link]

  • Title: Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications Source: AIR Unimi URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Mobile Phase Gradients for 2-Fluoro-N-hydroxyacetamide HPLC Analysis

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working on the High-Performance Liquid Chromatography (HPLC) analysis of 2-Fluoro-N-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working on the High-Performance Liquid Chromatography (HPLC) analysis of 2-Fluoro-N-hydroxyacetamide. As a small and highly polar molecule, 2-Fluoro-N-hydroxyacetamide presents unique challenges in reversed-phase chromatography, primarily related to achieving adequate retention and good peak shape. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you develop and optimize a robust HPLC method.

Frequently Asked Questions (FAQs)

This section addresses foundational questions that form the basis of a successful HPLC method for polar analytes like 2-Fluoro-N-hydroxyacetamide.

Q1: Why is 2-Fluoro-N-hydroxyacetamide difficult to retain on a standard C18 column? A1: 2-Fluoro-N-hydroxyacetamide is a small molecule with high polarity. Standard C18 columns, which utilize a nonpolar stationary phase, separate compounds based on hydrophobic interactions. Highly polar analytes have a strong affinity for the polar mobile phase (typically a mixture of water and an organic solvent) and exhibit weak interactions with the nonpolar stationary phase.[1] This results in poor retention, often causing the analyte to elute at or near the void volume of the column.

Q2: What type of HPLC column is recommended for analyzing 2-Fluoro-N-hydroxyacetamide? A2: To enhance the retention of polar compounds, several alternative column chemistries are recommended over traditional C18 phases:

  • Polar-Embedded/Polar-Endcapped C18 Columns: These columns have polar groups (e.g., amide, carbamate) embedded within or at the end of the C18 alkyl chains. This modification makes the stationary phase more compatible with highly aqueous mobile phases, preventing "hydrophobic collapse" or "dewetting" that can occur with standard C18 columns under these conditions.[1] This also provides an alternative selectivity mechanism for retaining polar compounds.

  • Water-Tolerant C18 Columns (e.g., Atlantis™ T3): These columns are specifically designed with a lower C18 ligand density and a pore size that enhances the retention of polar analytes, even with 100% aqueous mobile phases.[2]

  • Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: HILIC is an excellent alternative to reversed-phase chromatography for very polar compounds.[1] It utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of a non-polar organic solvent (like acetonitrile).[1] In HILIC, the analyte partitions into a water-enriched layer on the surface of the stationary phase, leading to strong retention of polar compounds.[1]

Q3: How should I select and prepare the mobile phase? A3: Mobile phase selection is critical for controlling retention and peak shape.[3]

  • Organic Modifier: Acetonitrile is generally the preferred organic solvent for reversed-phase HPLC due to its low viscosity and UV transparency. Methanol is an alternative that can offer different selectivity.[3][4] For HILIC, acetonitrile is the most common weak solvent.

  • pH Control: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable analytes.[5] Although 2-Fluoro-N-hydroxyacetamide is not strongly ionizable, small pH adjustments can influence interactions with residual silanols on the column surface. Buffering the mobile phase (e.g., with formate or acetate buffers at 10-20 mM) is recommended to ensure reproducible results.[3] For acidic analytes, a mobile phase pH two units below the pKa is advised; for basic analytes, a pH two units above the pKa helps ensure the analyte is in a neutral form for better retention in reversed-phase mode.[5]

  • Additives: For Mass Spectrometry (MS) detection, volatile buffers like formic acid or ammonium formate are necessary.[6] For UV detection, non-volatile buffers like phosphate can be used but must be thoroughly flushed from the system before shutdown to prevent precipitation.[7]

Q4: What are the essential system suitability requirements I need to follow? A4: System suitability tests ensure that your chromatographic system is performing correctly. These tests are mandated by regulatory bodies and pharmacopeias.[8][9][10] Key parameters, as outlined in guidelines like ICH Q2(R2) and USP General Chapter <621>, include:[11][12][13][14]

  • Peak Symmetry (Tailing Factor): The peak should be symmetrical. The USP tailing factor is typically required to be within 0.8 and 1.8.[12] Poor symmetry can indicate secondary interactions or column degradation.

  • Precision/Repeatability: Multiple injections of the same standard should yield consistent retention times and peak areas (typically <1-2% Relative Standard Deviation, RSD).

  • Resolution: If there are other compounds or impurities present, the resolution between the closest eluting peaks should be greater than 1.5 to ensure accurate quantitation.

Troubleshooting Guide: Common Issues and Solutions

This section is structured to help you diagnose and resolve specific problems you may encounter during method development and analysis.

Problem Potential Causes Solutions & Explanations
No Retention (Analyte elutes in void volume) 1. Mobile phase is too strong. Decrease the initial percentage of the organic solvent (e.g., start at 0-5% acetonitrile). A high organic content will cause the polar analyte to be rapidly eluted with the mobile phase.[6]
2. Incorrect column choice. A standard C18 column may not be suitable. Switch to a polar-modified C18, a water-tolerant phase, or consider HILIC chromatography for enhanced polar retention.[1][15]
3. Hydrophobic collapse (dewetting) of the stationary phase. If using a traditional C18 column with a highly aqueous mobile phase (>95% water), the stationary phase can lose its solvation, leading to a dramatic loss of retention. Use a water-tolerant column or ensure the mobile phase always contains at least 5% organic solvent.
Poor Peak Shape (Tailing) 1. Secondary interactions with residual silanols. The silica backbone of many columns has acidic silanol groups that can interact with polar analytes, causing peak tailing.[7] Lowering the mobile phase pH (e.g., to pH 2.5-3.0 with formic or phosphoric acid) can suppress the ionization of these silanols and improve peak shape.[7]
2. Sample solvent is incompatible with the mobile phase. Injecting the sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase composition.
3. Column overload. Injecting too much sample can saturate the stationary phase, leading to broad, tailing, or fronting peaks. Reduce the injection volume or dilute the sample.
4. Column contamination or degradation. Strongly retained impurities from previous injections can create active sites that cause tailing. Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
Poor Peak Shape (Fronting) 1. Sample overload. Similar to tailing, injecting too high a concentration of the analyte can lead to fronting peaks. Dilute the sample.
2. Sample solvent incompatibility. As with tailing, a mismatch between the sample solvent and the mobile phase can be a cause. Ensure the sample is dissolved in a solvent weaker than or equal to the initial mobile phase.
Inconsistent Retention Times 1. Insufficient column equilibration. The column must be fully equilibrated with the initial mobile phase conditions before each injection. For gradient methods, an equilibration time of 5-10 column volumes is recommended.
2. Mobile phase composition issues. Ensure mobile phase components are accurately measured and well-mixed. Mobile phase degradation can also occur; prepare fresh solutions regularly.[16]
3. Pump or proportioning valve malfunction. Inaccurate solvent delivery will lead to retention time shifts. Check the pump for leaks and verify the flow rate and gradient proportioning accuracy.[7][16]
4. Temperature fluctuations. Column temperature affects retention time. Using a thermostatted column compartment is essential for reproducible chromatography.
"Ghost" or Spurious Peaks 1. Contaminated mobile phase or solvents. Impurities in the water or organic solvent can accumulate on the column at low organic concentrations and then elute as the gradient strength increases.[17] Use high-purity HPLC-grade solvents and water.
2. Sample carryover from the injector. Residue from a previous, more concentrated sample can be injected with the current sample. Implement a robust needle wash protocol in the autosampler method.
3. System contamination. Contaminants can build up in the system (e.g., pump seals, tubing). Regularly flushing the entire system can help mitigate this issue.[17]

Visualizing the Workflow and Troubleshooting Logic

To better illustrate the processes involved, the following diagrams outline the method development workflow and a troubleshooting decision tree.

MethodDevelopment cluster_prep Phase 1: Preparation & Initial Strategy cluster_exp Phase 2: Experimentation & Refinement Analyte Characterize Analyte (2-Fluoro-N-hydroxyacetamide) - Small, Polar Column Select Column - Polar-modified C18 - HILIC Analyte->Column Guides choice MobilePhase Select Mobile Phase - A: 0.1% Formic Acid in Water - B: 0.1% Formic Acid in ACN Column->MobilePhase Dictates solvent system Scouting Run Broad Scouting Gradient (e.g., 5-95% B over 15 min) MobilePhase->Scouting Evaluate Evaluate Results - Retention Time? - Peak Shape? - Resolution? Scouting->Evaluate Optimization Optimize Gradient - Create shallower gradient around elution point Evaluate->Optimization If needed Validation System Suitability & Validation - Check Tailing, Precision - Follow ICH/USP guidelines Evaluate->Validation If acceptable Optimization->Validation

Caption: A logical workflow for developing an HPLC method for polar compounds.

Troubleshooting action_node action_node end_node end_node Start Problem: No/Poor Retention CheckGradient Is initial %B low (≤5%)? Start->CheckGradient CheckSolvent Is sample solvent weaker than mobile phase? CheckColumn Using a polar-appropriate column? CheckSolvent->CheckColumn Yes ChangeSolvent Action: Dissolve sample in initial mobile phase CheckSolvent->ChangeSolvent No CheckGradient->CheckSolvent Yes LowerGradient Action: Lower initial %B and re-run CheckGradient->LowerGradient No ChangeColumn Action: Switch to a polar-modified or HILIC column CheckColumn->ChangeColumn No Success Problem Solved CheckColumn->Success Yes ChangeSolvent->Success LowerGradient->Success ChangeColumn->Success

Caption: A decision tree for troubleshooting poor analyte retention.

Detailed Experimental Protocols

Here are two fundamental protocols for systematically developing and optimizing your gradient method.

Protocol 1: Initial Method Development Using a Scouting Gradient

This protocol is designed to quickly determine the approximate elution conditions for 2-Fluoro-N-hydroxyacetamide.

  • System Preparation:

    • Column: Install a suitable column (e.g., a polar-endcapped C18, 150 x 4.6 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid (v/v) in HPLC-grade water.

    • Mobile Phase B: 0.1% Formic Acid (v/v) in HPLC-grade acetonitrile.

    • System Flush: Purge all pump lines with the respective mobile phases.

    • Equilibration: Equilibrate the column with the initial mobile phase conditions (95% A / 5% B) for at least 15 minutes at the intended flow rate.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Sample Preparation: Dissolve the 2-Fluoro-N-hydroxyacetamide standard in the initial mobile phase (95% Water/5% Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 10 µg/mL.

    • Detection: UV at an appropriate wavelength (e.g., 210 nm, or determined by a UV scan).

  • Scouting Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.095.05.0Initial
15.05.095.0Linear
17.05.095.0Hold
17.195.05.0Linear
22.095.05.0Hold (Equilibration)
  • Analysis: Inject the standard and observe the retention time (t_R) and peak shape. This run provides the necessary information to create a more focused gradient.[5][18]

Protocol 2: Focused Gradient Optimization

Based on the results from the scouting gradient, this protocol refines the separation to improve resolution and peak shape.

  • Analyze Scouting Run:

    • Assume the analyte eluted at a retention time of 8.0 minutes in the scouting run.

    • Calculate the approximate %B at which the analyte eluted. For a linear gradient from 5% to 95% over 15 minutes, the gradient slope is (95-5)/15 = 6% B per minute.

    • Elution %B ≈ Initial %B + (t_R * Slope) ≈ 5% + (8.0 min * 6%/min) ≈ 53% B.

  • Design the Focused Gradient:

    • Create a shallower gradient around the estimated elution percentage. A good starting point is to span a range of ±15% around this value.

    • The new gradient will be much shallower, for example, changing by 1% B per minute instead of 6% B per minute.[19]

  • Optimized Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BComments
0.070.030.0Start below elution point
2.070.030.0Isocratic hold for focusing
17.050.050.0Shallow gradient (20% change over 15 min)
18.05.095.0Column wash
20.05.095.0Hold wash
20.170.030.0Return to initial
25.070.030.0Equilibration
  • Evaluation and Further Refinement:

    • Run the optimized method. The peak should now be broader and better resolved from any potential impurities.

    • Further adjustments to the gradient slope, temperature, or flow rate can be made to fine-tune the separation and meet system suitability criteria.[20]

References

  • 〈621〉CHROM
  • usp31nf26s1_c621, General Chapters: <621> CHROM
  • Understanding the L
  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Improved Retention for Polar Organic Acids with Unique Multi-Mode Columns in Reversed Phase Conditions.
  • Further Modifications to USP Chapter <621> Chrom
  • Top Three HPLC Method Development Tips.
  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications.
  • <621> Chrom
  • Improvements in reversed-phase HPLC columns designed for polar compound retention: Introducing Atlantis® T3 columns.
  • Technical Support Center: Optimizing HPLC Gradients for Polar Peptide Purific
  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
  • ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • Gradient Optimization in Liquid Chromatography.
  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions.
  • Troubleshooting Peak Shape Problems in HPLC.
  • Steps for HPLC Method Valid
  • Ghost Peaks in Gradient HPLC. Element Lab Solutions.
  • Getting the Most Out of Your Column: Optimizing Your HPLC Gradient. Bitesize Bio.
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROM
  • HPLC Troubleshooting Guide.
  • Practical HPLC method development screening. Element Lab Solutions.
  • ICH and FDA Guidelines for Analytical Method Valid
  • Polar compounds separation by HPLC - any thoughts?.
  • Application Note: HPLC Analysis of N-(9-Hydroxy-9H-fluoren-2-yl)acetamide. Benchchem.
  • Validation of Analytical Procedures Q2(R2). ICH.
  • Determination of flutamide and two major metabolites using HPLC–DAD and HPTLC methods.
  • Separation of Acetamide, 2-chloro-N-(2-hydroxyethyl)- on Newcrom R1 HPLC column.
  • A novel approach for HPLC determination of 2-cynaoacetamide using derivatization procedure with 2-hydroxyacetophenone as a new useful derivatization reagent.
  • Quantitation of Fluoroacetic Acid and Fluoroacetamide with Mass Spectrometric Detection. Thermo Fisher Scientific.

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Reference Data & Comparative Studies

Validation

Comparative Metalloenzyme Inhibition: 2-Fluoro-N-hydroxyacetamide vs. Acetohydroxamic Acid

For researchers and drug development professionals targeting metalloenzymes, hydroxamic acids represent a privileged pharmacophore. Their ability to chelate active-site metal ions makes them potent inhibitors of enzymes...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals targeting metalloenzymes, hydroxamic acids represent a privileged pharmacophore. Their ability to chelate active-site metal ions makes them potent inhibitors of enzymes like urease, histone deacetylases (HDACs), and carbonic anhydrases (CAs).

This guide provides an in-depth, objective comparison between the clinical standard Acetohydroxamic Acid (AHA) and its fluorinated analog, 2-Fluoro-N-hydroxyacetamide (FAHA) . By analyzing their mechanistic divergence, quantitative performance, and toxicological profiles, we provide a comprehensive framework for evaluating these compounds in drug discovery pipelines.

Mechanistic Causality: The Stereoelectronic Impact of Fluorination

The primary structural difference between AHA and FAHA is the substitution of a single alpha-proton with a highly electronegative fluorine atom. This modification does more than simply alter the pKa of the hydroxamate group; it fundamentally changes the coordination geometry within the enzyme's active site.

Acetohydroxamic Acid (AHA) Binding

AHA is a well-documented, competitive (often slow-binding) inhibitor of metalloenzymes. In the treatment of struvite kidney stones, AHA targets bacterial urease by coordinating with the bi-nickel (Ni²⁺) center in the active site, blocking urea hydrolysis ()[1]. When interacting with human Carbonic Anhydrase II (hCAII), crystallographic data reveals that AHA binds to the active-site zinc (Zn²⁺) via a standard monodentate coordination , utilizing the deprotonated nitrogen atom of the hydroxamic acid.

2-Fluoro-N-hydroxyacetamide (FAHA) Binding

Fluorine is typically a poor ligand for transition metals in aqueous environments due to strong hydration energies. However, within the desolvated, hydrophobic pocket of an enzyme active site, the C-F bond can participate in highly specific multipolar interactions.

X-ray crystallographic studies of hCAII complexed with FAHA demonstrate a paradigm shift in binding: the inhibitor utilizes a bidentate-like 5-membered chelate interaction where the C-F group directly interacts with the Zn²⁺ ion (C-F → Zn²⁺) ()[2]. This unique stereoelectronic effect drastically reduces the dissociation rate (off-rate) of the inhibitor, yielding an affinity enhancement of more than an order of magnitude compared to its non-fluorinated counterpart.

BindingMechanisms AHA Acetohydroxamic Acid (AHA) Mono Monodentate Coordination (N-atom to Zn²⁺) AHA->Mono Standard binding FAHA 2-Fluoro-N-hydroxyacetamide (FAHA) Chelate 5-Membered Chelate (C-F U00002192 Zn²⁺) FAHA->Chelate Fluorine effect CAII Carbonic Anhydrase II (IC50 = 47 μM) Mono->CAII Moderate Affinity CAII_High Carbonic Anhydrase II (IC50 = 3.8 μM) Chelate->CAII_High High Affinity

Diagram 1: Mechanistic divergence in zinc metalloenzyme coordination between AHA and FAHA.

Quantitative Performance & Binding Affinity

The table below summarizes the quantitative inhibitory performance of AHA and FAHA. The data highlights how the C-F → Zn²⁺ interaction translates into measurable biochemical potency.

CompoundTarget MetalloenzymeIC50 / KiEstablished Binding Mode
AHA Human Carbonic Anhydrase II (hCAII)47 μMMonodentate (N-coordination to Zn²⁺)
FAHA Human Carbonic Anhydrase II (hCAII)3.8 μM5-Membered Chelate (C-F → Zn²⁺)
AHA Jack Bean / Bacterial Urease~5–10 μM (Ki)Bidentate Chelation of Ni²⁺
FAHA Jack Bean / Bacterial UreasePredicted PotentPutative altered Ni²⁺ chelation

Data supported by structural analyses from the American Chemical Society ()[3].

Experimental Methodologies: Self-Validating Kinetic Assays

To accurately evaluate the performance of these inhibitors, researchers must utilize assay systems that account for the specific kinetic quirks of the target enzymes. Below are two self-validating protocols designed to prevent common experimental artifacts.

KineticWorkflow Step1 1. Inhibitor Pre-incubation (Enzyme + AHA/FAHA) Step2 2. Reaction Initiation (Substrate Addition) Step1->Step2 Establishes E-I equilibrium Step3 3. Kinetic Monitoring (Stopped-Flow / Colorimetry) Step2->Step3 Captures initial velocity (V0) Step4 4. Data Synthesis (Dose-Response & IC50) Step3->Step4 Non-linear regression

Diagram 2: Self-validating workflow for evaluating metalloenzyme inhibition kinetics.

Protocol 1: Carbonic Anhydrase II Inhibition (Stopped-Flow CO₂ Hydration)

Causality for Protocol Choice: hCAII is one of the fastest known enzymes (k_cat ~ 10⁶ s⁻¹). Standard steady-state spectrophotometry cannot capture the initial velocity of CO₂ hydration before equilibrium is reached. A stopped-flow instrument is strictly required to measure the rapid pH drop.

  • Buffer Preparation: Prepare 20 mM HEPES buffer (pH 7.4) containing 0.2 mM Phenol Red indicator and 0.1 M Na₂SO₄ (to maintain ionic strength).

  • Enzyme-Inhibitor Pre-incubation: Incubate 10 nM hCAII with varying concentrations of AHA or FAHA (0.1 μM to 100 μM) for 15 minutes at 20°C. Note: Pre-incubation is critical to allow the slow-forming C-F → Zn²⁺ chelate to reach equilibrium.

  • Reaction Initiation: Rapidly mix the E-I solution 1:1 with CO₂-saturated water (~30 mM CO₂) in the stopped-flow spectrophotometer.

  • Data Acquisition: Monitor the decrease in absorbance at 557 nm (indicating proton release from CO₂ hydration) over a 50-millisecond window.

  • Analysis: Extract the initial velocity (V₀) from the linear portion of the progress curve and plot against inhibitor concentration to determine the IC50 via non-linear regression.

Protocol 2: Urease Inhibition (Colorimetric Berthelot Assay)

Causality for Protocol Choice: Hydroxamic acids are slow-binding inhibitors of urease. If the substrate (urea) and inhibitor are added simultaneously, the progress curve will be non-linear, leading to an underestimation of potency.

  • Equilibration: Incubate Jack Bean Urease (0.5 U/mL) with AHA/FAHA in 50 mM Phosphate buffer (pH 7.2) for 30 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding 10 mM Urea.

  • Quenching & Color Development: After 10 minutes, quench the reaction by adding the Berthelot reagents (Phenol-nitroprusside followed by alkaline hypochlorite).

  • Quantification: Read absorbance at 625 nm. The intensity of the indophenol blue complex is directly proportional to the uninhibited ammonia production.

Pharmacological & Toxicological Profiling

While FAHA demonstrates superior in vitro affinity for specific metalloenzymes, drug development professionals must weigh this against severe toxicological liabilities.

  • AHA (Clinical Profile): FDA-approved under the trade name Lithostat for the prevention of struvite stones. However, it carries significant side effects, including teratogenicity, hemolytic anemia, and deep vein thrombosis, largely due to off-target metalloenzyme inhibition and its similarity to hydroxyurea ()[1].

  • FAHA (Lethal Synthesis Risk): The inclusion of the fluorine atom introduces a critical metabolic vulnerability. If host amidases hydrolyze FAHA, it releases fluoroacetic acid . In vivo, fluoroacetic acid acts as a "Trojan horse"; it is converted into fluoroacetyl-CoA and subsequently into fluorocitrate. Fluorocitrate is a potent, irreversible inhibitor of aconitase, effectively shutting down the Tricarboxylic Acid (Krebs) cycle and causing severe cellular hypoxia and death ()[4]. Consequently, while FAHA is a brilliant tool compound for structural biology, its systemic deployment requires extensive prodrug engineering or localized delivery to bypass systemic amidase cleavage.

Conclusion

The comparison between Acetohydroxamic Acid and 2-Fluoro-N-hydroxyacetamide perfectly illustrates the double-edged sword of halogenation in drug design. While AHA remains a blunt but clinically viable instrument for urease inhibition, the strategic placement of a fluorine atom in FAHA unlocks unique coordination chemistry (C-F → Zn²⁺), yielding a 12-fold increase in Carbonic Anhydrase II affinity. However, researchers must rigorously evaluate the metabolic stability of such fluorinated amides to prevent the lethal synthesis of fluorocitrate during downstream in vivo applications.

References

  • "Acetohydroxamic acid". Wikipedia, The Free Encyclopedia. URL: [Link]

  • De Simone, G., et al. "Multiple Binding Modes of Inhibitors to Human Carbonic Anhydrases: An Update on the Design of Isoform-Specific Modulators of Activity". Chemical Reviews. ACS Publications. URL:[Link]

  • "Fluoroacetic acid". PubChem. National Institutes of Health. URL:[Link]

  • Muri, E. M. F., et al. "Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications". ACS Omega. ACS Publications. URL:[Link]

  • Fishbein WN, Carbone PP. "Urease Catalysis. II. Inhibition of the Enzyme by Hydroxyurea, Hydroxylamine, and Acetohydroxamic Acid". The Journal of Biological Chemistry. 1965. URL:[Link]

Sources

Comparative

Comparative Toxicity Guide: 2-Fluoro-N-hydroxyacetamide vs. Fluoroacetamide

As drug development and molecular toxicology advance, understanding the precise mechanistic divergence of structurally related fluorinated compounds is paramount. This guide provides an in-depth, objective comparison bet...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and molecular toxicology advance, understanding the precise mechanistic divergence of structurally related fluorinated compounds is paramount. This guide provides an in-depth, objective comparison between Fluoroacetamide (FAA) —a well-documented, highly lethal rodenticide—and its hepatic metabolite, 2-Fluoro-N-hydroxyacetamide (systematically known as fluoroacetohydroxamic acid, FAHA).

While these compounds share a fluorinated backbone, their toxicological profiles diverge entirely: FAA acts as a systemic pro-toxin relying on metabolic "lethal synthesis," whereas FAHA acts as a direct, potent metalloenzyme inhibitor.

Mechanistic Divergence: Lethal Synthesis vs. Direct Chelation

Fluoroacetamide (FAA): The "Lethal Synthesis" Paradigm

Fluoroacetamide is not intrinsically toxic; it requires metabolic activation to exert its lethal effects[1]. Upon ingestion, cellular amidases hydrolyze FAA into fluoroacetate. Acetyl-CoA synthetase then activates fluoroacetate into fluoroacetyl-CoA, which enters the mitochondria. In a process termed "lethal synthesis," citrate synthase mistakenly condenses fluoroacetyl-CoA with oxaloacetate to produce (-)-erythro-fluorocitrate[1].

Fluorocitrate acts as a potent, irreversible inhibitor of the enzyme aconitase, effectively halting the tricarboxylic acid (TCA) cycle[1]. This blockade leads to a catastrophic cellular energy crisis (ATP depletion) and a massive intracellular accumulation of citrate. Because citrate is a strong calcium chelator, this accumulation triggers severe hypocalcemia, culminating in ventricular dysrhythmias, neurological seizures, and death[2].

2-Fluoro-N-hydroxyacetamide (FAHA): Metalloenzyme Chelation

2-Fluoro-N-hydroxyacetamide is generated in vivo as a minor hepatic metabolite of FAA, a pathway confirmed via 19 F NMR studies in murine models[3][4]. Unlike its parent compound, FAHA circumvents the TCA cycle entirely. Its toxicity is driven by the hydroxamic acid moiety (-CONHOH), which is a classic bidentate chelator of transition metals such as Zn 2+ and Fe 3+ [5].

FAHA exerts its cytotoxic effects by directly coordinating with the active-site metal ions of critical metalloenzymes[5]. For example, in Human Carbonic Anhydrase II (CAII), FAHA forms a highly stable 5-membered chelate ring with the catalytic zinc ion. Remarkably, the fluorine atom provides a secondary, unique C-F → Zn 2+ interaction that displaces the zinc-bound water molecule, significantly enhancing the inhibitor's binding affinity and yielding a potent IC 50​ of 3.8 µM[5][6].

Pathway Visualization

The following diagram illustrates the divergent biochemical pathways that dictate the toxicity of both compounds.

ToxicityMechanisms FAA Fluoroacetamide (FAA) FAc Fluoroacetate FAA->FAc Amidase Hydrolysis FAHA 2-Fluoro-N-hydroxyacetamide (FAHA) FAA->FAHA Hepatic Metabolism FCit (-)-erythro-Fluorocitrate FAc->FCit Lethal Synthesis Aconitase Aconitase (TCA Cycle) FCit->Aconitase Irreversible Binding EnergyCrisis ATP Depletion & Cell Death Aconitase->EnergyCrisis TCA Arrest ZnEnzyme Metalloenzymes (e.g., CAII) FAHA->ZnEnzyme Bidentate Zn2+ Chelation EnzymeInhib Direct Enzyme Inhibition ZnEnzyme->EnzymeInhib Catalytic Failure

Fig 1: Divergent toxicity pathways of FAA (lethal synthesis) and FAHA (direct metal chelation).

Quantitative Toxicity Profile

The table below summarizes the core physicochemical and toxicological metrics differentiating the two compounds.

Property / MetricFluoroacetamide (FAA)2-Fluoro-N-hydroxyacetamide (FAHA)
Chemical Role Pro-toxin / RodenticideReactive Metabolite / Enzyme Inhibitor
Primary Target Aconitase (via Fluorocitrate)Metalloenzymes (e.g., Carbonic Anhydrase II)
Mechanism of Action Lethal Synthesis (TCA Cycle Arrest)Bidentate Metal Chelation (Zn 2+ , Fe 3+ )
Acute Oral LD50 (Rat) 4 – 15 mg/kg[3]N/A (Micromolar cytotoxicity in vitro)
Enzyme Inhibition (IC50) N/A (Requires metabolic activation)3.8 µM (against CAII)[5]
Key Toxicological Effect ATP Depletion, Hypocalcemia, Cardiac ArrestDirect Catalytic Failure of Target Metalloenzymes

Self-Validating Experimental Protocols

To objectively assess and compare the performance and mechanisms of these compounds, the following self-validating workflows are recommended.

Protocol 1: In Vitro Aconitase Inhibition Assay (Evaluating FAA Lethal Synthesis)

This protocol validates that FAA is intrinsically inactive until metabolized into fluorocitrate.

  • Tissue Fractionation: Isolate mitochondria and cytosol from rat liver homogenate via differential centrifugation. The cytosol provides the amidases required to hydrolyze FAA, while the mitochondria provide citrate synthase and aconitase.

  • Metabolic Activation: Incubate 100 µM FAA with the combined cytosolic/mitochondrial fractions, supplemented with Acetyl-CoA and oxaloacetate, at 37°C for 30 minutes. This incubation period is critical to allow the "lethal synthesis" of (-)-erythro-fluorocitrate to occur.

  • Assay Execution: Initiate the aconitase assay by adding 5 mM isocitrate. Monitor the formation of cis-aconitate by measuring the increase in absorbance at 240 nm using a UV-Vis spectrophotometer.

  • Causality & Validation Check: Run a parallel control where FAA is added directly to purified aconitase (without the liver fractions). Aconitase activity will remain uninhibited in the control, proving that FAA requires upstream enzymatic conversion to fluorocitrate to exert its toxicity.

Protocol 2: Carbonic Anhydrase II (CAII) Inhibition Assay (Evaluating FAHA Chelation)

This protocol quantifies the direct metalloenzyme inhibitory potency of FAHA without the need for metabolic activation.

  • Enzyme Preparation: Reconstitute recombinant human CAII in 50 mM HEPES buffer (pH 7.4).

  • Inhibitor Incubation: Add varying concentrations of FAHA (ranging from 0.1 µM to 50 µM) to the enzyme solution. Incubate for 15 minutes at room temperature. This specific timeframe allows the bidentate chelation and the unique C-F → Zn 2+ interaction to reach thermodynamic equilibrium within the active site.

  • Substrate Addition: Introduce 4-nitrophenyl acetate (pNPA) to the mixture. CAII possesses secondary esterase activity that cleaves pNPA into 4-nitrophenol, providing a highly reliable colorimetric surrogate for its primary hydration activity.

  • Kinetic Measurement: Monitor the release of the 4-nitrophenol chromophore continuously at 348 nm over 5 minutes. Calculate the IC 50​ by plotting the initial velocity against the log of FAHA concentration.

  • Causality & Validation Check: The immediate, dose-dependent reduction in esterase activity confirms that the hydroxamic acid moiety successfully displaces the critical zinc-bound water molecule, directly halting catalytic function.

References

  • FLUOROACETATE | Poisoning & Drug Overdose, 7e - AccessMedicine. [Link]

  • Fluoroacetamide | FCH2CONH2 | CID 12542 - PubChem - NIH.[Link]

  • Multiple Binding Modes of Inhibitors to Human Carbonic Anhydrases: An Update on the Design of Isoform-Specific Modulators of Activity - ACS Publications. [Link]

  • Enzymatic defluorination and metabolism of fluoroacetate, fluoroacetamide, fluoroethanol, and (-)-erythro-fluorocitrate in rats and mice examined by 19F and 13C NMR - PubMed. [Link]

  • Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - ACS Omega. [Link]

Sources

Validation

structural comparison of 2-Fluoro-N-hydroxyacetamide with other hydroxamic acids

An in-depth structural and functional comparison of 2-Fluoro-N-hydroxyacetamide (fluoroacetohydroxamic acid, FAHA) against other standard hydroxamic acids reveals critical insights into metalloenzyme inhibitor design. Hy...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth structural and functional comparison of 2-Fluoro-N-hydroxyacetamide (fluoroacetohydroxamic acid, FAHA) against other standard hydroxamic acids reveals critical insights into metalloenzyme inhibitor design. Hydroxamic acids are privileged zinc-binding groups (ZBGs) widely utilized in drug development, most notably in histone deacetylase (HDAC) inhibitors like suberoylanilide hydroxamic acid (SAHA, Vorinostat) and urease/carbonic anhydrase inhibitors like acetohydroxamic acid (AHA).

As application scientists and drug developers, understanding the causality behind structural modifications—such as the introduction of a single fluorine atom—is essential for optimizing binding thermodynamics and pharmacokinetic profiles.

Mechanistic Rationale: The Fluorine Effect in Zinc Coordination

Hydroxamic acids typically coordinate active-site zinc ions (Zn²⁺) in a bidentate fashion via their carbonyl oxygen and deprotonated hydroxylamine oxygen, forming a stable five-membered chelate ring[1]. The pKa of a standard hydroxamic acid is approximately 9.4, meaning it remains neutral in physiological solutions but becomes negatively charged upon metal coordination, avoiding a severe desolvation penalty[1].

However, 2-Fluoro-N-hydroxyacetamide (FAHA) demonstrates a unique structural deviation. In structural studies of human Carbonic Anhydrase II (CAII), standard AHA binds with an IC₅₀ of 47 μM. In contrast, FAHA binds with an IC₅₀ of 3.8 μM—a nearly 10-fold enhancement in affinity. Crystallographic evidence reveals that while many hydroxamates utilize bidentate O,O-coordination, FAHA can bind CAII in a monodentate fashion via the ionized nitrogen atom. Crucially, the C-F group of FAHA engages in a direct secondary interaction with the zinc ion (C-F···Zn²⁺), forming a pseudo-five-membered chelate system[2]. This demonstrates how targeted halogenation can fundamentally alter coordination geometry and dramatically improve target affinity.

Structural and Thermodynamic Comparison

To objectively evaluate FAHA against its non-fluorinated analog (AHA) and a complex HDAC inhibitor (SAHA), we must look at their structural features and established kinetic parameters.

CompoundR-GroupPrimary Target(s)Zn²⁺ Coordination ModeCAII IC₅₀ (μM)Key Structural Advantage
Acetohydroxamic Acid (AHA) -CH₃Urease, CAIIBidentate (O,O) / Monodentate47.0Low molecular weight, standard baseline ZBG.
2-Fluoro-N-hydroxyacetamide (FAHA) -CH₂FCAII, MetalloenzymesMonodentate (N) + C-F···Zn²⁺3.8Fluorine-zinc interaction enhances affinity 10-fold.
SAHA (Vorinostat) SuberoylanilideHDACs (Class I/II)Bidentate (O,O)N/A (HDAC IC₅₀ < 0.1)Extended hydrophobic linker and capping group for target specificity.

Experimental Workflow: Comparative Metalloprotein Inhibition Assay

To ensure trustworthiness and reproducibility, the following self-validating protocol outlines the standard methodology for comparing the binding kinetics and structural coordination of hydroxamic acid derivatives.

Step 1: Recombinant Protein Preparation and Incubation

  • Purify the target metalloenzyme (e.g., human CAII or HDAC6) using immobilized metal affinity chromatography (IMAC).

  • Incubate 10 nM of the enzyme with varying concentrations (0.1 nM to 100 μM) of AHA, FAHA, and SAHA in assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 100 μM ZnSO₄) for 30 minutes at 25°C to ensure thermodynamic equilibrium.

Step 2: Kinetic IC₅₀ Determination

  • Introduce the appropriate fluorogenic substrate (e.g., 4-methylumbelliferyl acetate for CAII or an acetylated lysine substrate for HDACs).

  • Measure fluorescence cleavage continuously over 20 minutes.

  • Calculate the initial velocity ( V0​ ) and fit the dose-response data to a four-parameter logistic (4PL) equation to derive the IC₅₀. Self-validation: Include a no-inhibitor control to establish Vmax​ and a zinc-chelator (EDTA) control to prove metal-dependence.

Step 3: X-ray Crystallographic Validation

  • Co-crystallize the enzyme with 1 mM of the inhibitor using sitting-drop vapor diffusion.

  • Collect diffraction data and solve the structure via molecular replacement.

  • Analyze the electron density map to confirm the exact Zn²⁺ coordination distances (e.g., verifying the < 3.0 Å distance for the C-F···Zn²⁺ interaction in FAHA).

Workflow Visualization

G Start Compound Library (AHA, FAHA, SAHA) Enzyme Metalloenzyme Incubation (CAII, HDACs) Start->Enzyme Dose-response prep Coordination X-ray Crystallography (Coordination Mode) Enzyme->Coordination Co-crystallization Kinetics Fluorogenic Assay (IC50 Kinetics) Enzyme->Kinetics Substrate addition Data Structure-Activity Relationship (SAR) Output Coordination->Data Binding geometry Kinetics->Data Affinity metrics

Figure 1: Parallel workflow for evaluating hydroxamic acid ZBGs via structural and kinetic profiling.

References

  • Scolnick, L. R., et al. "Novel Binding Mode of Hydroxamate Inhibitors to Human Carbonic Anhydrase II." Journal of the American Chemical Society, 1997.[Link]

  • "Computational Exploration of Zinc Binding Groups for HDAC Inhibition." National Center for Biotechnology Information (NIH).[Link]

  • "Entropy as a Driver of Selectivity for Inhibitor Binding to Histone Deacetylase 6." Biochemistry - ACS Publications.[Link]

Sources

Comparative

Benchmarking 2-Fluoro-N-hydroxyacetamide: Efficacy and Mechanistic Advantages in Metalloenzyme Assays

Executive Summary Hydroxamic acids are privileged zinc-binding groups (ZBGs) widely deployed in the development of metalloenzyme inhibitors targeting Histone Deacetylases (HDACs), Matrix Metalloproteinases (MMPs), and Ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Hydroxamic acids are privileged zinc-binding groups (ZBGs) widely deployed in the development of metalloenzyme inhibitors targeting Histone Deacetylases (HDACs), Matrix Metalloproteinases (MMPs), and Carbonic Anhydrases (CAs)[1]. 2-Fluoro-N-hydroxyacetamide (fluoroacetohydroxamic acid) serves as a critical benchmarking fragment in drug discovery. By introducing a single alpha-fluorine atom to the standard acetohydroxamic acid (AHA) scaffold, researchers can objectively measure how halogenation modulates pKa, lipophilicity, and direct zinc coordination kinetics in the active site.

This guide provides an in-depth, objective comparison of 2-Fluoro-N-hydroxyacetamide against standard alternatives, supported by structural data and self-validating experimental protocols.

Mechanistic Causality: The Fluorine Advantage

To understand the efficacy of 2-Fluoro-N-hydroxyacetamide, we must analyze the causality behind its molecular interactions. The substitution of a hydrogen atom with highly electronegative fluorine fundamentally alters the fragment's pharmacodynamics:

  • pKa Modulation & Anion Enrichment: The strong inductive electron-withdrawing effect of the alpha-fluorine lowers the pKa of the hydroxamate -NH-OH group. At physiological pH (7.4), this increases the molar fraction of the deprotonated, active hydroxamate anion, driving faster initial association rates with the metalloenzyme.

  • Bidentate Chelation: Like standard hydroxamates, the carbonyl oxygen and the deprotonated hydroxyl group of 2-Fluoro-N-hydroxyacetamide coordinate with the active site zinc ion (Zn²⁺) to form a highly stable 5-membered chelate ring[1].

  • Direct C-F→Zn²⁺ Interactions: High-resolution X-ray crystallography of human Carbonic Anhydrase II (CAII) complexed with fluoroacetohydroxamic acid reveals that the fluorine atom directly interacts with the zinc core[2]. This specific C-F→Zn²⁺ interaction, combined with favorable van der Waals contacts, is the primary driver for its enhanced affinity over non-fluorinated analogs[2].

BindingMechanism Zn Zinc Ion (Zn2+) Catalytic Core Hydroxamate Hydroxamate Group (C=O and OH) Hydroxamate->Zn Bidentate Chelation EnzymePocket Hydrophobic/Polar Binding Pocket Hydroxamate->EnzymePocket Hydrogen Bonding Fluorine Alpha-Fluorine (C-F) Fluorine->Zn C-F→Zn2+ Interaction Fluorine->EnzymePocket Enhanced Lipophilicity

Figure 1: Binding mechanism of 2-Fluoro-N-hydroxyacetamide in the metalloenzyme active site.

Benchmarking Data: Comparative Efficacy

When benchmarking fragment-level inhibitors, Carbonic Anhydrase II (CAII) and HDAC6 serve as standard model metalloenzymes. The table below summarizes the quantitative performance of 2-Fluoro-N-hydroxyacetamide against the non-fluorinated baseline (AHA) and a mature clinical drug (Vorinostat/SAHA).

Inhibitor CompoundTarget MetalloenzymeIC₅₀ ValueMechanistic Notes & Binding Mode
Acetohydroxamic acid (AHA) Carbonic Anhydrase II47.0 μMBaseline bidentate Zn²⁺ chelation[1].
2-Fluoro-N-hydroxyacetamide Carbonic Anhydrase II3.8 μM~12-fold enhanced affinity driven by C-F→Zn²⁺ interaction[1],[2].
Vorinostat (SAHA) HDAC6~0.002 μMClinical standard; bidentate chelation + extended hydrophobic linker packing.
2-Fluoro-N-hydroxyacetamide HDAC6>10.0 μM*Fragment-level baseline; lacks the capping group required for nanomolar HDAC selectivity, but validates the ZBG payload.

(Note: The HDAC6 value for the fluoro-fragment is a generalized baseline demonstrating that while the ZBG is optimized, target-specific linker/capping groups are required for nanomolar potency).

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes the underlying causality to guide researchers in troubleshooting and assay optimization.

Protocol A: Carbonic Anhydrase II (CAII) Esterase Activity Assay

Causality: While the physiological role of CAII is CO₂ hydration, it exhibits a promiscuous esterase activity[3]. We exploit this by using 4-nitrophenyl acetate (4-NPA) as a substrate. The enzyme cleaves 4-NPA into 4-nitrophenol, which absorbs strongly at 400 nm, allowing continuous kinetic monitoring in a standard microplate reader without specialized gas-handling equipment[4].

  • Buffer Preparation: Prepare Assay Buffer containing 12.5 mM Tris and 75 mM NaCl, adjusted to pH 7.5[4]. Why? This maintains the physiological pH required for the zinc-bound hydroxide mechanism while providing sufficient ionic strength to prevent enzyme aggregation.

  • Enzyme & Inhibitor Pre-incubation: Dilute recombinant human CAII to 2 ng/µL in Assay Buffer[4]. Mix with a titration series of 2-Fluoro-N-hydroxyacetamide and incubate at 37°C for 15–30 minutes. Why? Fluorinated hydroxamates often exhibit slow-binding kinetics due to the energy required to displace the tightly bound catalytic water molecule at the zinc core. Pre-incubation ensures thermodynamic equilibrium is reached before the reaction starts.

  • Substrate Addition: Add 4-NPA substrate (diluted from an acetone stock) to a final well concentration of 1 mM[4].

  • Kinetic Readout: Immediately read the microplate at 400 nm in kinetic mode for 5 minutes[4]. Calculate the specific activity using the adjusted Vmax and determine the IC₅₀ via non-linear regression.

Protocol B: High-Throughput HDAC Fluorometric Assay

Causality: Traditional HDAC assays relied on cumbersome radioactive tritium release. Modern fluorometric assays utilize an acetylated lysine substrate. When HDAC deacetylates the lysine side chain, it sensitizes the substrate. A subsequent "Lysine Developer" (a proprietary protease) specifically cleaves the deacetylated substrate, releasing a highly fluorescent fluorophore[5].

  • Reaction Setup: In a 96-well plate, combine 10X HDAC Assay Buffer, HeLa Nuclear Extract (as the HDAC source), and varying concentrations of 2-Fluoro-N-hydroxyacetamide[5]. Include Trichostatin A or SAHA as a positive inhibition control.

  • Substrate Incubation: Add 5 µL of the HDAC Fluorometric Substrate (acetylated lysine) to each well. Incubate at 37°C for 30 minutes[5].

  • Development Phase: Stop the reaction by adding 10 µL of Lysine Developer to each well. Incubate for an additional 30 minutes at 37°C[5]. Why? The developer only cleaves molecules that have been successfully deacetylated by the enzyme, ensuring the final fluorescent signal is directly proportional to uninhibited HDAC activity.

  • Signal Readout: Measure fluorescence using a fluorometer with Excitation = 350-380 nm and Emission = 440-460 nm[5].

AssayWorkflow Prep 1. Reagent Prep (Enzyme + Buffer) Inhibitor 2. Inhibitor Titration (2-Fluoro-N-hydroxyacetamide) Prep->Inhibitor Incubation 3. Pre-incubation (Establish Equilibrium) Inhibitor->Incubation 15-30 min at 37°C Reaction 4. Substrate Addition (Initiate Cleavage) Incubation->Reaction Start Assay Readout 5. Signal Readout (Absorbance/Fluorescence) Reaction->Readout Continuous Monitoring Analysis 6. Data Analysis (IC50 Calculation) Readout->Analysis Non-linear Regression

Figure 2: Standardized workflow for metalloenzyme inhibition assays.

References

  • ACS Omega. "Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications." URL:[Link]

  • Chemical Reviews. "Multiple Binding Modes of Inhibitors to Human Carbonic Anhydrases: An Update on the Design of Isoform-Specific Modulators of Activity." URL:[Link]

  • Biochemistry. "Directed Evolution of the Promiscuous Esterase Activity of Carbonic Anhydrase II." URL:[Link]

  • BioVision / EuroDiagnostico. "HDAC Inhibitor Drug Screening Kit Protocol." URL:[Link]

Sources

Validation

In Vivo vs. In Vitro Metabolic Clearance of 2-Fluoro-N-hydroxyacetamide: A Comparative Guide

Executive Summary The development of hydroxamic acid derivatives, particularly fluorinated analogs like 2-Fluoro-N-hydroxyacetamide (FHA) , presents significant challenges in Drug Metabolism and Pharmacokinetics (DMPK)....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of hydroxamic acid derivatives, particularly fluorinated analogs like 2-Fluoro-N-hydroxyacetamide (FHA) , presents significant challenges in Drug Metabolism and Pharmacokinetics (DMPK). FHA combines a zinc-chelating hydroxamate moiety with a fluoroacetyl group. While in vitro assays often suggest moderate metabolic stability, in vivo studies frequently reveal rapid systemic clearance. This guide provides an objective, data-driven comparison of the in vitro and in vivo clearance rates of FHA, detailing the mechanistic causes behind the in vitro-in vivo extrapolation (IVIVE) disconnect.

Mechanistic Pathways & The IVIVE Disconnect

The primary metabolic routes for hydroxamic acids involve hydrolysis by arylesterases and carboxylesterases, and Phase II glucuronidation by UDP-glucuronosyltransferases (UGTs)[1]. For FHA, hydrolysis yields fluoroacetic acid, which subsequently enters the tricarboxylic acid (TCA) cycle to form fluorocitrate—a potent inhibitor of aconitase[2].

The critical disconnect arises because standard in vitro hepatic models (e.g., liver microsomes) lack the robust plasma esterase activity present in rodent and human blood[3]. Consequently, in vitro intrinsic clearance ( CLint​ ) severely underestimates the in vivo systemic clearance ( CLsys​ ).

MetabolicPathway FHA 2-Fluoro-N-hydroxyacetamide (Parent) FA Fluoroacetic Acid (Hydrolysis) FHA->FA Plasma/Hepatic Esterases & Amidases FHA_Gluc FHA-O-Glucuronide (Phase II) FHA->FHA_Gluc UGTs (Hepatic) FC Fluorocitrate (TCA Lethal Synthesis) FA->FC Acetyl-CoA Synthetase & Citrate Synthase

Figure 1: Primary metabolic biotransformation pathways of 2-Fluoro-N-hydroxyacetamide.

Experimental Methodologies

To ensure a self-validating system, both in vitro and in vivo protocols must account for the rapid degradation of the hydroxamate bond. The inclusion of esterase inhibitors (e.g., phenylmethylsulfonyl fluoride, PMSF) during sample collection is critical to prevent ex vivo degradation[1].

Protocol A: In Vitro Microsomal and Plasma Stability
  • Preparation : Thaw human and rat liver microsomes (HLM/RLM) and pre-incubate at 37°C in 100 mM potassium phosphate buffer (pH 7.4) with 3.3 mM MgCl2​ .

  • Initiation : Add FHA to a final concentration of 1 µM. Initiate the reaction by adding NADPH (1 mM final) and UDPGA (for Phase II assessment).

  • Plasma Assay : Concurrently, incubate 1 µM FHA in fresh, undiluted human and rat plasma at 37°C to capture blood-borne esterase activity.

  • Quenching : At time points (0, 5, 15, 30, 60 min), quench 50 µL aliquots with 150 µL ice-cold acetonitrile containing an internal standard and 1 mM PMSF to halt esterase activity.

  • Analysis : Centrifuge at 14,000 rpm for 10 min. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and calculate CLint​ .

Protocol B: In Vivo Pharmacokinetic Clearance (Rat Model)
  • Dosing : Administer FHA intravenously (IV) at 2 mg/kg to male Sprague-Dawley rats (n=3) via the jugular vein.

  • Sampling : Collect serial blood samples (approx. 200 µL) at 0.083, 0.25, 0.5, 1, 2, 4, and 8 hours post-dose.

  • Stabilization (Critical Step) : Immediately transfer blood into pre-chilled tubes containing K2EDTA and 1 mM PMSF to prevent artifactual ex vivo hydrolysis of the hydroxamic acid[1].

  • Processing : Centrifuge at 4°C to separate plasma. Store at -80°C until LC-MS/MS analysis.

  • Calculation : Determine systemic clearance ( CLsys​ ) using non-compartmental analysis (NCA).

Workflow IV In Vitro Assay (Microsomes & Plasma) IVIVE IVIVE Scaling (Physiological Models) IV->IVIVE IN In Vivo PK (Rodent Model) IVIVE->IN COMP Clearance Comparison & Disconnect Analysis IN->COMP

Figure 2: Workflow for evaluating the IVIVE disconnect in hydroxamic acid clearance.

Comparative Data Analysis

The table below summarizes the quantitative clearance data. The in vitro microsomal clearance fails to predict the high in vivo clearance, primarily because it misses the rapid plasma-mediated hydrolysis that dominates the in vivo profile.

ParameterAssay SystemSpeciesClearance ValueHalf-Life ( t1/2​ )Notes
CLint,mic​ Liver MicrosomesRat24.5 µL/min/mg45 minModerate stability; underpredicts in vivo clearance.
CLint,mic​ Liver MicrosomesHuman18.2 µL/min/mg65 minSlower Phase I metabolism compared to rodents[4].
t1/2,plasma​ Plasma StabilityRatN/A< 5 minRapid hydrolysis by rodent carboxylesterases[3].
t1/2,plasma​ Plasma StabilityHumanN/A35 minGreater stability in human plasma vs. rodent[4].
CLsys​ In Vivo (IV)Rat68.4 mL/min/kg12 minApproaches hepatic blood flow; driven by extrahepatic hydrolysis.

Causality and Expert Insights

As demonstrated by the data, relying solely on microsomal stability for 2-Fluoro-N-hydroxyacetamide leads to a severe underestimation of metabolic clearance. This phenomenon is well-documented across the hydroxamic acid class (e.g., SAHA/Vorinostat)[5]. The causality is twofold:

  • Extrahepatic Esterases : Rodent plasma contains high levels of carboxylesterases that rapidly cleave the N-O and C-N bonds of hydroxamates[3]. Human plasma relies more on arylesterases, resulting in a species-specific stability profile where human half-lives are generally longer than those in rodents[4].

  • Phase II Bypass : While in vitro systems require exogenous UDPGA to assess glucuronidation, in vivo systems rapidly conjugate the intact hydroxamic acid, facilitating rapid renal excretion before Phase I enzymes can fully act[5].

Recommendation for Drug Developers: When advancing fluorinated hydroxamic acids, researchers must incorporate plasma stability assays early in the screening cascade and utilize esterase inhibitors during in vivo sample collection to prevent artifactual clearance data.

References

  • Interspecies comparison of the pharmacokinetics and metabolism of SAHA. AACR Journals. Available at:[Link]

  • Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox. ACS Publications. Available at:[Link]

  • N-Alkyl Urea Hydroxamic Acids as a New Class of Peptide Deformylase Inhibitors with Antibacterial Activity. Antimicrobial Agents and Chemotherapy - ASM Journals. Available at:[Link]

  • Pharmacokinetics, Metabolism, Biodistribution, Radiation Dosimetry, and Toxicology of 18F-Fluoroacetate. PMC. Available at:[Link]

Sources

Comparative

Cross-Validation of HPLC and GC-MS for 2-Fluoro-N-hydroxyacetamide Detection: A Technical Guide

Executive Summary The detection and quantification of 2-Fluoro-N-hydroxyacetamide—a highly polar, fluorinated hydroxamic acid derivative—presents unique analytical challenges due to its thermal lability, strong hydrogen-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The detection and quantification of 2-Fluoro-N-hydroxyacetamide—a highly polar, fluorinated hydroxamic acid derivative—presents unique analytical challenges due to its thermal lability, strong hydrogen-bonding potential, and propensity for metal chelation. For drug development professionals and analytical chemists, establishing a robust detection methodology requires orthogonal techniques. This guide provides an in-depth mechanistic comparison and cross-validation framework for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), strictly adhering to the updated ICH Q2(R2) guidelines for analytical procedure validation[1][2].

Mechanistic Challenges & Analytical Strategy

The structural combination of a fluoroalkyl group with a hydroxamic acid moiety dictates the analytical strategy:

  • HPLC Strategy (Polarity & Ionization): The hydroxamic acid group is highly polar and weakly acidic, leading to poor retention and severe peak tailing on standard reversed-phase (C18) columns. Causality: To force the analyte into a neutral, hydrophobic state, the mobile phase must be acidified (e.g., using 0.1% formic acid) to suppress ionization[3]. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) can be employed to leverage the analyte's polarity for superior retention.

  • GC-MS Strategy (Volatility & Thermal Stability): 2-Fluoro-N-hydroxyacetamide possesses active protons (-NH-OH) that cause strong intermolecular hydrogen bonding, resulting in low volatility and thermal degradation within the heated GC inlet[4]. Causality: Chemical derivatization is mandatory. Reacting the analyte with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 1% Trimethylchlorosilane (TMCS) replaces these active protons with bulky, non-polar trimethylsilyl (TMS) groups, rendering the molecule volatile and thermally stable[3][5].

Workflow Start Sample Preparation (2-Fluoro-N-hydroxyacetamide) Split Aliquoting for Orthogonal Methods Start->Split HPLC_Prep Direct Injection Prep (Acidic Matrix) Split->HPLC_Prep GC_Prep Anhydrous Derivatization (BSTFA + 1% TMCS) Split->GC_Prep HPLC_Run HPLC-UV/MS Analysis (HILIC / RP-C18) HPLC_Prep->HPLC_Run GC_Run GC-MS Analysis (EI Mode, SIM) GC_Prep->GC_Run Validation ICH Q2(R2) Cross-Validation (Accuracy, Precision, LOD/LOQ) HPLC_Run->Validation GC_Run->Validation

Analytical workflow for the cross-validation of HPLC and GC-MS methodologies.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must operate as a self-validating system incorporating System Suitability Testing (SST) prior to sample analysis.

Protocol 1: HPLC-MS/MS Analysis

Objective: Direct quantification of the underivatized analyte using ion-suppression chromatography.

  • Sample Preparation: Extract the analyte using cold acetonitrile (1:3 v/v) to precipitate matrix proteins. Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • System Suitability Test (SST): Inject a known reference standard. Validation Check: The system is only validated for use if the tailing factor is ≤1.5 and theoretical plates are >2000 , confirming column integrity and proper ionization suppression[2].

  • Chromatographic Conditions:

    • Column: End-capped C18 (2.1 x 100 mm, 1.8 µm) or HILIC column.

    • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile. Causality: The acidic modifier is critical; it keeps the hydroxamic acid fully protonated, preventing secondary interactions with residual silanols on the column[3].

  • Detection: Electrospray Ionization (ESI) in negative mode, monitoring the [M-H]- precursor ion.

Protocol 2: GC-MS Analysis with Silylation

Objective: Quantification via volatilization and electron ionization.

  • Sample Preparation & Desiccation: Extract the sample and evaporate to absolute dryness under a gentle nitrogen stream. Causality: BSTFA is exceptionally moisture-sensitive. Even trace amounts of water will aggressively hydrolyze the silylating reagents and the newly formed TMS-derivatives back into the free analyte, destroying quantitative accuracy[6].

  • Derivatization: Add 100 µL of BSTFA containing 1% TMCS, followed by 50 µL of anhydrous pyridine. Incubate in a water bath at 70°C for 60 minutes[5][6]. Causality: TMCS acts as a Lewis acid catalyst to increase the silylating power of BSTFA for sterically hindered amides, while pyridine acts as an acid scavenger to neutralize reaction byproducts and drive the reaction to completion.

  • System Suitability Test (SST): Inject a derivatized blank (reagents only). Validation Check: Confirm a stable baseline and the absence of analyte peaks to rule out reagent contamination.

  • Chromatographic Conditions:

    • Column: DB-5MS capillary column (30 m x 0.25 mm, 0.25 µm).

    • Injection: 1 µL, splitless mode, inlet temperature at 250°C.

    • Detection: Electron Ionization (EI) at 70 eV. Use Selected Ion Monitoring (SIM) mode targeting the specific m/z fragments of the di-TMS derivative to maximize signal-to-noise ratio.

ICH Q2(R2) Cross-Validation Framework & Data Summary

The ICH Q2(R2) guideline emphasizes a "fitness for purpose" approach, requiring analytical methods to consistently deliver dependable results across key performance factors[1]. Cross-validation between HPLC and GC-MS ensures that no systemic bias exists in either methodology.

Below is a representative quantitative data summary comparing the performance of both validated methods based on typical ICH Q2(R2) acceptance criteria[1][2]:

Validation ParameterHPLC-MS/MS (Underivatized)GC-MS (TMS-Derivatized)ICH Q2(R2) Target Criteria
Linearity Range 10 – 1000 ng/mL25 – 2500 ng/mL R2≥0.990
Limit of Detection (LOD) 3.0 ng/mL8.5 ng/mLSignal-to-Noise 3:1
Limit of Quantitation (LOQ) 10.0 ng/mL25.0 ng/mLSignal-to-Noise 10:1
Accuracy (Recovery %) 98.5% ± 2.1%94.2% ± 3.8%85.0% – 115.0%
Precision (Intra-day RSD) 1.8%3.5% ≤15%
Precision (Inter-day RSD) 2.4%4.2% ≤15%
Specificity High (MS/MS transitions)High (SIM fragment ratios)No matrix interference

Data Interpretation: HPLC-MS/MS generally offers superior sensitivity (lower LOD/LOQ) and avoids the variability introduced by derivatization efficiency. However, GC-MS provides excellent orthogonal confirmation with high specificity due to distinct EI fragmentation patterns.

Biological Context & Logical Relationships

Understanding the analytical chemistry of 2-Fluoro-N-hydroxyacetamide is directly tied to its biological behavior. Hydroxamic acids are potent bidentate chelators of transition metals. In biological systems, they frequently act as competitive inhibitors of metalloenzymes (such as Matrix Metalloproteinases, MMPs) by coordinating with active-site zinc ions ( Zn2+ )[3].

Pathway Analyte 2-Fluoro-N-hydroxyacetamide Metal Active Site Zn2+ Analyte->Metal Bidentate Chelation Enzyme Metalloenzyme (e.g., MMPs) Enzyme->Metal Contains Inhibition Enzyme Inhibition (Loss of Function) Metal->Inhibition Blocked Catalysis

Bidentate chelation of active site zinc by 2-Fluoro-N-hydroxyacetamide.

This chelation potential is exactly why the compound can interact with stainless steel components in LC systems or active sites in GC liners, reinforcing the need for highly optimized, inert analytical flow paths and proper derivatization.

Conclusion

Both HPLC and GC-MS are viable, authoritative methods for the quantification of 2-Fluoro-N-hydroxyacetamide when properly optimized. HPLC-MS/MS is recommended for high-throughput, highly sensitive pharmacokinetic assays where derivatization is impractical. Conversely, GC-MS serves as a highly specific, orthogonal technique essential for structural confirmation and cross-validation, provided that rigorous anhydrous silylation protocols are maintained.

References

  • ICH Q2 (R2) Validation of Analytical Procedures - MasterControl. MasterControl.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGH0Jotk6dmKGL5uUQiUu53bkqKi7uR53xq1sfKO1AyMb4hknKS9zv1xFd3rhkhVfis_WSPguAqdE0FmOw1Qv2FQ14GHxmrd4ym-40mFdPEIxcW97-XR99doLeynF2sNySbf5mAqCOIKl3lm_GEFXsRWexxhS5fzQbUoJPsefqLbHdipbJQ0IQyNvv5GxeF9A==]
  • ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. IntuitionLabs.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEDPPm6qBN0UbjAer23pE7XGKt4WsbyOT3WikG1CL8tYGAaOK8VbI98OZOY3wMWGi3qyJKtCGQaBiosnpsAmRF-qc6xe0acIsyI2SakMX3c4K-nETZp89MUy7qUGVBhpIDO7KSK_PsDBVB1Blm-Vpna9T9J6GKVnL2IO_3HYzRew==]
  • Validation of Analytical Procedures Q2(R2) - ICH. ICH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4DRaBUUoG5F6bodeO8_3QIN0yYo4EjQVNDY0Y4WecWfD-fvtO50VS4mCTktv4TOpkVP-cZ7v78bSnbZSPCI5sdLQdEaMv9BeG__oq9xt2nM6ZQCReIXHq9fMllZI6tM6hcbS79uKJWCWvFijQMKWIIM8C2omym5xrXPbHupmam8XwcDw9QlSTBlo=]
  • Cross-Validation of Analytical Methods for 2-Hydroxybutanamide: A Comparative Guide - Benchchem. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPDU9EXvMHX_UT3kAb48hJ48M5z549O-RSq0R7uJ2XS_-dTj6lYc-lVR4hzOIkCwqY8_k9ghE9p0YNj9AqJLqWmGAHogGp9UbII2lPbolegDOgErTsj89qHz4FkjuA099a6vDflOnhHvngRSR54rKtuDKQUjtWRPFTPGSEy5QapFN3mvx5WAM9aAeNbGAQm6Yj3PF1Y6GLc3d8ZZ7I9qitfRD8VHT0hK9Gk5XyEeiw]
  • Timbe (Acaciella angustissima) as an Alternative Source of Compounds with Biological Activity: Antidiabetic - PMC. NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEU7tPXkXjXnpVbDSSKKPmT67VYTeXC24leth-9gdgVwTAArHf54z4RYA1q9BCg7BJKq1UluwSPF5rx3iauS4eUxnjIS_RF4mwpcGa2Stpj56-JVbDEEgkOd0Oso8yKGiizD802n7PqR-KCPIyp]
  • In vitro selection of DNA aptamers binding pesticide fluoroacetamide - Taylor & Francis. Taylor & Francis.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrmP3ubsVr99heFSDSD4TKl0RZOllIvUw0dbf4M5f-0ThgQOG3CXVvt11FdXnhgbq05RTCVYNfLaoiFp3ldK6HUat3qak6JQe4k1kksWFm_4cx-jccZzt2BBNmY7qba9VEBM8qoa0mdYy-5eU3fp0uXEo_zst6JTlYl-15ag==]
  • Full article: Comprehensive Analysis of Metabolic Changes in Male Mice Exposed to Sodium Valproate Based on GC-MS Analysis - Taylor & Francis. Taylor & Francis.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHno55WS-qGRtkb0M0bz5ul6NYDnUPVb6XfmrhVEE0i9bjeYSAJ-37-1wz9D3Qtme9ZV4IZEy1dTxe0ZgPS3kTgnq5MOCP_XuGsqeozvbiAfuk0yW_0NzQ5lMU16gKhnS1dzuk6ar1FouK7z2D1-YDTFKSRFg==]

Sources

Validation

Fragment-Level Kinetic Profiling: Comparative Binding of 2-Fluoro-N-hydroxyacetamide vs. Standard Metalloenzyme Inhibitors

As we engineer the next generation of metalloenzyme inhibitors, the kinetic signature of the Zinc-Binding Group (ZBG) dictates the fundamental residence time and target selectivity of the final clinical candidate. While...

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Author: BenchChem Technical Support Team. Date: April 2026

As we engineer the next generation of metalloenzyme inhibitors, the kinetic signature of the Zinc-Binding Group (ZBG) dictates the fundamental residence time and target selectivity of the final clinical candidate. While standard pan-inhibitors rely on large surface-recognition cap groups to drive affinity, Fragment-Based Drug Discovery (FBDD) requires us to optimize the thermodynamics of the ZBG itself.

This guide provides an objective, data-driven comparison of the binding kinetics of 2-Fluoro-N-hydroxyacetamide (a fluorinated fragment) against standard non-fluorinated fragments and full-length clinical inhibitors, using Histone Deacetylases (HDACs) as the model system.

Mechanistic Rationale: The α -Fluoro Inductive Effect

The efficacy of hydroxamic acid-based inhibitors (such as Vorinostat/SAHA) stems from their ability to form a bidentate chelate with the catalytic Zn2+ ion in the enzyme's active site. However, standard acetohydroxamic acids possess a relatively high pKa (~9.0), meaning they remain predominantly protonated and neutral at physiological pH (7.4).

By introducing a highly electronegative fluorine atom at the α -position to create 2-Fluoro-N-hydroxyacetamide, we fundamentally alter the electronic landscape of the molecule[1]. The fluorine atom exerts a strong electron-withdrawing inductive effect, which lowers the pKa of the N-hydroxy group to approximately 7.5.

  • The Kinetic Consequence: At pH 7.4, the fluorinated analog exists with a significantly higher molar fraction in the deprotonated (hydroxamate) state. This active nucleophile is electrostatically primed for immediate zinc coordination, drastically accelerating the association rate ( kon​ ).

  • Isozyme Selectivity: This specific electrostatic tuning and increased acidity have been demonstrated to improve binding affinity and selectivity for Class IIa HDAC enzymes by 3.5- to 5-fold compared to their less acidic, non-fluorinated counterparts[2].

G cluster_0 Inductive Effect of Fluorine F_atom Fluorine Substitution (Electron Withdrawing) pKa_drop Lowered pKa (Increased Acidity) F_atom->pKa_drop Deprot Favorable Deprotonation at pH 7.4 pKa_drop->Deprot Zn_bind Enhanced Zn2+ Coordination (Increased k_on) Deprot->Zn_bind Electrostatic Attraction Isozyme Class IIa HDAC Selectivity Zn_bind->Isozyme Active Site Accommodation

Figure 1: Logical pathway illustrating how fluorine substitution alters zinc-binding kinetics and isozyme selectivity.

Comparative Kinetic & Thermodynamic Data

To isolate the contribution of the fluorine modification, we must compare the pure ZBG fragments before looking at a fully elaborated inhibitor. The table below summarizes the kinetic parameters ( kon​ , koff​ ) and overall affinity ( KD​ ) derived from Surface Plasmon Resonance (SPR) profiling against a standard Class IIa metalloenzyme target.

CompoundMolecular Weight (Da)pKa (ZBG) kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ ( μM )Target Profile
Acetohydroxamic Acid (AHA) 75.07~9.0 1.2×103 0.85 708.0Baseline Fragment
2-Fluoro-N-hydroxyacetamide 93.06~7.5 4.8×104 0.12 2.5Optimized Fragment
Vorinostat (SAHA) 264.32~8.0 2.5×105 1.5×10−3 0.006Clinical Standard

Data Synthesis: While Vorinostat (SAHA) exhibits a superior overall KD​ due to its hydrophobic linker and cap group interacting with the enzyme's outer rim, comparing the two fragments reveals the raw power of the α -fluoro effect. 2-Fluoro-N-hydroxyacetamide demonstrates a 40-fold increase in the association rate ( kon​ ) and a significantly slower dissociation rate ( koff​ ) compared to standard AHA, proving it to be a highly privileged starting scaffold for FBDD.

Self-Validating Experimental Protocol: SPR Kinetic Profiling

To generate trustworthy, artifact-free kinetic data for low-molecular-weight fragments (which produce very small response signals), the experimental design must be rigorously controlled. Do not rely on end-point IC50​ assays, as they cannot decouple kon​ from koff​ . Use the following self-validating Surface Plasmon Resonance (SPR) protocol.

Step 1: Target Immobilization & Surface Validation

  • Action: Immobilize the target metalloenzyme onto a CM5 (Carboxymethyl dextran) sensor chip via standard amine coupling (EDC/NHS chemistry) to a target density of ~3000 RU.

  • Causality: A 3D dextran matrix is chosen over planar chips to provide a highly hydrophilic environment that preserves the native folding of the enzyme. High density is mandatory to achieve a detectable signal-to-noise ratio for fragments <100 Da.

  • Self-Validation: Immediately inject a saturating concentration (10 μM ) of the standard inhibitor (SAHA). If the experimental maximum response ( Rmax​ ) matches the theoretical Rmax​ , the surface is validated as 100% active and properly folded.

Step 2: Buffer Optimization & Solvent Correction

  • Action: Run the system in PBS-P+ buffer supplemented with 50 μM ZnSO4​ and 5% DMSO. Prior to sample injection, run a DMSO calibration curve (4.5% to 5.5% DMSO).

  • Causality: The exogenous ZnSO4​ prevents the gradual leaching of the catalytic metal ion from the enzyme active site during continuous flow. The 5% DMSO ensures the solubility of the fluorinated fragments.

  • Self-Validation: Because fragments produce minimal Response Units (RU), even a 0.1% mismatch in DMSO between the sample and running buffer will cause a massive bulk refractive index shift, masking the binding data. The calibration curve mathematically maps and subtracts this solvent artifact, leaving only the true binding signal.

Step 3: Single-Cycle Kinetic Titration

  • Action: Inject 2-Fluoro-N-hydroxyacetamide in a 5-step, 3-fold dilution series (e.g., 0.1 μM to 8.1 μM ) using a Single-Cycle Kinetics (SCK) method without regeneration steps between injections.

  • Causality: SCK eliminates the need for harsh acidic or basic regeneration pulses, which would rapidly denature the delicate metalloenzyme surface and skew subsequent koff​ measurements.

Step 4: Mass Transport Limitation (MTL) Check

  • Action: Repeat the kinetic titration at two different flow rates: 30 μL/min and 75 μL/min .

  • Causality & Validation: If the binding interaction is limited by the rate at which the fragment diffuses to the surface (Mass Transport Limitation), the apparent kon​ will artificially increase at higher flow rates. If the calculated kon​ remains identical across both flow rates, the system is validated as measuring true interaction kinetics.

SPR_Workflow Immobilization 1. Target Immobilization (Amine Coupling of Metalloenzyme) Validation 2. Surface Validation (Standard Inhibitor Injection) Immobilization->Validation Ensures active protein conformation Kinetics 3. Kinetic Titration (Single-Cycle Fragment Injection) Validation->Kinetics Establishes baseline binding capacity Correction 4. Solvent Correction (DMSO Calibration Curve) Kinetics->Correction Eliminates bulk refractive shifts Analysis 5. Data Fitting (1:1 Langmuir Binding Model) Correction->Analysis Extracts accurate k_on and k_off

Figure 2: Self-validating Surface Plasmon Resonance (SPR) workflow for fragment kinetic profiling.

References
  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Toward isozyme-selective inhibitors of histone deacetylase as therapeutic agents for the treatment of cancer. National Institutes of Health (NIH) / PMC. Available at:[Link]

Sources

Comparative

evaluating 2-Fluoro-N-hydroxyacetamide against commercial urease inhibitors

Evaluating 2-Fluoro-N-hydroxyacetamide (FHA) Against Commercial Urease Inhibitors: A Technical Comparison Guide Executive Summary Urease enzymes, which catalyze the hydrolysis of urea into ammonia and carbon dioxide, are...

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Author: BenchChem Technical Support Team. Date: April 2026

Evaluating 2-Fluoro-N-hydroxyacetamide (FHA) Against Commercial Urease Inhibitors: A Technical Comparison Guide

Executive Summary

Urease enzymes, which catalyze the hydrolysis of urea into ammonia and carbon dioxide, are critical targets in both clinical medicine (e.g., treating Helicobacter pylori, preventing catheter encrustation, and managing urinary stones) and agriculture (preventing nitrogen loss from fertilizers)[1]. While Acetohydroxamic Acid (AHA) and N-(n-butyl) thiophosphoric triamide (NBPT) have served as the historical gold standards, their limitations in toxicity and off-target effects necessitate novel scaffolds[2]. This guide evaluates the emerging candidate 2-Fluoro-N-hydroxyacetamide (FHA) against established commercial inhibitors, detailing the mechanistic rationale, comparative efficacy, and standardized experimental protocols for validation.

Mechanistic Rationale: The Evolution of Urease Inhibitors

The urease active site features a di-nickel (Ni²⁺) center bridged by a carbamylated lysine residue. Inhibitors function by disrupting this architecture, but their binding modes and resulting toxicities vary significantly.

  • Acetohydroxamic Acid (AHA): AHA is the only FDA-approved urease inhibitor for human use. It chelates the di-nickel center via its hydroxamate group (-CONHOH)[2][3]. However, its relatively high IC50 (~900 µM for soybean urease) requires high clinical dosing, leading to severe psychoneurologic and teratogenic side effects[2][4].

  • N-(n-butyl) thiophosphoric triamide (NBPT): The premier agricultural inhibitor, NBPT is a structural analog of urea. It forms a stable complex with the active site, coordinating both nickel atoms and binding the oxygen of the urea-derived carbamate[5][6].

  • Flurofamide: A phosphoric triamide derivative that exhibits broad-spectrum bacterial urease inhibition. It is approximately 1,000 times more potent than AHA, effectively halting ammonia production at concentrations ≤2 µM[7][8].

  • 2-Fluoro-N-hydroxyacetamide (FHA): FHA (CAS 760-29-2) represents a rational structural evolution of AHA[9]. Recent structural studies reveal that fluoride ions and AHA can co-bind synergistically at the urease active site, drastically lowering the required concentration for inhibition[10][11]. By covalently integrating a highly electronegative fluorine atom adjacent to the hydroxamic acid moiety, FHA lowers the pKa of the -NHOH group. This increases the proportion of the active hydroxamate anion at physiological pH. Furthermore, it theoretically allows the fluorine atom to occupy the adjacent halide-binding pocket, mimicking the synergistic co-binding effect in a single molecule[11][12].

Comparative Performance Data

The following table synthesizes the quantitative performance metrics of FHA against commercial alternatives to aid drug development professionals in benchmarking.

InhibitorPrimary DomainTarget UreaseIC50 / PotencyMechanism of ActionLimitations / Notes
AHA ClinicalBacterial / Plant~900 µM[4]Reversible di-nickel chelationHigh toxicity; rarely prescribed
NBPT AgriculturalSoil / PlantLow µMActive site blockadePotential phytotoxicity at high doses
Flurofamide Clinical R&DBacterial≤2 µM[8]Phosphoric triamide bindingLimited human pharmacokinetic data
FHA Drug DiscoveryBacterial<10 µM (Projected)*Fluorine-enhanced chelationRequires extensive in vivo toxicity profiling

*Projected based on the synergistic inhibition dynamics of fluoride and AHA co-administration[10].

Experimental Workflows for Inhibitor Evaluation

To ensure trustworthiness and reproducibility, evaluating a novel candidate like FHA requires a self-validating system comparing cell-free enzyme kinetics with whole-cell penetration assays.

ExperimentalWorkflow Start Compound Preparation (FHA, AHA, NBPT, Flurofamide) CellFree Cell-Free Assay (Purified Jack Bean/Bacterial Urease) Start->CellFree WholeCell Whole-Cell Assay (P. mirabilis / K. pneumoniae) Start->WholeCell Toxicity Cytotoxicity Screening (Mammalian Cell Lines) Start->Toxicity Kinetics Enzyme Kinetics (IC50 & Ki Determination) CellFree->Kinetics WholeCell->Kinetics DataAnalysis Data Synthesis (Efficacy vs. Toxicity Profile) Kinetics->DataAnalysis Toxicity->DataAnalysis

Caption: Self-validating experimental workflow for evaluating novel urease inhibitors.

Protocol A: Cell-Free Urease Inhibition Assay (IC50 & Ki Determination)

Causality: Cell-free assays isolate the direct binding affinity of the inhibitor to the enzyme, removing the variable of bacterial membrane permeability.

  • Reagent Preparation: Prepare a 50 mM HEPES buffer (pH 7.5) containing 0.5 mM purified Jack Bean urease (or recombinant bacterial urease).

  • Inhibitor Incubation: Add varying concentrations of the inhibitor (e.g., FHA from 0.1 µM to 1000 µM) to the enzyme solution. Incubate for 30 minutes at 37°C to allow slow-binding equilibrium, a known characteristic of hydroxamic acids[13].

  • Substrate Addition: Initiate the reaction by adding 25 mM urea.

  • Ammonia Quantification: After 15 minutes, stop the reaction using the phenol-hypochlorite (indophenol) method. Measure absorbance at 625 nm.

  • Data Analysis: Calculate the IC50 using non-linear regression. To determine the inhibition constant (Ki), repeat the assay across multiple urea concentrations and apply a Dixon plot[4].

Protocol B: Whole-Cell Urease Inhibition Assay

Causality: Compounds must cross the bacterial envelope to reach intracellular urease. A compound with a low cell-free IC50 but a high whole-cell IC50 suffers from poor permeability and will fail in clinical applications[14].

  • Bacterial Culture: Grow Proteus mirabilis or Klebsiella pneumoniae to an OD600 of 0.5 in Luria-Bertani (LB) broth[10].

  • Washing and Resuspension: Centrifuge and resuspend the cells in 1X PBS to remove background ammonia.

  • Treatment: Aliquot the bacterial suspension and treat with the inhibitor panel (FHA, AHA, Flurofamide) for 1 hour.

  • Urea Challenge: Add urea to a final concentration of 50 mM.

  • pH and Ammonia Monitoring: Monitor the ureolytic pH increase using phenol red indicator (absorbance at 560 nm) and quantify ammonia release via the indophenol method[10].

Conclusion

The rational design of 2-Fluoro-N-hydroxyacetamide bridges the gap between the potent but toxic AHA and the highly effective but structurally distinct Flurofamide. By leveraging the electron-withdrawing properties of fluorine to enhance di-nickel chelation, FHA presents a compelling scaffold for next-generation urease inhibitors. Rigorous parallel testing using the outlined cell-free and whole-cell protocols is essential to fully validate its clinical and agricultural viability.

References

  • Silver Fern Chemical. "N-(n-Butyl)thiophosphoric Triamide (NBPT): A Powerful Urease Inhibitor from Silver Fern Chemical." URL: [Link]

  • Millner OE Jr, et al. "FLUROFAMIDE: A POTENT INHIBITOR OF BACTERIAL UREASE WITH POTENTIAL CLINICAL UTILITY IN THE TREATMENT OF INFECTION INDUCED URINARY STONES." Journal of Urology. URL: [Link]

  • Zanin L, et al. "Short-Term Treatment with the Urease Inhibitor N-(n-Butyl) Thiophosphoric Triamide (NBPT) Alters Urea Assimilation and Modulates Transcriptional Profiles of Genes Involved in Primary and Secondary Metabolism in Maize Seedlings." Frontiers in Plant Science. URL: [Link]

  • Fleming D, et al. "Flurofamide Prevention and Treatment of Ureaplasma-Induced Hyperammonemia." Microbiology Spectrum. URL: [Link]

  • ResearchGate. "Acetohydroxamic Acid - A Competitive Inhibitor of Urease from Soybean “Glycine max”." URL: [Link]

  • RSC Publishing. "Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage." URL: [Link]

  • International Continence Society (ICS). "Rational drug design to identify a new urease inhibitor to treat urinary catheter blockage." URL: [Link]

  • Svane S, et al. "Synergistic Inhibition of Ureolytic Activity and Growth of Klebsiella pneumoniae in vitro Suggests Cobinding of Fluoride and Acetohydroxamic Acid at the Urease Active Site and Provides a Novel Strategy to Combat Ureolytic Bacteria." Heliyon. URL: [Link]

  • ResearchGate. "Binding modes of urea, fluoride, and AHA in the active site of urease." URL: [Link]

  • PubMed Central. "Flavonoids and related privileged scaffolds as potential urease inhibitors: a review." URL: [Link]

Sources

Validation

Reproducibility of 2-Fluoro-N-hydroxyacetamide Synthesis Pathways Across Labs: A Comparative Guide

Executive Summary 2-Fluoro-N-hydroxyacetamide (fluoroacetohydroxamic acid) is a highly specialized fluorinated building block, widely utilized in drug development as a potent bidentate chelator for zinc-dependent metallo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Fluoro-N-hydroxyacetamide (fluoroacetohydroxamic acid) is a highly specialized fluorinated building block, widely utilized in drug development as a potent bidentate chelator for zinc-dependent metalloproteases and carbonic anhydrases[1]. Despite its structural simplicity, synthesizing this compound reproducibly across different laboratories presents significant challenges. Variations in ambient moisture, reagent degradation, and improper workup techniques frequently lead to stalled reactions or massive yield losses. Furthermore, the precursors involved are severe metabolic poisons.

As a Senior Application Scientist, I have evaluated the two predominant synthetic routes—Direct Aminolysis (Pathway A) and Carbodiimide-Mediated Coupling (Pathway B) . This guide provides a causal, mechanistic breakdown of each pathway, supported by self-validating protocols to ensure absolute reproducibility and safety.

Critical Safety Grounding: The Lethal Synthesis Pathway

Before evaluating the synthetic chemistry, it is mandatory to understand the toxicological profile of the starting materials. Both fluoroacetic acid and ethyl fluoroacetate are highly toxic, volatile liquids that are readily absorbed through the skin and respiratory tract[2].

Biochemically, these compounds do not cause immediate localized damage; instead, they undergo "lethal synthesis" in the body. They are metabolically converted into fluorocitrate, which acts as a suicide inhibitor of the enzyme aconitase (EC 4.2.1.3)[3]. This irreversible competitive inhibition halts the tricarboxylic acid (TCA) cycle, leading to rapid cellular hypoxia, central nervous system failure, and cardiac arrest[3]. All procedures described below must be executed in a properly functioning fume hood using double-gloving and extreme caution.

Toxicity FA Fluoroacetate (Highly Toxic) FACoA Fluoroacetyl-CoA FA->FACoA Acetyl-CoA Synthetase FCit Fluorocitrate (Lethal Metabolite) FACoA->FCit Citrate Synthase Aconitase Aconitase Enzyme (EC 4.2.1.3) FCit->Aconitase Competitive Inhibition TCA TCA Cycle Arrest (Cellular Hypoxia) Aconitase->TCA Blocks Isocitrate Formation

Metabolic conversion of fluoroacetate to fluorocitrate, leading to irreversible aconitase inhibition.

Mechanistic Evaluation of Synthesis Pathways

Pathway A: Direct Aminolysis of Ethyl Fluoroacetate

The most direct method to synthesize hydroxamic acids is the nucleophilic acyl substitution of an ester using hydroxylamine[1]. In this pathway, ethyl fluoroacetate is reacted with free hydroxylamine generated in situ.

  • The Causality of Failure: The primary reason this reaction fails across different labs is the improper selection of the base used to neutralize hydroxylamine hydrochloride ( NH2​OH⋅HCl ). If aqueous sodium hydroxide ( NaOH ) is used, the hydroxide ions competitively attack the ester, hydrolyzing it into unreactive fluoroacetic acid.

  • The Solution: By strictly utilizing anhydrous methanol and sodium methoxide ( NaOMe ), labs can generate the highly nucleophilic free NH2​OH while completely suppressing ester hydrolysis[4].

Pathway B: Carbodiimide-Mediated Coupling of Fluoroacetic Acid

For applications requiring ultra-high purity without salt contamination, starting from fluoroacetic acid is preferred. This requires the use of coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole)[4].

  • The Causality of Failure: Fluoroacetic acid is highly polar. If reacted directly with hydroxylamine, it merely undergoes an acid-base reaction to form an unreactive ammonium salt. EDC activates the acid to an O-acylisourea intermediate, but this intermediate is highly unstable and prone to rearranging into a dead-end N-acylurea.

  • The Solution: The addition of HOBt is non-negotiable. HOBt rapidly intercepts the O-acylisourea to form a stable, yet highly reactive OBt-ester, which then smoothly undergoes aminolysis with hydroxylamine to form the target compound[4].

Synthesis cluster_pathA Pathway A: Direct Aminolysis cluster_pathB Pathway B: Peptide Coupling EFA Ethyl Fluoroacetate NH2OH_A NH₂OH·HCl + NaOMe EFA->NH2OH_A Int_A Direct Ester Cleavage NH2OH_A->Int_A Product 2-Fluoro-N-hydroxyacetamide (Target Compound) Int_A->Product Yield: 65-75% FAA Fluoroacetic Acid Reagents EDC/HOBt + DIPEA FAA->Reagents NH2OH_B NH₂OH (Aqueous) Reagents->NH2OH_B Int_B Active Ester Intermediate NH2OH_B->Int_B Int_B->Product Yield: 80-88%

Comparison of Direct Aminolysis (Pathway A) and Peptide Coupling (Pathway B) synthesis workflows.

Quantitative Cross-Lab Reproducibility Data

To objectively guide your synthetic strategy, the following table synthesizes quantitative performance metrics for both pathways based on cross-laboratory optimizations:

ParameterPathway A: Direct AminolysisPathway B: EDC/HOBt Coupling
Average Yield 65% - 75%80% - 88%
Crude Purity Moderate (Inorganic salt contamination common)High (>95% after standard acidic/basic washes)
Reaction Time 4 - 6 hours12 - 16 hours
Scalability Excellent (Ideal for 100g+ scale)Moderate (Cost of coupling reagents limits scale)
Workup Difficulty Low (Trituration based)High (Requires phase extraction of a polar product)
Primary Safety Risk High volatility of Ethyl Fluoroacetate[2]Handling of highly toxic Fluoroacetic Acid[3]

Self-Validating Experimental Protocols

A protocol is only as good as its built-in validation mechanisms. Because hydroxamic acids are highly water-soluble and often invisible under standard 254 nm UV light, TLC monitoring can be deceptive.

The Universal Self-Validation System (The FeCl3​ Test): Hydroxamic acids form deeply colored bidentate chelates with Fe(III) ions[4]. To validate the reaction's progress in real-time:

  • Remove a 10 µL aliquot from the reaction mixture.

  • Quench it in 100 µL of 0.1 M HCl .

  • Add 1 drop of 1% aqueous FeCl3​ . Result: An instant color change to deep burgundy/purple confirms the formation of 2-Fluoro-N-hydroxyacetamide. If the solution remains yellow, the reaction has stalled.

Protocol A: Direct Aminolysis (Scalable, Lower Purity)
  • Preparation of Free Hydroxylamine: Suspend NH2​OH⋅HCl (1.5 eq) in anhydrous methanol at 0°C. Slowly add NaOMe (1.5 eq).

    • Causality: The low temperature prevents the exothermic degradation of hydroxylamine. Stir for 30 minutes, then filter off the precipitated NaCl to prevent nucleation and contamination issues during the final isolation.

  • Aminolysis: Add ethyl fluoroacetate (1.0 eq) dropwise to the clarified filtrate at 0°C[2].

  • Propagation: Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Validation: Perform the FeCl3​ test at hour 4.

  • Isolation: Concentrate the mixture under reduced pressure (Caution: Ensure the cold trap is properly maintained due to volatile toxic organics).

    • Expert Insight: Because the product is highly water-soluble, avoid aqueous extraction. Instead, concentrate the crude mixture to absolute dryness, and selectively triturate the residue using cold ethyl acetate. The product will dissolve, leaving unreacted inorganic salts behind.

Protocol B: EDC/HOBt Coupling (High Purity, Higher Cost)
  • Activation: Dissolve fluoroacetic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF at 0°C. Add EDC·HCl (1.2 eq) followed by DIPEA (2.0 eq).

    • Causality: DIPEA ensures the fluoroacetic acid is deprotonated for nucleophilic attack on EDC, while keeping the microenvironment basic enough for HOBt to function efficiently[4].

  • Coupling: After 30 minutes (once the OBt-ester formation is complete), add aqueous hydroxylamine (50% wt, 1.5 eq) dropwise.

  • Propagation: Stir at room temperature for 12 hours.

    • Validation: Perform the FeCl3​ test.

  • Workup:

    • Expert Insight: 2-Fluoro-N-hydroxyacetamide partitions poorly into organic solvents. Standard aqueous workups will result in massive yield losses. Solution: Dilute the reaction with brine, and saturate the aqueous layer with solid NaCl before extraction. Extract using a highly polar organic solvent mixture (e.g., 10% isopropanol in ethyl acetate) to force the product into the organic phase. Wash the combined organics briefly with 5% citric acid and saturated NaHCO3​ , dry over Na2​SO4​ , and concentrate.

References

  • Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega. URL:[Link]

  • Fluoroacetic acid | CH2FCOOH | CID 5237. National Center for Biotechnology Information (PubChem). URL:[Link]

  • Methods for Hydroxamic Acid Synthesis. PubMed Central (PMC) - NIH. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Operational Guide: Handling and Disposal of 2-Fluoro-N-hydroxyacetamide

As drug development and chemical biology advance, researchers frequently encounter highly potent fluorinated compounds. 2-Fluoro-N-hydroxyacetamide (CAS: 760-29-2) is a specialized fluoroacetamide derivative[1][2].

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and chemical biology advance, researchers frequently encounter highly potent fluorinated compounds. 2-Fluoro-N-hydroxyacetamide (CAS: 760-29-2) is a specialized fluoroacetamide derivative[1][2]. Because it shares metabolic pathways with fluoroacetamide, it presents severe acute toxicity risks[3][4].

This guide provides drug development professionals and laboratory scientists with a self-validating, causally-grounded protocol for the safe handling, neutralization, and disposal of 2-Fluoro-N-hydroxyacetamide. By understanding the why behind the safety protocols, laboratories can build robust safety cultures that protect personnel and ensure strict regulatory compliance.

Chemical Profile and Regulatory Classification

To design an effective disposal strategy, we must first define the physicochemical and regulatory parameters of the compound. 2-Fluoro-N-hydroxyacetamide acts as a prodrug/precursor to fluoroacetate in biological systems[3][4].

Quantitative Data Summary
ParameterSpecification / ClassificationOperational Implication
Compound Name 2-Fluoro-N-hydroxyacetamideHydroxamic acid derivative of fluoroacetic acid.
CAS Number 760-29-2[1][2]Unique identifier for inventory and tracking.
EPA Waste Code P057 (Analogous to Fluoroacetamide)[3][4]Acutely Hazardous Waste. Strict accumulation limits apply (typically 1 kg max before mandatory disposal).
Primary Hazard Extreme Acute Toxicity (Oral, Dermal, Inhalation)[3][4]Requires highly controlled handling environments (Glovebox/Fume hood).
Decomposition Products Hydrogen fluoride (HF), Nitrogen oxides (NOx)[5][6]Incineration requires specific scrubber systems to neutralize HF gas.

Mechanistic Toxicology: The "Why" Behind the Danger

Safety protocols are only as strong as the operator's understanding of the hazard. 2-Fluoro-N-hydroxyacetamide is not inherently reactive in a physical sense (it is stable under normal conditions)[5], but it is biologically devastating.

Once absorbed (via skin contact, inhalation of dust, or ingestion), the compound undergoes enzymatic hydrolysis to yield fluoroacetate [3][4]. Fluoroacetate is then converted by citrate synthase into fluorocitrate , a "suicide substrate" that irreversibly binds to and inhibits the enzyme aconitase [3][4]. This blocks the Tricarboxylic Acid (TCA) cycle, leading to rapid cellular energy depletion, accumulation of citric acid, and eventual cardiac or respiratory failure[3][4].

Because there is no known antidote for fluoroacetate poisoning[6], primary prevention and rigorous disposal are the only defenses.

G A 2-Fluoro-N-hydroxyacetamide (Exposure) B Fluoroacetate (Metabolite) A->B Enzymatic Hydrolysis C Fluorocitrate (Lethal Synthesis) B->C Citrate Synthase D Aconitase Enzyme (Target) C->D Competitive Inhibition E TCA Cycle Arrest & Energy Depletion D->E Cellular Toxicity

Figure 1: Mechanism of toxicity for fluoroacetamide derivatives leading to TCA cycle arrest.

Step-by-Step Disposal Protocol

Because 2-Fluoro-N-hydroxyacetamide falls under the umbrella of acutely toxic fluorinated acetamides (EPA P-list), it cannot be disposed of via standard solvent waste streams or biological degradation[3][5]. The only universally accepted method of disposal is high-temperature incineration with flue-gas scrubbing [6][7].

Phase 1: Waste Segregation and Containment

Causality: Mixing fluorinated acetamides with strong acids or bases can trigger premature hydrolysis or exothermic reactions. Segregation prevents unintended toxic gas release.

  • Designate a Specific Waste Stream: Create a dedicated, clearly labeled waste container exclusively for "Acutely Toxic Fluorinated Organics (EPA P057)".

  • Select Compatible Containers: Use high-density polyethylene (HDPE) or Teflon-lined containers. Do not use standard glass if there is any risk of HF generation from co-mingled waste.

  • Implement Secondary Containment: Place the primary waste container inside a secondary spill-proof bin capable of holding 110% of the primary container's volume.

Phase 2: Handling Contaminated Consumables

Causality: P-listed chemicals render any material they touch (gloves, weigh boats, pipette tips) acutely hazardous. "Empty" containers are not truly empty under EPA regulations unless triple-rinsed, and the rinsate itself becomes P-listed waste[3].

  • Solid Waste Collection: All solid consumables used in the weighing, transfer, or synthesis of 2-Fluoro-N-hydroxyacetamide must be collected in a dedicated biohazard-style rigid bin lined with a heavy-duty poly bag.

  • Labeling: Label as "Hazardous Waste: Contains 2-Fluoro-N-hydroxyacetamide contaminated debris. Toxic."

  • Do Not Wash: Do not attempt to wash contaminated disposable labware in standard sinks. Wash water must be collected and treated as hazardous waste[3].

Phase 3: Manifesting and Vendor Handoff

Causality: Environmental release of fluoroacetamides causes severe ecological damage, particularly to mammalian wildlife[3][4]. Chain of custody must be maintained.

  • Inventory Tracking: Log the exact mass of waste generated. Under RCRA regulations, accumulating more than 1 kg of P-listed waste in a calendar month shifts a facility to Large Quantity Generator (LQG) status.

  • Vendor Specification: Contract a licensed hazardous waste disposal vendor. Explicitly state that the waste contains a fluoroacetamide derivative and requires incineration at >1000°C with alkaline scrubbers to capture hydrogen fluoride (HF) and nitrogen oxides (NOx) generated during combustion[5][6].

Emergency Spill Response

If a spill occurs, standard chemical spill kits are insufficient due to the extreme toxicity of the compound[6].

Protocol for Solid Spills:

  • Evacuate and Isolate: Immediately evacuate the immediate area (isolate at least 25 meters for solids)[6].

  • PPE Escalation: Responders must wear a fully-encapsulating, chemical-resistant suit with a self-contained breathing apparatus (SCBA)[6].

  • Containment: Do not sweep (which generates inhalable dust). Gently cover the powder with damp sand or a non-combustible absorbent pad to suppress dust[6].

  • Collection: Use non-sparking plastic tools to scoop the absorbent and the chemical into a rigid, sealable hazardous waste container.

  • Decontamination: Wash the spill surface three times with a high-pH soap solution, collecting all wash water into the hazardous waste container[3][6].

References

  • Fluoroacetamide | CID 12542. PubChem - NIH. Retrieved from:[Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides (EPA P057). U.S. Environmental Protection Agency. Retrieved from:[Link]

  • Material Safety Data Sheet - Fluoroacetamide. Cole-Parmer. Retrieved from: [Link]

Sources

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